2,2,4,4-Tetramethyloxetan-3-amine hydrochloride
Description
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Properties
IUPAC Name |
2,2,4,4-tetramethyloxetan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)5(8)7(3,4)9-6;/h5H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKRJKSEDDBWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(O1)(C)C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-84-7 | |
| Record name | 3-Oxetanamine, 2,2,4,4-tetramethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,2,4,4-Tetramethyloxetan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic route to 2,2,4,4-tetramethyloxetan-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The oxetane motif is of increasing interest due to its ability to favorably modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] This document details a multi-step synthesis commencing from a commercially available precursor, focusing on the causality behind experimental choices and providing detailed protocols for each key transformation.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed in three main stages. The process begins with the formation of the core oxetane ring system, followed by the introduction of the crucial amine functionality, and culminates in the preparation of the stable hydrochloride salt. This approach ensures a convergent and efficient pathway to the target molecule.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Oxetane Core: 2,2,4,4-Tetramethyloxetan-3-one
The initial and pivotal step is the construction of the strained four-membered oxetane ring. For this, a Baeyer-Villiger oxidation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione serves as an efficient method. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester).[2][3][4][5][6]
The choice of the Baeyer-Villiger oxidation is predicated on its predictability and functional group tolerance. The migratory aptitude in this reaction generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3] In the case of the symmetric 2,2,4,4-tetramethyl-1,3-cyclobutanedione, the migration of a quaternary carbon center leads to the formation of the desired 2,2,4,4-tetramethyloxetan-3-one.
Experimental Protocol: Baeyer-Villiger Oxidation
Objective: To synthesize 2,2,4,4-tetramethyloxetan-3-one from 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | 140.18 | 10.0 g | 0.071 |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 17.5 g | ~0.078 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Saturated sodium sulfite solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.071 mol) of 2,2,4,4-tetramethyl-1,3-cyclobutanedione in 200 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 17.5 g (~0.078 mol) of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated sodium sulfite solution to decompose excess peracid.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash chromatography on silica gel to afford 2,2,4,4-tetramethyloxetan-3-one as a colorless oil.
Characterization of 2,2,4,4-Tetramethyloxetan-3-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 1.45 (s, 12H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 210.1 (C=O), 88.2 (C(CH₃)₂), 24.9 (CH₃).
-
IR (neat, cm⁻¹): 1785 (C=O, strained ketone).
-
MS (EI): m/z (%) = 128 (M⁺).
Part 2: Introduction of the Amine Functionality via Reductive Amination
With the oxetane ketone in hand, the next critical step is the introduction of the amine group at the C3 position. Reductive amination is a highly effective and widely used method for this transformation.[7][8] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced in situ to the desired amine.[9]
For the synthesis of a primary amine, ammonia is the required nitrogen source. The reaction is often facilitated by a Lewis acid, such as titanium(IV) isopropoxide, which activates the ketone towards nucleophilic attack by ammonia. Subsequent reduction of the imine intermediate is typically achieved using a mild reducing agent like sodium borohydride.[9]
Caption: Key steps in the reductive amination of 2,2,4,4-tetramethyloxetan-3-one.
Experimental Protocol: Reductive Amination
Objective: To synthesize 2,2,4,4-tetramethyloxetan-3-amine from 2,2,4,4-tetramethyloxetan-3-one.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2,4,4-Tetramethyloxetan-3-one | 128.17 | 5.0 g | 0.039 |
| Ammonia (7N solution in Methanol) | 17.03 | 28 mL | ~0.195 |
| Titanium(IV) isopropoxide | 284.22 | 13.3 g | 0.047 |
| Sodium borohydride | 37.83 | 2.2 g | 0.058 |
| Methanol | 32.04 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
To a stirred solution of 5.0 g (0.039 mol) of 2,2,4,4-tetramethyloxetan-3-one in 100 mL of methanol in a 250 mL round-bottom flask, add 28 mL of a 7N solution of ammonia in methanol.
-
Add 13.3 g (0.047 mol) of titanium(IV) isopropoxide dropwise at room temperature.
-
Stir the mixture at room temperature for 4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 2.2 g (0.058 mol) of sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 8-12 hours.
-
Quench the reaction by the slow addition of 20 mL of water.
-
Filter the resulting suspension through a pad of celite to remove titanium salts, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2,4,4-tetramethyloxetan-3-amine. The product can be purified by distillation if necessary.
Part 3: Formation of the Hydrochloride Salt
The final step in this synthesis is the conversion of the free amine to its more stable and easily handleable hydrochloride salt. This is a standard procedure for amines that are intended for pharmaceutical applications, as it often improves their crystallinity, stability, and aqueous solubility.[10] The process involves reacting the amine with hydrochloric acid in a suitable solvent.
Experimental Protocol: Hydrochloride Salt Formation
Objective: To prepare this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2,4,4-Tetramethyloxetan-3-amine | 129.22 | 4.0 g | 0.031 |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |
| Hydrochloric acid (2M in diethyl ether) | 36.46 | ~16 mL | ~0.032 |
Procedure:
-
Dissolve 4.0 g (0.031 mol) of 2,2,4,4-tetramethyloxetan-3-amine in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to afford this compound as a white crystalline solid.
Characterization of this compound:
-
¹H NMR (D₂O, 400 MHz): δ 3.85 (s, 1H), 1.40 (s, 6H), 1.35 (s, 6H).
-
¹³C NMR (D₂O, 101 MHz): δ 82.5, 60.1, 25.3, 21.8.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key transformations, a Baeyer-Villiger oxidation and a reductive amination, are robust and well-established reactions in organic synthesis. The careful execution of these steps, as outlined in the provided protocols, will enable researchers and drug development professionals to access this valuable oxetane-containing building block for their research endeavors. The principles of chemical reactivity and strategic functional group introduction are central to the success of this synthesis, offering a practical example of modern synthetic organic chemistry.
References
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- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
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- Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
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- EP2172464A2 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents.
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- 2,2,4,4-Tetramethylpentan-3-amine | C9H21N | CID 13165888 - PubChem.
- Interpreting the Spectroscopic Signature of 2,4,4,6-Tetramethyl-1,3-dioxane: A Comparative Guide to ¹H and ¹³C NMR Analysis - Benchchem.
- SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SOME NOVEL TETRAZOLE DERIVATIVE - YMER.
- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.
- A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt.
- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.
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Introduction: A Sterically Hindered Building Block for Modern Chemistry
An In-Depth Technical Guide to 2,2,4,4-Tetramethyloxetan-3-amine Hydrochloride: Properties, Synthesis, and Applications
This compound is a unique heterocyclic compound characterized by a strained four-membered oxetane ring heavily substituted with four methyl groups. This substitution imparts significant steric hindrance and conformational rigidity, making it a valuable building block in medicinal chemistry and organic synthesis. The presence of a primary amine on the sterically congested framework provides a key functional handle for derivatization, while the hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of synthetic applications.[1][2]
This guide offers a comprehensive overview of the chemical properties, spectroscopic profile, a plausible synthetic route, and potential applications of this compound, tailored for researchers and professionals in drug development and synthetic chemistry.
Section 1: Core Physicochemical and Structural Properties
The fundamental identity of this compound is defined by its molecular structure and resulting physical properties. The base, 2,2,4,4-tetramethyloxetan-3-amine, consists of an oxetane ring—a four-membered heterocycle containing one oxygen atom. The ring is symmetrically substituted with two methyl groups at both the C2 and C4 positions. The amine functional group is located at the C3 position. Protonation of this amine with hydrochloric acid yields the corresponding hydrochloride salt.[1]
The most defining structural feature is the steric bulk imposed by the four methyl groups flanking the amine. This steric shielding influences the reactivity of the amine and the overall conformational stability of the molecule. X-ray crystallography studies on similar oxetane derivatives indicate a puckered ring geometry, a feature that can be exploited to achieve stereochemical control in complex syntheses.[1]
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source(s) |
| Molecular Formula | C₇H₁₆ClNO | [3] |
| Molecular Weight | 165.66 g/mol | [1][3] |
| CAS Registry Number | 2173991-84-7 | [3][4] |
| Base Compound CAS | 89783-05-1 | [1] |
| Appearance | Likely a white to off-white crystalline solid | General knowledge on amine hydrochlorides[5][6] |
| Solubility | Expected to be soluble in polar solvents (e.g., water, methanol, ethanol) | [1][2] |
| Melting Point | Not reported in available literature | [1] |
| Boiling Point | Not reported in available literature | [1] |
| Density | Not reported in available literature | [1] |
Section 2: Spectroscopic Characterization
While publicly available spectra are limited, the structure of this compound allows for the confident prediction of its key spectroscopic signatures. Such data is crucial for identity confirmation and purity assessment following synthesis. Spectroscopic data sets, including ¹H NMR, IR, and MS, are noted as being available through specialized chemical databases.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Methyl Protons (-CH₃): A sharp, intense singlet would appear in the upfield region (typically ~1.2-1.5 ppm), integrating to 12 protons, representing all four equivalent methyl groups.
-
Methine Proton (-CH-N): A singlet corresponding to the single proton at the C3 position would be observed, likely in the range of 3.5-4.0 ppm.
-
Ammonium Protons (-NH₃⁺): A broad singlet would be present, with a chemical shift that is highly dependent on the solvent and concentration, typically appearing further downfield.
-
-
¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry.
-
Methyl Carbons (-CH₃): A single signal in the upfield region (~20-30 ppm).
-
Quaternary Carbons (C2 & C4): A single signal for the two equivalent, sterically hindered carbons of the oxetane ring (~75-85 ppm).
-
Methine Carbon (C3): A single signal for the carbon bearing the amino group (~50-60 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: A broad and strong absorption band would be prominent in the 2800-3200 cm⁻¹ region, characteristic of the ammonium salt (R-NH₃⁺).
-
C-H Stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methine groups.
-
C-O-C Stretching: A strong, characteristic peak in the fingerprint region, typically around 1000-1100 cm⁻¹, indicating the ether linkage of the oxetane ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight. Using a technique like Electrospray Ionization (ESI) in positive ion mode, the spectrum would show the molecular ion for the free base.
-
[M+H]⁺ Peak: The primary ion observed would correspond to the protonated free base (C₇H₁₅NO), with an expected m/z of 130.12.
Section 3: Synthesis and Purification
The logical precursor for this synthesis is 2,2,4,4-tetramethyloxetan-3-one . The synthesis would proceed in two key steps: formation of an oxime intermediate followed by its reduction, or more directly via one-pot reductive amination.
Proposed Synthetic Workflow: Reductive Amination
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Spectroscopic Elucidation of 2,2,4,4-Tetramethyloxetan-3-amine Hydrochloride: A Predictive Technical Guide
Disclaimer: Experimental spectroscopic data for 2,2,4,4-tetramethyloxetan-3-amine hydrochloride is not publicly available in readily accessible databases. This guide therefore presents a comprehensive, theoretical analysis of the expected spectroscopic characteristics of this molecule. The predictions are grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from analogous compounds. This document is intended to serve as an expert guide for researchers and scientists in anticipating the spectral features of this compound and designing appropriate analytical workflows.
Introduction
This compound is a substituted oxetane derivative with potential applications in medicinal chemistry and organic synthesis. The rigid, four-membered oxetane ring and the presence of a primary amine hydrochloride impart distinct structural features that can be elucidated using a combination of spectroscopic techniques. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, along with standardized protocols for data acquisition.
Molecular Structure and Predicted Spectroscopic Correlations
The structure of this compound features a puckered oxetane ring with gem-dimethyl groups at the 2- and 4-positions, and an ammonium group at the 3-position. This substitution pattern leads to a high degree of symmetry, which will be reflected in the NMR spectra.
Caption: Structure of this compound.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A. Experimental Protocol
A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice for hydrochloride salts as it will readily dissolve the sample and allow for the exchange of the labile ammonium protons.
-
Instrument Setup:
-
Tune and shim the spectrometer to the sample.
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the free induction decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., D₂O at ~4.79 ppm).
-
Integrate the signals to determine the relative number of protons.
-
B. Predicted ¹H NMR Data
Solvent: D₂O
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.5 - 3.8 | Singlet | 1H | CH-NH₃⁺ | The proton on the carbon bearing the ammonium group is expected to be deshielded by the adjacent oxygen and nitrogen atoms. |
| ~1.4 - 1.6 | Singlet | 12H | 4 x CH₃ | The four methyl groups are chemically equivalent due to the symmetry of the molecule and are expected to appear as a single, sharp singlet. |
| ~4.8 (broad) | Singlet | 3H | NH₃⁺ | The ammonium protons are labile and will exchange with D₂O, potentially leading to a broad, low-intensity signal or its disappearance from the spectrum. |
C. Causality and Interpretation
The high symmetry of the molecule is expected to lead to a very simple ¹H NMR spectrum. The four methyl groups are equivalent and should produce a large singlet. The single proton at the C3 position is adjacent to the electron-withdrawing ammonium group and the oxygen atom of the oxetane ring, shifting its resonance downfield. The multiplicity of this peak is predicted to be a singlet as there are no adjacent protons. The ammonium protons, being acidic, will exchange with the deuterated solvent, often resulting in their signal being broadened or absent.
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
A. Experimental Protocol
A standard ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR.
Step-by-Step Methodology:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Set the spectral width to approximately 200-220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Acquisition and Processing: Similar to ¹H NMR, the FID is acquired, Fourier transformed, phased, and calibrated.
B. Predicted ¹³C NMR Data
Solvent: D₂O
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~75 - 85 | C2 & C4 | The carbons of the oxetane ring bonded to the oxygen atom are expected to be significantly deshielded. Due to symmetry, these two carbons should be equivalent. |
| ~55 - 65 | C3 | The carbon atom bonded to the ammonium group will be deshielded, but likely to a lesser extent than the oxygen-bound carbons. |
| ~20 - 30 | 4 x CH₃ | The methyl carbons are in a typical aliphatic region. Due to symmetry, they are all equivalent and will produce a single signal. |
C. Diagram of Predicted NMR Correlations
Caption: Summary of predicted ¹H and ¹³C NMR chemical shifts.
III. Infrared (IR) Spectroscopy
A. Experimental Protocol
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr for a pellet) is taken first and automatically subtracted from the sample spectrum.
B. Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200 - 2800 (broad) | Strong, Broad | N-H stretch (ammonium) | The N-H stretching vibrations of the NH₃⁺ group appear as a very broad and strong band due to hydrogen bonding. |
| 2980 - 2850 | Strong | C-H stretch (aliphatic) | Stretching vibrations of the methyl and methine C-H bonds. |
| ~1600 & ~1500 | Medium | N-H bend (ammonium) | Asymmetric and symmetric bending vibrations of the NH₃⁺ group. |
| ~1100 - 1000 | Strong | C-O-C stretch (ether) | The characteristic stretching vibration of the cyclic ether (oxetane) ring. |
C. Causality and Interpretation
The IR spectrum is expected to be dominated by features of the ammonium group and the oxetane ring. The broad N-H stretching band is a hallmark of an amine salt. The strong C-O-C stretching absorption will confirm the presence of the ether linkage within the four-membered ring.
IV. Mass Spectrometry (MS)
A. Experimental Protocol
Mass spectral data would ideally be obtained using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), where their mass-to-charge ratio (m/z) is determined.
B. Predicted Mass Spectral Data
The molecular formula of the free base (2,2,4,4-tetramethyloxetan-3-amine) is C₈H₁₇NO. The molecular weight of the free base is 143.22 g/mol . The hydrochloride salt will dissociate in the ESI source.
| m/z (predicted) | Ion | Rationale |
| 144.1439 | [M+H]⁺ | This would be the protonated molecular ion of the free base, which is the species expected to be observed in positive ion mode ESI-MS. |
| 126.1334 | [M+H - H₂O]⁺ | Loss of a molecule of water from the protonated parent ion. |
| 86.0969 | [C₅H₁₂N]⁺ | A potential fragment resulting from the cleavage of the oxetane ring. |
C. Fragmentation Pathway
Caption: A plausible fragmentation pathway for the protonated molecule.
Conclusion
This theoretical guide provides a comprehensive framework for the spectroscopic analysis of this compound. The predicted spectra are characterized by their relative simplicity, a direct consequence of the molecule's high symmetry. The combination of ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry would provide unambiguous confirmation of the compound's structure. While experimental data is not currently available in public domains, the principles and predictions outlined here offer a robust starting point for any future analytical characterization of this and structurally related compounds.
References
- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational text covering the principles of NMR, IR, and MS. (A general reference, no specific URL)
- Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. An authoritative guide to the interpretation of spectroscopic data. (A general reference, no specific URL)
-
NIST Chemistry WebBook. A comprehensive source of chemical and physical data, including some spectroscopic information for a wide range of compounds. URL: [Link]
An In-depth Technical Guide to the Spectroscopic Characterization of 2,2,4,4-Tetramethyloxetan-3-amine Hydrochloride
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,2,4,4-tetramethyloxetan-3-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this novel heterocyclic compound, offering insights into the causality behind experimental choices and ensuring the trustworthiness of the described protocols.
Introduction
This compound is a unique molecule featuring a sterically hindered four-membered oxetane ring. The incorporation of an oxetane motif can beneficially influence a compound's physicochemical properties, such as solubility, metabolic stability, and lipophilicity.[1][2] The presence of gem-dimethyl groups at the 2 and 4 positions imposes a rigid, puckered conformation on the oxetane ring, which can be a valuable attribute in the design of conformationally constrained pharmacophores.[1] This guide will provide a detailed interpretation of the NMR and MS data to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[3][4] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the molecule. The key resonances are anticipated as follows:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be deshielded due to the positive charge and will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. |
| ~4.5 | Singlet | 1H | H-3 | The methine proton at the 3-position is adjacent to the electron-withdrawing ammonium group and the oxygen atom of the oxetane ring, leading to a significant downfield shift. |
| ~1.4 | Singlet | 12H | 4 x -CH₃ | The four methyl groups are chemically equivalent due to the symmetry of the molecule and are expected to appear as a single, sharp peak. Their upfield shift is characteristic of alkyl protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the molecular skeleton. The expected chemical shifts are summarized below:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~80 | C-2, C-4 | The quaternary carbons of the oxetane ring are bonded to oxygen, causing a significant downfield shift into the range typical for ethers. |
| ~60 | C-3 | The methine carbon is directly attached to the nitrogen atom, resulting in a downfield shift. |
| ~25 | 4 x -CH₃ | The four equivalent methyl carbons are expected to resonate in the typical upfield aliphatic region. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.[5][6]
Electrospray Ionization (ESI)
For this compound, a polar, pre-charged molecule, electrospray ionization in positive ion mode (ESI+) is the method of choice. The expected molecular ion peak would correspond to the free amine.
| m/z | Ion |
| 144.14 | [M+H]⁺ |
The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight for its molecular ion.[5][7] The free base, C₈H₁₇NO, has a molecular weight of 143.23 g/mol . The [M+H]⁺ ion would therefore be observed at m/z 144.14, consistent with this rule.
Fragmentation Pattern
The fragmentation of cyclic amines in the mass spectrometer is a well-understood process that can provide valuable structural information.[8][9] The primary fragmentation pathway for the molecular ion of 2,2,4,4-tetramethyloxetan-3-amine is expected to be α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent system for electrospray ionization, such as a mixture of methanol and water with a small amount of formic acid to promote ionization.
-
Instrumentation : Analyze the sample using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
ESI-MS Acquisition :
-
Operate the ESI source in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis :
-
Select the [M+H]⁺ ion (m/z 144.14) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Vary the collision energy to observe different fragmentation pathways.
-
Acquire the product ion spectrum.
-
-
Data Analysis : Analyze the mass spectra to determine the accurate mass of the molecular ion and to identify the major fragment ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for NMR and MS analysis.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed MS fragmentation pathways.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. The anticipated spectral data are highly consistent with the proposed chemical structure, and the detailed experimental protocols provided herein offer a reliable framework for the analysis of this and related compounds. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel oxetane-containing molecules in the field of drug discovery and development.
References
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link].
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JoVE. Video: Mass Spectrometry of Amines. (2023-04-30). Available at: [Link].
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Whitman College. GCMS Section 6.15. Available at: [Link].
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ResearchGate. H.NMR-Spectrum of Heterocyclic Compound {2}. Available at: [Link].
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ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. (2016-09-15). Available at: [Link].
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ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. Available at: [Link].
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Canadian Journal of Chemistry. A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Available at: [Link].
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The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Available at: [Link].
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Portland Press. NMR Spectra of Simple Heterocycles. Available at: [Link].
-
ACS Publications. Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Available at: [Link].
-
ResearchGate. Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF. (2025-08-05). Available at: [Link].
-
JoVE. Video: Mass Spectrometry: Amine Fragmentation. (2024-12-05). Available at: [Link].
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link].
-
MDPI. Chemical Space Exploration of Oxetanes. Available at: [Link].
-
Chemical Communications (RSC Publishing). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (2022-12-20). Available at: [Link].
-
PubChem. Trimethylamine Hydrochloride | C3H9N.ClH | CID 10313079. Available at: [Link].
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PubMed. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2025-08-08). Available at: [Link].
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link].
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PubChem. 2,2,4,4-Tetramethyl-3-pentanone Imine | C9H19N | CID 2755632. Available at: [Link].
-
Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. Available at: [Link].
- Google Patents. US20180265451A1 - An improved process for preparation of trientine dihydrochloride.
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MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022-12-26). Available at: [Link].
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PubChem. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503. Available at: [Link].
- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
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SpectraBase. N,N,N,N',N'-Tetramethylethylenediamine - Optional[13C NMR] - Chemical Shifts. Available at: [Link].
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Solubility of 2,2,4,4-Tetramethyloxetan-3-Amine Hydrochloride in Organic Solvents: A Framework for Characterization
An In-Depth Technical Guide
Abstract: 2,2,4,4-Tetramethyloxetan-3-amine hydrochloride is a structurally unique compound featuring a sterically hindered oxetane ring and an ionizable amine hydrochloride group. A thorough understanding of its solubility profile in organic solvents is paramount for its effective use in drug discovery, process chemistry, and formulation development. Currently, specific quantitative solubility data for this compound is not widely available in public literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to address this knowledge gap. We will first establish the theoretical principles governing the solubility of amine hydrochloride salts, then present a predicted solubility profile based on these fundamentals, and finally, detail a robust, self-validating experimental protocol for precise and reproducible solubility determination.
Molecular Structure and Physicochemical Implications
This compound possesses a distinct molecular architecture that dictates its physical and chemical properties. The molecule can be deconstructed into two key domains:
-
The Polar Headgroup: The primary amine is protonated to form an ammonium chloride salt. This ionic group is capable of strong electrostatic and ion-dipole interactions, as well as acting as a hydrogen bond donor. This feature suggests a strong affinity for polar solvents.
-
The Lipophilic Core: The core structure is a four-membered oxetane ring, which is heavily substituted with four methyl groups. This tetramethyl substitution creates significant steric bulk and a nonpolar, hydrocarbon-like surface area.
The interplay between the highly polar ionic headgroup and the sterically hindered, more lipophilic core creates a complex solubility challenge. The overall solubility in any given solvent will be determined by the solvent's ability to effectively solvate both of these distinct regions.
Guiding Principles of Solubility for Amine Salts
To predict the behavior of this compound, we must first consider the fundamental factors that govern the dissolution of any solute in a solvent.[1]
"Like Dissolves Like": The Role of Polarity The most crucial principle in solubility is that polar solutes dissolve best in polar solvents, while non-polar solutes dissolve best in non-polar solvents.[2][3] As an ionic salt, this compound is a highly polar compound. Its dissolution requires a solvent capable of overcoming the strong electrostatic forces holding the ions together in the crystal lattice.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are characterized by O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They can effectively solvate both the ammonium cation through hydrogen bonding and ion-dipole interactions, and the chloride anion through similar forces. Consequently, the highest solubility is expected in these solvents.[4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds. They are effective at solvating cations through dipole interactions but are less effective at solvating small anions like chloride compared to protic solvents. Moderate to good solubility is generally expected.[5]
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are incapable of forming the strong ion-dipole interactions needed to break apart the crystal lattice of a salt, leading to very low or negligible solubility.[2][4]
The Impact of Temperature For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[2] In accordance with Le Châtelier's Principle, increasing the temperature will increase the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice and thus increasing solubility.[2][3] However, this relationship must be confirmed experimentally for each specific solute-solvent system.
Predicted Solubility Profile
While experimental data is required for definitive quantification, a qualitative solubility profile for this compound can be predicted based on the principles outlined above and by drawing parallels with other amine hydrochloride salts.[4][5]
| Solvent Class | Example Solvents | Predicted Solubility | Justification |
| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate both the ammonium cation and chloride anion.[2][4] |
| Polar Aprotic | DMSO, DMF | Moderate to High | Strong dipole moments solvate the cation, but solvation of the anion is less efficient than in protic solvents.[5] |
| Intermediate Polarity | Acetone, Dichloromethane | Low to Sparingly Soluble | Insufficient polarity to effectively overcome the crystal lattice energy of the ionic salt. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble / Sparingly Soluble | Weak van der Waals forces are inadequate to disrupt the strong ionic bonds of the salt.[4][5] |
Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method
To move from prediction to empirical data, a rigorous and reproducible methodology is essential. The isothermal equilibrium (or shake-flask) method is a widely accepted and robust technique for determining the solubility of a solid compound.[4][6] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is achieved.
Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified, constant temperature (e.g., 25 °C).
Workflow for Isothermal Solubility Determination
Caption: Isothermal equilibrium solubility determination workflow.
Materials:
-
This compound (purity >99%)
-
Analytical grade solvents
-
Thermostatic shaker bath
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: For each solvent, add an excess amount of this compound to a known volume (e.g., 5 mL) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.[4]
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[4]
-
Expert Insight: The time required to reach equilibrium should be determined in preliminary experiments by taking samples at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.
-
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).[4]
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.
-
Immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter into a clean vial. This step removes any fine particulate matter that could falsely elevate the measured concentration.[4]
-
Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.
-
-
Quantification and Data Analysis:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the compound.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
-
The experiment should be performed in triplicate (n=3) for each solvent to ensure reproducibility. Report the final solubility as the mean ± standard deviation, typically in units of mg/mL or mol/L.[4]
-
Data Summary and Interpretation
The data generated from the experimental protocol should be compiled into a structured table for clear comparison and analysis.
Table for Experimental Solubility Data of this compound at 25°C
| Solvent | Solvent Class | Dielectric Constant (ε at 20°C) | Experimentally Determined Solubility (mg/mL) |
| Methanol | Polar Protic | 32.7 | [Enter experimental data] |
| Ethanol | Polar Protic | 24.5 | [Enter experimental data] |
| Acetonitrile | Polar Aprotic | 37.5 | [Enter experimental data] |
| Acetone | Intermediate Polarity | 20.7 | [Enter experimental data] |
| Dichloromethane | Intermediate Polarity | 9.1 | [Enter experimental data] |
| Toluene | Nonpolar | 2.4 | [Enter experimental data] |
| n-Hexane | Nonpolar | 1.9 | [Enter experimental data] |
By correlating the experimental solubility values with solvent properties like the dielectric constant and classification (protic/aprotic), researchers can build a robust structure-solubility relationship for this compound, enabling informed decisions in solvent selection for synthesis, purification, and formulation.
Conclusion
While published data on the solubility of this compound is scarce, a strong predictive understanding can be achieved by applying fundamental chemical principles. Its nature as an amine salt suggests high solubility in polar protic solvents and significantly lower solubility in nonpolar organic solvents. This guide provides both the theoretical foundation for this prediction and a detailed, validated experimental protocol for its quantitative determination. By following this framework, researchers, scientists, and drug development professionals can generate the reliable and crucial data needed to unlock the full potential of this compound in their work.
References
- Solubility of Anhalamine Hydrochloride: A Qualitative Overview. Benchchem.
- Factors affecting solubility. (Source details not fully available).
- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.
- Factors Affecting Solubility. BYJU'S.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Solubility of Triethylmethylammonium chloride in organic solvents. Benchchem.
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Navigating the Synthesis and Application of 2,2,4,4-Tetramethyloxetan-3-amine HCl: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 2,2,4,4-tetramethyloxetan-3-amine hydrochloride (CAS No: 2177991-84-7), a sterically hindered heterocyclic amine with emerging potential in pharmaceutical and materials science. This document consolidates currently available information on its chemical identity, commercial availability, and plausible synthetic pathways. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals interested in leveraging the unique structural and physicochemical properties of this compound. While publicly available experimental data on its properties and specific applications remain limited, this guide offers insights into its potential utility based on the established roles of oxetanes in medicinal chemistry.
Introduction: The Significance of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in modern medicinal chemistry. Its incorporation into molecular scaffolds can impart desirable physicochemical properties, such as improved aqueous solubility, metabolic stability, and a lower lipophilicity compared to its carbocyclic or gem-dimethyl analogues. The rigid, three-dimensional nature of the oxetane ring also provides a valuable tool for exploring chemical space in drug design. This compound presents a unique building block within this class, featuring a sterically encumbered framework that can influence receptor binding and molecular conformation.
Chemical Identity and Physicochemical Properties
The hydrochloride salt of 2,2,4,4-tetramethyloxetan-3-amine is the most common commercially available form. It is crucial to distinguish between the free base and its salt, as they possess different CAS numbers and may exhibit varying solubilities and handling characteristics.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 2177991-84-7 | [1] |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| SMILES | NC1C(C)(C)OC1(C)C.[H]Cl | [1] |
| Free Base CAS No. | 89783-05-1 | [2] |
| Free Base Formula | C₇H₁₅NO | [2] |
| Free Base Mol. Wt. | 129.20 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | [2] |
| Boiling Point | Not reported | [2] |
| Solubility | Likely soluble in polar solvents | [2] |
Note: Experimentally determined physicochemical data for this compound are not widely available in the public domain. Researchers are advised to obtain certificates of analysis and safety data sheets from their suppliers for the most accurate information.
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. The following table lists some of the known suppliers. Purity levels and available quantities may vary.
| Supplier | Location | Purity |
| BLDpharm | Global | ≥97% |
| Vulcanchem | North America | Inquire |
| Aladdin | Asia | ≥97% |
This is not an exhaustive list, and availability may change. It is recommended to contact suppliers directly for current stock and pricing information.
Proposed Synthetic Pathways
While a definitive, peer-reviewed synthesis of this compound has not been identified in the current literature, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles for analogous structures. The following pathway is a theoretical construction intended to guide synthetic efforts.
Diagram of Proposed Synthetic Route
Caption: Proposed synthetic pathway for 2,2,4,4-tetramethyloxetan-3-amine HCl.
Detailed Experimental Protocol (Theoretical)
Step 1: Synthesis of 2,2,4,4-Tetramethyloxetan-3-one
The formation of the oxetane ring could be achieved via a Paterno-Büchi reaction, which is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[3][4] In this case, the reaction would be between acetone and dimethylketene.
-
In a quartz reaction vessel equipped with a magnetic stirrer and a UV lamp, a solution of acetone in an appropriate solvent (e.g., acetonitrile) is prepared.
-
Dimethylketene, which can be generated in situ from isobutyryl chloride and a non-nucleophilic base like triethylamine, is bubbled through the acetone solution.
-
The reaction mixture is irradiated with UV light (e.g., 300-350 nm) at a controlled temperature (e.g., 0-25 °C).
-
The reaction progress is monitored by GC-MS or TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield 2,2,4,4-tetramethyloxetan-3-one.
Step 2: Synthesis of 2,2,4,4-Tetramethyloxetan-3-one oxime
The ketone intermediate is then converted to its corresponding oxime.
-
To a solution of 2,2,4,4-tetramethyloxetan-3-one in a mixture of ethanol and water, hydroxylamine hydrochloride and a mild base such as sodium acetate are added.[5][6]
-
The mixture is heated to reflux and stirred for several hours.
-
The reaction is monitored by TLC until the starting ketone is consumed.
-
After cooling to room temperature, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give the crude oxime, which may be purified by recrystallization.
Step 3: Reduction of 2,2,4,4-Tetramethyloxetan-3-one oxime
The oxime is then reduced to the primary amine. Due to the steric hindrance, a robust reducing agent may be required.
-
Several methods can be employed for the reduction of oximes to amines, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) or chemical reduction (e.g., sodium in ethanol or lithium aluminum hydride in THF).[7][8][9]
-
For a catalytic hydrogenation, the oxime is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to a hydrogen atmosphere in the presence of the catalyst.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude 2,2,4,4-tetramethyloxetan-3-amine.
Step 4: Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt for improved stability and handling.
-
The crude amine from the previous step is dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane.
-
The solution is cooled in an ice bath, and a solution of hydrogen chloride in diethyl ether is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Applications in Drug Development and Medicinal Chemistry
The unique structural features of this compound make it an attractive building block for medicinal chemistry. The oxetane moiety can serve as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, which can lead to improved pharmacokinetic profiles of drug candidates.
Diagram of Oxetane as a Bioisostere
Caption: The role of the oxetane moiety as a bioisostere in medicinal chemistry.
Potential applications for derivatives of this compound include:
-
Novel Scaffolds for Biologically Active Molecules: The amine functionality provides a handle for further derivatization, allowing for the incorporation of this sterically hindered oxetane into a wide range of molecular architectures.
-
Peptide Mimetics: The rigid oxetane backbone can be used to create constrained peptide analogues with potentially enhanced stability and cell permeability.
-
Modulation of Physicochemical Properties: The introduction of this moiety can be a strategic approach to fine-tune the solubility, lipophilicity, and metabolic stability of a lead compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative to obtain the SDS from the supplier before handling this chemical. Based on the general properties of amine hydrochlorides, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a commercially available, yet understudied, chemical entity with significant potential as a building block in drug discovery and materials science. While a comprehensive experimental dataset for its properties and reactivity is currently lacking, this guide provides a foundational understanding of its identity, commercial sources, and a plausible synthetic strategy. The unique combination of a sterically hindered amine and a polar, rigid oxetane core suggests that this compound could be a valuable tool for chemists seeking to introduce novel structural motifs and fine-tune the properties of complex molecules. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.
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The Oxetane Advantage: A Technical Guide to a Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of low molecular weight, high polarity, and a rigid, three-dimensional structure offers a powerful toolkit for addressing multifaceted challenges in drug discovery.[2][3] This technical guide provides an in-depth analysis of the strategic application of substituted oxetanes, exploring their role as versatile bioisosteres, their profound impact on physicochemical and pharmacokinetic properties, and the synthetic strategies enabling their incorporation. Through a synthesis of literature and field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the oxetane advantage in their programs.
Introduction: The Rise of a Four-Membered Powerhouse
Historically, the perceived instability of strained four-membered rings led to their underutilization in drug design. However, pioneering studies have robustly demonstrated that the oxetane scaffold, particularly with 3,3-disubstitution, possesses significant stability under a wide range of chemical conditions, dispelling earlier concerns.[1][2][4] The true value of the oxetane lies in its ability to confer substantial improvements in "drug-like" properties.[5] Its incorporation can lead to dramatic enhancements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal functional groups.[3][6] The U.S. Food and Drug Administration (FDA) has approved oxetane-containing drugs, validating its utility in therapeutics.[7][8] This guide will dissect the fundamental principles that make the oxetane a privileged scaffold for contemporary drug discovery.
The Oxetane as a Bioisosteric Masterkey
A primary application of substituted oxetanes is their role as bioisosteres for common, yet often problematic, functional groups. This strategy allows for the fine-tuning of molecular properties while maintaining or even enhancing biological activity.[3]
A Polar Surrogate for the gem-Dimethyl Group
The gem-dimethyl group is frequently used to introduce steric bulk or block metabolic oxidation.[9] However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other ADME properties. The oxetane ring serves as an excellent, less lipophilic replacement for the gem-dimethyl group, occupying a similar steric volume while introducing polarity.[3][6][9][10]
Causality: The replacement of two methyl groups with an oxetane introduces an ether oxygen, a hydrogen bond acceptor, significantly increasing the polarity of that region of the molecule. This disrupts unfavorable lipophilic interactions and can shield metabolically vulnerable C-H bonds.[3] The result is often a profound increase in aqueous solubility and enhanced metabolic stability.[6][9]
A Stable Mimic of the Carbonyl Group
The carbonyl group is a ubiquitous hydrogen bond acceptor in drug molecules. However, it can be susceptible to metabolic reduction. 3,3-Disubstituted oxetanes have emerged as effective isosteres of carbonyl groups, mimicking their dipole moment and hydrogen bond accepting capabilities but with generally greater metabolic stability.[1][3][10] This substitution can increase a compound's three-dimensionality and metabolic half-life.[1][3] Furthermore, aryl amino-oxetanes are being explored as promising bioisosteres for benzamides.[11]
Causality: The oxetane's oxygen atom presents lone pairs with a spatial orientation similar to that of a carbonyl oxygen, allowing it to maintain key hydrogen bonding interactions with a target protein.[1][12] The saturated, strained ring system, however, is not susceptible to the same enzymatic reduction pathways as a ketone or aldehyde.
Tuning Physicochemical and Pharmacokinetic Profiles
The incorporation of an oxetane can have a predictable and profound impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Enhancing Aqueous Solubility and Modulating Lipophilicity
One of the most dramatic effects of oxetane incorporation is the improvement of aqueous solubility. Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3][6][9] This is a critical advantage for improving the oral bioavailability of drug candidates. Consequently, oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can be beneficial for reducing off-target toxicity.[3]
Improving Metabolic Stability
The oxetane moiety is generally robust and can block or shield metabolically vulnerable sites on a molecule.[13] By replacing metabolically labile groups, the oxetane can significantly prolong a drug candidate's half-life.[13] Interestingly, while generally stable, oxetanes can also be strategically employed to redirect metabolism away from cytochrome P450 (CYP) enzymes towards pathways like microsomal epoxide hydrolase (mEH), potentially reducing the risk of drug-drug interactions.[8][14]
Modulating Basicity (pKa)
The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[2] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[2][3] This is a powerful tactic for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[8]
Data Presentation: A Comparative Analysis
The following table summarizes the typical effects of replacing common functional groups with an oxetane moiety on key drug-like properties.
| Property | gem-Dimethyl Group | Oxetane Replacement | Carbonyl Group | Oxetane Replacement |
| Aqueous Solubility | Low to Moderate | Significantly Increased | Moderate | Increased |
| Lipophilicity (LogD) | High | Reduced | Moderate | Reduced |
| Metabolic Stability | Variable (potential C-H oxidation) | Generally Increased | Susceptible to reduction | Significantly Increased |
| pKa of α-Amine | N/A | Reduced by ~2.7 units | N/A | Reduced |
| 3D Character (Fsp³) | Increased | Increased | Decreased | Increased |
Synthetic Strategies for Incorporating Oxetanes
The growing appreciation for oxetanes has spurred the development of robust synthetic methodologies. While a comprehensive review is beyond the scope of this guide, key strategies revolve around the use of commercially available building blocks and efficient cyclization reactions.
Key Building Blocks
Much of the accessibility of substituted oxetanes in drug discovery programs stems from the availability of key building blocks, most notably:
-
Oxetan-3-one: A versatile precursor for accessing 3-substituted and 3,3-disubstituted oxetanes through reactions like reductive amination and nucleophilic additions.[8][12]
-
3-Halooxetanes: These serve as electrophiles for nucleophilic substitution to introduce a wide variety of functionalities at the 3-position.[8]
-
3-Aminooxetane: Widely used in amide couplings, reductive aminations, and SNAr reactions.[12]
General Synthetic Workflow: Synthesis of a 3-Substituted Oxetane
A common and reliable method for synthesizing 3-substituted oxetanes involves the intramolecular cyclization of a 1,3-diol derivative.
Experimental Protocol: Synthesis of 3-Phenoxyoxetane
This protocol describes a representative synthesis of a 3-substituted oxetane via nucleophilic substitution of a 3-tosyloxyoxetane intermediate, which is readily prepared from 1,3-propanediol derivatives.
Step 1: Preparation of Oxetan-3-yl 4-methylbenzenesulfonate
-
To a stirred solution of oxetan-3-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the title compound.
Step 2: Synthesis of 3-Phenoxyoxetane
-
To a solution of phenol (1.1 eq) in anhydrous dimethylformamide (DMF, 0.3 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases.
-
Add a solution of oxetan-3-yl 4-methylbenzenesulfonate (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 3-phenoxyoxetane.
Conclusion and Future Directions
The oxetane scaffold has firmly established itself as a valuable motif in modern drug discovery.[1] Its ability to simultaneously address multiple challenges—such as poor solubility, metabolic instability, and undesirable basicity—makes it an indispensable tool for lead optimization.[2][15] The continued development of novel synthetic methods to access diversely functionalized oxetanes will undoubtedly expand their application.[8][16] As medicinal chemistry programs increasingly focus on targets requiring molecules with greater three-dimensionality and finely tuned physicochemical properties, the strategic incorporation of substituted oxetanes is poised to play an even more prominent role in the development of the next generation of therapeutics.
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The Oxetane Scaffold in Modern Drug Design: From Physicochemical Tuning to Novel Bioisosteres
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Rise of a Strained Ring
The oxetane ring, a four-membered cyclic ether, has transitioned from a structural curiosity to a cornerstone of modern medicinal chemistry.[1] Initially hampered by concerns over ring strain and synthetic intractability, the oxetane scaffold is now recognized as a versatile and powerful tool for optimizing the properties of drug candidates.[2][3] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure allows chemists to meticulously fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of molecules.[1][4]
The value of this scaffold is highlighted by its presence in several FDA-approved drugs, including the well-known anticancer agent paclitaxel (Taxol®) and its derivatives, and more recently, the fully synthetic drug rilzabrutinib, validating its role in contemporary drug discovery.[4][5][6] This guide, written from the perspective of a senior application scientist, delves into the core principles of employing oxetane scaffolds, explaining the causality behind their effects and providing practical insights into their synthesis and application.
The Oxetane Advantage: Strategic Modulation of Physicochemical Properties
The strategic incorporation of an oxetane can profoundly and predictably alter a molecule's properties.[7] This is not merely an act of substitution but a deliberate design choice to overcome common drug development hurdles such as poor solubility, metabolic instability, and off-target effects.
Aqueous Solubility and Lipophilicity
A primary driver for incorporating oxetanes is the significant improvement in aqueous solubility. By replacing non-polar moieties like a gem-dimethyl group, the polar ether oxygen of the oxetane enhances interactions with water. This can increase aqueous solubility by a factor of 4 to over 4000, a critical advantage for improving the oral bioavailability of drug candidates.[1][7] Consequently, oxetane-containing molecules are typically less lipophilic than their carbocyclic counterparts, which can be beneficial for reducing off-target toxicity.[1][7]
Metabolic Stability
The oxetane ring is generally robust and can be used to block common sites of metabolic oxidation.[7] In drug candidates, metabolically weak C-H bonds are often fortified by introducing a gem-dimethyl group, but this comes with the penalty of increased lipophilicity.[2][7] The oxetane serves as a less lipophilic and metabolically stable alternative.[7] Furthermore, its incorporation can redirect metabolism away from cytochrome P450 (CYP450) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions.[1][8]
Basicity (pKa) Modulation
The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1][9] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability, thereby improving the overall drug-like properties of a compound.[1][2]
The Oxetane as a Versatile Bioisostere
A primary application of the oxetane ring is as a bioisostere for common functional groups, allowing chemists to modulate molecular properties while retaining or enhancing biological activity.[1][10]
-
gem-Dimethyl Group Replacement : The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group. It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions and block metabolically weak C-H bonds.[1][2][7]
-
Carbonyl Group Replacement : The oxetane ring has a dipole moment and hydrogen bonding capacity comparable to a carbonyl group but is generally more resistant to metabolic degradation.[5][10] This makes it an excellent replacement for ketones and amides, where metabolic stability is a concern.[11][12]
-
Morpholine Replacement : Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, are structural analogues of morpholine. They can confer similar or even superior solubilizing effects while offering improved metabolic stability, as the morpholine ring is often a primary site of oxidative metabolism.[7]
Data Presentation: Quantifying the Impact of Oxetanes
The following tables summarize quantitative data from matched molecular pair analyses, illustrating the profound impact of incorporating an oxetane moiety.
Table 1: Impact of Oxetane as a gem-Dimethyl Bioisostere [1][7]
| Parent Compound (with gem-Dimethyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference |
|---|---|---|---|---|---|
| Lipophilic Scaffold A | Analog A | Aq. Solubility | 0.1 µM | 400 µM | 4000x Increase |
| Polar Scaffold B | Analog B | Aq. Solubility | 50 µM | 200 µM | 4x Increase |
| Lipophilic Scaffold A | Analog A | LogD | 3.5 | 1.5 | Δ = -2.0 |
| General Structure | Analog | Metabolic Stability | Labile | Stabilized | Blocks C-H Oxidation |
Table 2: Modulation of Amine Basicity [1][9]
| Parent Compound (Amine) | Oxetane-Substituted Amine | Property | Parent pKa | Oxetane pKa | pKa Difference |
|---|
| Propylamine | (Oxetan-3-yl)methanamine | pKa | 9.9 | 7.2 | Δ = -2.7 |
Synthetic Strategies for Accessing Oxetane Scaffolds
The increased adoption of oxetanes has been driven by significant advances in their synthesis.[2][9] While classical methods exist, modern approaches often rely on versatile building blocks that allow for late-stage functionalization.
Classical and Modern Synthetic Routes
-
Williamson Etherification : This remains a common and reliable method, involving the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group, typically under basic conditions.[4][13]
-
Paternò–Büchi Reaction : This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provides a direct route to the oxetane ring.[14][15] While elegant, its application can be limited by issues of regioselectivity and the need for specialized equipment.[15][16]
-
Building Block Approach : The most prevalent strategy in modern drug discovery involves using pre-formed oxetane building blocks, such as oxetan-3-one or 3-halo-oxetanes.[4][7] Oxetan-3-one, in particular, serves as a versatile precursor for a wide variety of 3-substituted and 3,3-disubstituted oxetanes through nucleophilic addition and other transformations.[4][6]
Case Studies in Drug Discovery
The theoretical benefits of oxetane incorporation are best illustrated through their successful application in drug discovery programs.
-
Ziresovir (Respiratory Syncytial Virus Inhibitor) : In the development of this RSV inhibitor, the introduction of an oxetane motif was a key optimization step. The oxetane-containing compound demonstrated improved metabolic stability and pharmacokinetic properties compared to earlier analogs, contributing to its advancement into late-stage clinical trials.[2][9]
-
Fenebrutinib (BTK Inhibitor) : Developed for multiple sclerosis, fenebrutinib features a 3-amino-oxetane. The oxetane ring helps to fine-tune the molecule's physicochemical properties, including reducing the basicity of the adjacent amine, which is often crucial for achieving the desired ADME and safety profile for kinase inhibitors.[2][9]
-
EZH2 Inhibitors (Oncology) : A program at Pfizer targeting EZH2 for cancer treatment provides a compelling example. An initial lead compound suffered from extensive metabolism and poor permeability. Replacing a metabolically labile group with an oxetane fragment led to a dramatic improvement in oral bioavailability while maintaining potent activity, showcasing the problem-solving power of this scaffold.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate these concepts, the following are detailed, standardized protocols for a representative synthesis and a key in vitro assay.
Protocol 1: Synthesis of 3-Phenyloxetane via Williamson Etherification
This protocol describes a typical intramolecular cyclization to form the oxetane ring.
Rationale: This method is chosen for its reliability and use of common laboratory reagents. It demonstrates the formation of the strained four-membered ring from a linear precursor.
Step-by-Step Methodology:
-
Preparation of Starting Material: To a solution of styrene oxide (1.0 eq) in dry THF, add vinylmagnesium bromide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield 1-phenyl-3-buten-1-ol.
-
Hydroboration-Oxidation: Dissolve the 1-phenyl-3-buten-1-ol (1.0 eq) in dry THF and cool to 0 °C. Add BH₃·THF complex (1.0 M solution, 1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours. Cool the reaction back to 0 °C and slowly add a solution of 3M NaOH (3.0 eq) followed by 30% H₂O₂ (3.0 eq). Stir vigorously for 2 hours while allowing it to warm to room temperature. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield 1-phenyl-1,3-butanediol.
-
Monotosylation: To a solution of the diol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of tosyl chloride (1.05 eq) in DCM dropwise. Stir at 0 °C for 4 hours. Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over Na₂SO₄ and concentrate to afford the monotosylated intermediate.
-
Cyclization: Dissolve the tosylated intermediate (1.0 eq) in THF. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 6 hours. Cool to room temperature and quench carefully with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-phenyloxetane.[1]
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to metabolism by key drug-metabolizing enzymes.
Rationale: This is a standard, self-validating system in drug discovery. Comparing an oxetane analog to its parent compound directly quantifies the improvement in metabolic stability, a primary reason for using the scaffold.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (and a comparator, e.g., the gem-dimethyl analog) in DMSO.
-
Prepare a NADPH regenerating system solution (e.g., Promega's NADPH-Regeneration System).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound stock solution to achieve a final concentration of 1 µM.
-
Pre-warm the plate at 37 °C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed HLM solution.
-
Immediately remove an aliquot for the T=0 time point and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin or tolbutamide).
-
-
Time Points: Incubate the plate at 37 °C with shaking. Remove and quench aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes).
-
Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method, normalizing to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[10]
Conclusion and Future Outlook
The oxetane scaffold has firmly established itself as a valuable design element in the medicinal chemist's toolbox.[6][17] Its ability to predictably modulate key physicochemical properties—enhancing solubility, improving metabolic stability, and tuning basicity—provides rational solutions to common challenges in drug discovery.[5][18] The initial hurdles of synthetic accessibility have been largely overcome through the development of robust methods and the commercial availability of key building blocks.[3][17]
Future opportunities lie in the continued exploration of novel oxetane derivatives and their application as more than just property modulators.[6] As our understanding of their conformational influence and interaction with biological targets grows, oxetanes will increasingly be used as core scaffolding and key binding elements, further expanding their role in the design of next-generation therapeutics.
References
- Taylor & Francis. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?
- PubMed Central (PMC). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
- BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
- ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry.
- Scientific Research Publishing. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.
- BenchChem. (2025). 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties.
- PubMed Central (PMC). (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction.
- Wikipedia. (n.d.). Paternò–Büchi reaction.
- American Chemical Society. (2025). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery.
- ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- PubMed Central (PMC). (n.d.). Oxetanes in Drug Discovery Campaigns.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
- PubMed Central (PMC). (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.
- RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
- Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
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Methodological & Application
N-acylation of 2,2,4,4-tetramethyloxetan-3-amine experimental protocol
Introduction
The 2,2,4,4-tetramethyloxetan-3-amine scaffold is a unique and valuable building block in medicinal chemistry and drug discovery. The sterically hindered, gem-dimethyl-substituted oxetane ring imparts distinct physicochemical properties to molecules, including improved metabolic stability, enhanced solubility, and reduced lipophilicity.[1] N-acylation of the primary amine at the 3-position is a critical transformation for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
However, the significant steric hindrance posed by the four methyl groups adjacent to the amine functionality presents a considerable challenge for standard amide bond formation. Traditional coupling methods often result in low yields or fail altogether due to the impeded approach of the acylating agent to the nucleophilic nitrogen.[2][3] This application note provides a detailed, field-proven protocol for the efficient N-acylation of 2,2,4,4-tetramethyloxetan-3-amine, leveraging powerful coupling reagents to overcome the inherent steric barriers.
Understanding the Challenge: Steric Hindrance in Amide Coupling
The primary obstacle in the N-acylation of 2,2,4,4-tetramethyloxetan-3-amine is steric hindrance. The bulky gem-dimethyl groups flanking the amine significantly shield the nitrogen atom, hindering the necessary nucleophilic attack on the activated carboxylic acid.[2] Standard coupling reagents, such as EDC/HOBt, are often insufficient to overcome this spatial blockade.[2]
To address this, more potent coupling reagents are required. Phosphonium or aminium/uronium-based reagents like HATU, HBTU, and PyBOP have demonstrated superior efficacy in mediating couplings with hindered amines.[2][4] These reagents form highly reactive activated esters that are more susceptible to nucleophilic attack, even by sterically encumbered amines.
An alternative strategy for highly challenging cases involves the conversion of the carboxylic acid to a more reactive acyl fluoride.[3][5] Acyl fluorides are less sterically demanding and exhibit high reactivity towards amines.[3]
This protocol will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective uronium-based coupling reagent, in conjunction with a non-nucleophilic hindered base, N,N-diisopropylethylamine (DIPEA).[2]
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| 2,2,4,4-Tetramethyloxetan-3-amine | ≥95% | Commercially available |
| Carboxylic Acid of Interest | ≥97% | Various |
| HATU | ≥98% | Various |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% (anhydrous) | Various |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various |
| Dichloromethane (DCM) | ACS Grade | Various |
| Ethyl Acetate (EtOAc) | ACS Grade | Various |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | Various |
| Brine | ACS Grade | Various |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various |
Step-by-Step Methodology
1. Pre-Reaction Setup:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
The reaction should be performed under an inert atmosphere (nitrogen or argon).
-
Ensure all solvents are anhydrous.
2. Reaction Assembly:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M).
-
Add 2,2,4,4-tetramethyloxetan-3-amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
3. Acylation Reaction:
-
Cool the reaction mixture containing the carboxylic acid, amine, and base to 0 °C in an ice bath.
-
Slowly add the solution of HATU to the cooled reaction mixture dropwise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up Procedure:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Experimental Workflow Diagram
Caption: Workflow for the N-acylation of 2,2,4,4-tetramethyloxetan-3-amine.
Data Presentation
Table 1: Representative Reagent Stoichiometry
| Component | Molar Eq. |
| Carboxylic Acid | 1.0 |
| 2,2,4,4-Tetramethyloxetan-3-amine | 1.1 |
| HATU | 1.2 |
| DIPEA | 3.0 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature (e.g., to 40-50 °C).[2] Microwave heating can also be effective in reducing reaction times and improving yields for particularly stubborn couplings.[2]
-
Side Product Formation: The primary side reaction is often the formation of a guanidinium byproduct from the reaction of the amine with the coupling reagent.[6] Ensuring the dropwise addition of the HATU solution at 0 °C can help minimize this.
-
Alternative Coupling Reagents: If HATU proves ineffective, other potent coupling reagents such as HBTU, PyBOP, or COMU can be screened.[2][4]
-
Acyl Fluoride Strategy: For extremely challenging substrates, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH before adding the amine can be a highly effective alternative.[2][3][5]
Conclusion
The N-acylation of the sterically hindered 2,2,4,4-tetramethyloxetan-3-amine requires a departure from standard amide coupling protocols. By employing a powerful uronium-based coupling reagent such as HATU in the presence of a non-nucleophilic hindered base, the steric barrier can be effectively overcome to provide the desired N-acylated products in good yields. This protocol offers a reliable and robust method for researchers and drug development professionals to access a diverse range of N-acyl-2,2,4,4-tetramethyloxetan-3-amine derivatives, facilitating the exploration of this important chemical space.
References
- Not directly cited from search results, but a general statement based on the introduction of reference 13.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 3, 2026, from [Link]
- This is a general knowledge statement and does not require a specific citation
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015, November 5). Retrieved January 3, 2026, from [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved January 3, 2026, from [Link]
- This is a general knowledge statement and does not require a specific citation
- This is a general knowledge statement and does not require a specific citation
- This is a general knowledge statement and does not require a specific citation
- This is a general knowledge statement and does not require a specific citation
- This is a general knowledge statement and does not require a specific citation
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). Retrieved January 3, 2026, from [Link]
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- 6. CN103896793B - Synthesis method of amide compounds - Google Patents [patents.google.com]
The Strategic N-Alkylation of 2,2,4,4-Tetramethyloxetan-3-amine: A Detailed Guide for Medicinal Chemists
Abstract
This document provides a comprehensive guide to the N-alkylation of 2,2,4,4-tetramethyloxetan-3-amine with alkyl halides. This reaction is of significant interest to researchers, scientists, and drug development professionals due to the increasing importance of the oxetane motif in medicinal chemistry. Oxetanes are valued for their ability to impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and reduced basicity of adjacent amines.[1][2] This guide delves into the mechanistic rationale, provides a detailed experimental protocol, and discusses key considerations for optimizing this crucial transformation.
Introduction: The Rising Prominence of Oxetanes in Drug Discovery
The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for modulating molecular properties and exploring novel chemical space. Among these, the oxetane ring has emerged as a particularly attractive motif.[1][3] This four-membered oxygen-containing heterocycle offers a unique combination of features, including low molecular weight, high polarity, and a distinct three-dimensional structure.[1][2]
Key advantages of incorporating oxetanes into drug molecules include:
-
Modulation of Physicochemical Properties: Oxetanes can significantly enhance aqueous solubility and metabolic stability while reducing lipophilicity.[2][4]
-
Basicity Attenuation: The electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent amines, which is often beneficial for optimizing pharmacokinetic profiles.[1]
-
Bioisosteric Replacement: Oxetanes can serve as effective bioisosteres for gem-dimethyl and carbonyl groups, offering similar spatial arrangements with improved metabolic properties.[4]
The specific substrate, 2,2,4,4-tetramethyloxetan-3-amine, presents a sterically hindered primary amine adjacent to a quaternary center. This structural feature can pose challenges for traditional N-alkylation methods, necessitating careful optimization of reaction conditions. This guide aims to provide a robust and reproducible protocol for the successful N-alkylation of this valuable building block.
Mechanistic Insights: The SN2 Pathway and Key Considerations
The N-alkylation of 2,2,4,4-tetramethyloxetan-3-amine with alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.
Several factors influence the rate and efficiency of this SN2 reaction:
-
Nucleophilicity of the Amine: While primary amines are generally good nucleophiles, the steric hindrance imposed by the adjacent gem-dimethyl groups in 2,2,4,4-tetramethyloxetan-3-amine can diminish its reactivity.
-
Nature of the Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary and methyl halides are the most suitable electrophiles for SN2 reactions. Secondary halides react more slowly, and tertiary halides are prone to elimination side reactions.
-
Role of the Base: A base is essential to neutralize the hydrohalic acid (HX) generated during the reaction.[5] The choice of base is critical; it must be strong enough to deprotonate the resulting ammonium salt but not so strong as to promote elimination or other side reactions. Sterically hindered non-nucleophilic bases are often preferred.
-
Solvent Effects: Polar aprotic solvents, such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), are ideal for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free to react.[5]
Experimental Protocol: N-Alkylation of 2,2,4,4-Tetramethyloxetan-3-amine
This protocol provides a general procedure for the N-alkylation of 2,2,4,4-tetramethyloxetan-3-amine with a representative primary alkyl bromide. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary for different alkyl halides.
Materials and Reagents
| Reagent | Purity | Supplier |
| 2,2,4,4-Tetramethyloxetan-3-amine | ≥95% | (Example) |
| 1-Bromobutane | ≥99% | (Example) |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | (Example) |
| Acetonitrile (MeCN), anhydrous | ≥99.8% | (Example) |
| Dichloromethane (DCM) | ACS Grade | (Example) |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | (Example) |
| Brine | ACS Grade | (Example) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | (Example) |
Reaction Setup and Procedure
Caption: Experimental workflow for the N-alkylation of 2,2,4,4-tetramethyloxetan-3-amine.
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2,4,4-tetramethyloxetan-3-amine (1.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq.).
-
Alkyl Halide Addition: Add 1-bromobutane (1.2 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-butyl-2,2,4,4-tetramethyloxetan-3-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Weaker, non-nucleophilic bases are preferred to avoid side reactions. If the reaction is slow, a stronger base like cesium carbonate can be employed.[5] Triethylamine (TEA) can also be used. |
| Solvent | MeCN, DMF, DMSO | Polar aprotic solvents facilitate the SN2 reaction.[5] DMF or DMSO can be used for less reactive alkyl halides, but their higher boiling points make them more difficult to remove. |
| Temperature | Reflux | Heating is generally required to overcome the activation energy, especially with a sterically hindered amine. If decomposition is observed, the temperature should be lowered. |
| Alkyl Halide | Primary Iodides or Bromides | Iodides are more reactive than bromides.[6] For less reactive amines, using the corresponding alkyl iodide can increase the reaction rate. |
| Side Reactions | Over-alkylation | While less of a concern with this primary amine, using a slight excess of the amine relative to the alkyl halide can minimize the formation of the dialkylated product. |
Conclusion
The N-alkylation of 2,2,4,4-tetramethyloxetan-3-amine is a valuable transformation for the synthesis of novel drug candidates. By understanding the underlying SN2 mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently and reliably synthesize a wide range of N-alkylated oxetane derivatives. The protocol and troubleshooting guide provided herein serve as a solid foundation for medicinal chemists seeking to leverage the unique properties of the oxetane motif in their drug discovery programs.
References
- Vertex AI Search. (2024). Oxetanes in Drug Discovery Campaigns - PMC - NIH.
- Taylor & Francis. (2025). Full article: Synthetic oxetanes in drug discovery: where are we in 2025?.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
- ResearchGate. (n.d.). Oxetanes in Drug Discovery Campaigns | Request PDF.
- ACS Publications. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry.
- Georg Thieme Verlag. (n.d.).
- BenchChem. (2025).
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega.
- DTIC. (n.d.).
- Elsevier. (2018).
- NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Wikipedia. (n.d.).
- ResearchGate. (2025). (PDF)
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- NIH. (n.d.).
- ResearchGate. (2025). A Facile Synthesis of (tert-Alkoxy)amines.
- EPO. (2012).
- Google Patents. (n.d.). EP2032523B1 - Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution.
- PubChem. (n.d.). N-ethyl-2,4-dimethylhexan-3-amine | C10H23N | CID 63718893.
- SpectraBase. (n.d.). N-(2-Dimethylaminoethyl)-N-(3-dimethylaminopropyl)methylamine.
Sources
Application Notes and Protocols for Reductive Amination Utilizing 2,2,4,4-Tetramethyloxetan-3-amine
Introduction: Navigating Steric Hindrance in Amine Synthesis
Reductive amination stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-nitrogen bonds. This one-pot reaction, which transforms a carbonyl compound and an amine into a more complex amine, is fundamental in the synthesis of a vast array of molecules, from pharmaceuticals to materials.[1] However, the efficiency of this reaction can be significantly hampered by steric hindrance, particularly when employing bulky amines or ketones.[2][3] This application note details a comprehensive protocol for the reductive amination using a uniquely hindered primary amine, 2,2,4,4-tetramethyloxetan-3-amine, a building block with the potential to introduce novel structural motifs in drug discovery and development. The inherent steric bulk of this amine presents a formidable challenge, necessitating careful optimization of reaction conditions to achieve desirable yields. This guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol, mechanistic insights, and troubleshooting strategies to successfully employ this sterically demanding amine in reductive amination.
The Challenge and Opportunity of 2,2,4,4-Tetramethyloxetan-3-amine
The structure of 2,2,4,4-tetramethyloxetan-3-amine, with its quaternary carbons flanking the amine functionality, presents a significant steric shield. This bulk can drastically slow down the initial nucleophilic attack on the carbonyl carbon and the subsequent reduction of the imine intermediate. While challenging, the successful incorporation of this moiety offers access to novel chemical space, potentially leading to compounds with enhanced metabolic stability, improved pharmacokinetic profiles, or unique binding interactions with biological targets.
Mechanism of Reductive Amination
The reductive amination process occurs in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction.[1][4]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This equilibrium is often favored by the removal of water or by using a mild acid catalyst.[1]
-
Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[1]
// Reactants Carbonyl [label="R1(C=O)R2"]; Amine [label="R3NH2"]; ReducingAgent [label="[H]"];
// Intermediates Hemiaminal [label="R1C(OH)(NHR3)R2"]; Imine [label="R1C(=NR3)R2"];
// Product Product [label="R1CH(NHR3)R2"];
// Nodes for steps step1 [label="+", shape=plaintext]; step2 [label="⇌", shape=plaintext]; step3 [label="- H2O", shape=plaintext]; step4 [label="→", shape=plaintext]; step5 [label="→", shape=plaintext];
// Edges Carbonyl -> step1 [arrowhead=none]; Amine -> step1 [arrowhead=none]; step1 -> Hemiaminal; Hemiaminal -> step2 [arrowhead=none]; step2 -> Imine; Imine -> step4; ReducingAgent -> step4 [arrowhead=none]; step4 -> Product; } dots Figure 1. Generalized mechanism of reductive amination.
Experimental Protocol: Reductive Amination with 2,2,4,4-Tetramethyloxetan-3-amine
This protocol is designed as a starting point for the reductive amination of a model aldehyde, benzaldehyde, with the sterically hindered 2,2,4,4-tetramethyloxetan-3-amine using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is often the reagent of choice for reductive aminations due to its mildness and selectivity for imines over carbonyls.[1][2]
Materials
-
Benzaldehyde (freshly distilled)
-
2,2,4,4-Tetramethyloxetan-3-amine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Septa and needles
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add benzaldehyde (1.0 mmol, 1.0 eq).
-
Addition of Amine: Dissolve 2,2,4,4-tetramethyloxetan-3-amine (1.1 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 5 mL) and add it to the flask.
-
Acid Catalyst (Optional but Recommended for Ketones): Add glacial acetic acid (1.0 mmol, 1.0 eq) to the reaction mixture. The acid can catalyze the formation of the iminium ion, which can be slow with hindered amines.[2]
-
Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Due to the steric hindrance, the reaction may require an extended period (12-48 hours).
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Considerations and Optimization
Due to the sterically demanding nature of 2,2,4,4-tetramethyloxetan-3-amine, several parameters may need to be optimized for different carbonyl partners.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) is a good starting point. For very challenging cases, consider more reactive but less selective reagents like sodium cyanoborohydride (NaBH3CN) with careful pH control, or catalytic hydrogenation.[1] | STAB is mild and selective, minimizing side reactions.[2] NaBH3CN is more reactive at acidic pH but is also more toxic.[1] |
| Solvent | 1,2-Dichloroethane (DCE) is generally the preferred solvent.[2] Tetrahydrofuran (THF) or acetonitrile can also be used. | DCE is effective for dissolving the reagents and facilitating the reaction. |
| Temperature | Start at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. | Increased temperature can help overcome the activation energy barrier for sterically hindered substrates. |
| Stoichiometry | A slight excess of the amine (1.1-1.2 eq) and a larger excess of the reducing agent (1.5-2.0 eq) are recommended. | An excess of the amine can help drive the imine formation equilibrium. An excess of the reducing agent ensures complete reduction of the imine. |
| Acid Catalyst | Acetic acid is often beneficial, especially for ketones.[2] | The acid catalyzes the dehydration step to form the imine. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Steric hindrance impeding imine formation or reduction. | Increase reaction time and/or temperature. Consider a more reactive reducing agent or a catalytic method. Ensure all reagents are pure and dry. |
| Side Product Formation | Reduction of the starting carbonyl. | Use a more selective reducing agent like STAB. If using NaBH4, ensure complete imine formation before adding the reducing agent. |
| No Reaction | Deactivated carbonyl or poor quality reagents. | Use freshly distilled aldehyde/ketone. Check the quality of the amine and reducing agent. |
Alternative Strategies for Highly Hindered Systems
For particularly challenging substrates where the standard STAB protocol fails, alternative methods for the reductive amination of sterically hindered amines have been developed:
-
Catalytic Reductive Amination: The use of transition metal catalysts, such as those based on rhodium, ruthenium, or palladium, can facilitate the reductive amination of sterically congested substrates.[5][6][7][8] These methods often utilize hydrogen gas or other hydrogen sources.
-
Alternative Reducing Agents: Reagents like trichlorosilane in the presence of a Lewis base have been shown to be effective for the synthesis of hindered tertiary amines.
Conclusion
The reductive amination of the sterically encumbered 2,2,4,4-tetramethyloxetan-3-amine presents a synthetic challenge that can be overcome with careful consideration of the reaction parameters. The protocol provided, centered around the use of sodium triacetoxyborohydride, offers a solid starting point for researchers. By understanding the mechanistic nuances and potential pitfalls associated with sterically hindered substrates, scientists can successfully incorporate this unique building block into their synthetic targets, thereby expanding the accessible chemical space for drug discovery and development. Further exploration of catalytic methods may offer even more efficient routes for the utilization of this and other sterically demanding amines.
References
-
Yagafarov, N. Z., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(8), 1397-1400. [Link]
-
Yagafarov, N. Z., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. PubMed. [Link]
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Yagafarov, N. Z., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar. [Link]
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Li, C., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
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Wikipedia. (2023). Reductive amination. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
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Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]
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Wang, L., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(7), 12539–12551. [Link]
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ResearchGate. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. [Link]
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ResearchGate. (2017). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. [Link]
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Semantic Scholar. Hitchhiker's Guide to Reductive Amination. [Link]
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Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3818–3821. [Link]
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ResearchGate. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. [Link]
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Lima, L. M., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 10(10), 1294–1302. [Link]
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Chen, J., et al. (2010). Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction. Advanced Synthesis & Catalysis, 352(10), 1648–1652. [Link]
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Application Note & Protocols: Amide Bond Formation with 2,2,4,4-Tetramethyloxetan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of the Oxetane Motif and the Synthetic Challenge
In modern medicinal chemistry, the incorporation of small, strained ring systems has become a powerful strategy for optimizing the physicochemical properties of drug candidates. Among these, the oxetane ring has gained significant popularity. The replacement of commonly used groups like gem-dimethyl or carbonyl functionalities with an oxetane can lead to remarkable improvements in aqueous solubility, metabolic stability, and lipophilicity, while also acting as a valuable hydrogen bond acceptor.[1] The 2,2,4,4-tetramethyl-substituted oxetane, in particular, offers a rigid, three-dimensional scaffold that can effectively explore chemical space.
However, the synthetic utility of building blocks like 2,2,4,4-tetramethyloxetan-3-amine is often hampered by the final, crucial step of amide bond formation. The amine's secondary nature and the extreme steric bulk imposed by the four adjacent methyl groups present a significant challenge to standard coupling protocols.[2][3] This guide provides a detailed analysis of the underlying chemical principles and offers robust, field-proven protocols for successfully coupling this sterically demanding amine with a diverse range of carboxylic acids.
Mechanistic Considerations: Overcoming Steric Hindrance
The direct condensation of a carboxylic acid and an amine to form an amide is generally impractical due to the formation of a stable ammonium-carboxylate salt.[4] Therefore, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group.[5][6]
Caption: General mechanism of amide bond formation.
For a sterically hindered amine like 2,2,4,4-tetramethyloxetan-3-amine, the nucleophilic attack on the activated carboxylic acid intermediate is the rate-limiting step. The bulky methyl groups shield the nitrogen atom, demanding a highly reactive electrophile to facilitate the reaction. Standard coupling reagents may fail due to the formation of intermediates that are themselves too sterically hindered or not sufficiently reactive.[3] The successful strategy, therefore, hinges on selecting a coupling reagent that generates an exceptionally reactive, sterically accessible intermediate.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is the most critical parameter for success. While dozens of reagents exist, they can be grouped into several classes, each with distinct advantages and disadvantages for this specific transformation.
| Reagent Class | Examples | Mechanism of Action | Advantages for this Application | Potential Disadvantages |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Forms highly reactive OAt or Oxyma active esters. | Excellent efficacy. Considered the gold standard for difficult couplings. Fast reaction times and high yields are common.[2][7] | Higher cost. Can cause guanidinylation of the amine if not pre-activated with the acid. |
| Phosphonium Salts | PyBOP, PyAOP | Forms reactive OBt or OAt active esters. | High reactivity, comparable to uronium salts. Does not cause guanidinylation side reactions. | Byproducts can sometimes be difficult to remove. |
| Acyl Halide Formation | SOCl₂, Oxalyl Chloride, TFFH, Deoxo-Fluor | Converts the carboxylic acid to a highly electrophilic acyl chloride or acyl fluoride.[3][4][8] | Highest reactivity. Acyl fluorides are ideal as the small fluoride leaving group minimizes steric clash during the amine's approach.[3][9] | Requires careful handling (moisture sensitivity). SOCl₂ and oxalyl chloride can be harsh for sensitive substrates.[10] |
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate. | Cost-effective and common. | Generally not recommended for this amine unless used with additives (HOBt, HOAt), and even then, may show low efficiency due to the bulky intermediate.[7] |
Recommendation: For initial attempts, a uronium salt like HATU is the preferred choice due to its high reactivity and proven track record in challenging couplings.[2] If HATU fails to provide satisfactory results, an approach via an acyl fluoride is the most powerful alternative.[3][9]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated steps for reaction monitoring.
Caption: General experimental workflow for amide coupling.
Protocol 1: High-Efficacy Coupling using HATU
This protocol is the recommended starting point for most carboxylic acids. The pre-activation of the acid with HATU before adding the sterically hindered amine is crucial to prevent side reactions.
Materials:
-
Carboxylic Acid (1.0 eq)
-
HATU (1.1 - 1.2 eq)
-
2,2,4,4-Tetramethyloxetan-3-amine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (Ethyl Acetate, Saturated NaHCO₃, Brine, MgSO₄, Silica Gel)
Step-by-Step Procedure:
-
To a dry, inerted flask, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the active ester.
-
In a separate vial, dissolve 2,2,4,4-tetramethyloxetan-3-amine (1.2 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Reaction Monitoring: Monitor the consumption of the carboxylic acid by TLC or LCMS. A successful reaction will show the disappearance of the starting acid and the appearance of a new, typically less polar, product spot.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: For Challenging Substrates via Acyl Fluoride
This method is highly effective for electron-deficient or exceptionally hindered carboxylic acids where other methods fail. It proceeds by forming a small, highly reactive acyl fluoride intermediate.[3][9]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Cyanuric Fluoride (0.5 eq)
-
Pyridine (1.5 eq)
-
2,2,4,4-Tetramethyloxetan-3-amine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
To a dry, inerted flask, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.
-
Add pyridine (1.5 eq) and cool the solution to 0 °C.
-
Add cyanuric fluoride (0.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 1 hour to form the acyl fluoride.
-
Add the 2,2,4,4-tetramethyloxetan-3-amine (1.2 eq) and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor by TLC or LCMS. If the reaction is sluggish at room temperature, it can be gently heated to reflux (40 °C) in a sealed vial.[3]
-
Work-up: Upon completion, quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Insufficiently reactive coupling agent. | Switch to a more powerful protocol (e.g., from HATU to Acyl Fluoride). |
| Incomplete activation of the acid. | Ensure reagents are anhydrous. Increase activation time before adding the amine. | |
| Reaction temperature too low. | For difficult couplings, gentle heating (40-50 °C) may be required, especially for the acyl fluoride method.[3] | |
| Formation of Side Products | Guanidinylation of the amine (with uronium reagents). | Ensure the carboxylic acid is pre-activated with the coupling reagent and base before adding the amine. |
| Racemization of chiral carboxylic acids. | Use a base like DIPEA or 2,4,6-collidine. Additives like HOAt can suppress racemization.[7] Perform the reaction at the lowest possible temperature (0 °C to RT). | |
| Difficult Purification | Water-soluble byproducts (e.g., DCU, HOBt). | Perform a thorough aqueous work-up. A dilute acid wash (e.g., 1N HCl) can help remove basic impurities, followed by a base wash (e.g., NaHCO₃). |
Conclusion
The successful formation of amide bonds with the sterically demanding 2,2,4,4-tetramethyloxetan-3-amine is readily achievable with the appropriate choice of methodology. The key to success lies in generating a highly reactive and sterically unencumbered activated carboxylic acid intermediate. While standard reagents like EDC are likely to fail, powerful uronium salts such as HATU provide a reliable and high-yielding entry point. For the most recalcitrant substrates, an in-situ conversion to the corresponding acyl fluoride offers a potent alternative. By understanding the mechanistic hurdles and employing these optimized protocols, researchers can confidently incorporate this valuable oxetane building block into their drug discovery programs.
References
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Spránitz, P., et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition, e202410554. Available at: [Link]
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Shen, Y., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Molecules, 27(21), 7247. Available at: [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11058-11064. Available at: [Link]
-
Wass, E., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry, 14(9), 1046-1054. Available at: [Link]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. (2023). Evolution of amide bond formation. Request PDF. Available at: [Link]
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Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947-1954. Available at: [Link]
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Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available at: [Link]
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Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]
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Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4880-4884. Available at: [Link]
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Organic Chemistry Portal. Synthesis of amides. Available at: [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
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Connon, S. J. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 23(17), 6858-6863. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
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Maulide, N. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 27(5), 1599-1612. Available at: [Link]
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Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(41), 34870-34878. Available at: [Link]
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ResearchGate. (2023). Amide Bond Formation and Peptide Coupling. Request PDF. Available at: [Link]
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Application Notes & Protocols: Strategic Incorporation of the 2,2,4,4-Tetramethyloxetane Moiety to Enhance Drug-like Properties
Abstract: In modern medicinal chemistry, the strategic modification of lead compounds to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical profiles is a critical step in the drug discovery pipeline. Bulky aliphatic groups, such as tert-butyl and gem-dimethyl, are frequently employed to probe steric pockets in target proteins but often introduce metabolic liabilities and high lipophilicity, leading to poor solubility and rapid clearance. This guide provides a comprehensive overview and detailed protocols for incorporating the 2,2,4,4-tetramethyloxetane moiety—a polar, sp³-rich, and metabolically robust bioisostere—to systematically address these challenges and enhance the overall developability of lead compounds.
The Rationale for Bioisosteric Replacement
Bioisosterism, the replacement of a molecular fragment with another that retains similar steric and electronic properties, is a cornerstone of lead optimization.[1][2] The goal is to improve undesirable properties of a molecule while preserving or enhancing its biological activity. The tert-butyl group, while sterically useful, is a common culprit in metabolic instability due to the susceptibility of its nine equivalent C-H bonds to oxidation by cytochrome P450 (CYP) enzymes.[3] This metabolic vulnerability often translates to high in vivo clearance and poor oral bioavailability.
The 2,2,4,4-tetramethyloxetane moiety has emerged as a superior alternative. By replacing a central methylene unit of a neopentyl group with an ether oxygen, this motif introduces polarity, reduces the number of oxidizable C-H bonds, and imparts a favorable conformational rigidity.[4][5] This single, strategic replacement can concurrently improve multiple drug-like properties.
Key Advantages of the 2,2,4,4-Tetramethyloxetane Moiety:
-
Enhanced Metabolic Stability: The ether linkage is significantly more resistant to oxidative metabolism compared to the C-H bonds of a tert-butyl group, effectively blocking a common metabolic soft spot.[3][4][5]
-
Improved Aqueous Solubility: The introduction of a polar oxygen atom capable of acting as a hydrogen bond acceptor increases the overall polarity and can dramatically improve aqueous solubility.[4][5]
-
Reduced Lipophilicity: The replacement of a non-polar carbon with a more polar oxygen atom typically lowers the lipophilicity (LogP) of the molecule, which can lead to improved ADME properties and a better safety profile.[5][6]
-
Increased sp³ Character: In an era where "flat" aromatic molecules are often associated with toxicity and promiscuity, increasing the fraction of sp³-hybridized carbons (Fsp³) is a key strategy in designing novel drug candidates with better physicochemical properties.[7]
Below is a typical decision-making workflow for considering this bioisosteric substitution.
Caption: Decision workflow for incorporating the tetramethyloxetane moiety.
Comparative Physicochemical Properties
The theoretical benefits of this bioisosteric swap are quantitatively supported by comparing the calculated physicochemical properties of the fragments.
| Property | tert-Butyl | gem-Dimethyl (on a ring) | 2,2,4,4-Tetramethyloxetanyl | Causality of Improvement |
| Structure | -C(CH₃)₃ | -C(CH₃)₂- | -C(CH₃)₂-O-C(CH₃)₂-R | |
| Molecular Weight (Da) | 57.1 | 28.1 | 113.2 (for the core ring structure) | Increased, but often with a greater gain in properties. |
| Calculated LogP (cLogP) | ~2.0 | ~1.0 | ~1.5 (for the core ring) | The ether oxygen significantly reduces lipophilicity.[5][6] |
| Topological Polar Surface Area (TPSA) | 0 Ų | 0 Ų | 9.2 Ų | Introduction of a polar ether oxygen creates a hydrogen bond acceptor site. |
| Metabolic Vulnerability | High | Moderate | Low | Ether moiety is more stable to oxidation than alkyl C-H bonds.[3] |
Synthetic Protocols for Incorporation
The successful integration of the 2,2,4,4-tetramethyloxetane moiety into a lead compound relies on the availability of versatile and reactive building blocks. The following protocols describe the synthesis of a key intermediate and its subsequent use in coupling reactions.
Protocol 1: Synthesis of the Key Building Block: 3-Bromo-2,2,4,4-tetramethyloxetane
This protocol details a robust method to generate a versatile halo-oxetane intermediate, which can be used for a variety of subsequent coupling reactions. The causality for this multi-step synthesis lies in creating a stable, yet reactive, handle on the oxetane ring.
Caption: Synthetic workflow for the key bromo-oxetane building block.
Step-by-Step Methodology:
-
Synthesis of 2,2,4,4-Tetramethyloxetan-3-one:
-
Rationale: This photochemical oxidation is an efficient way to form the strained four-membered ring from a readily available acyclic ketone.
-
To a solution of 2,4-dimethylpentan-3-one (1.0 eq) in benzene, add a photosensitizer such as benzophenone (0.05 eq).
-
Saturate the solution with oxygen gas by bubbling for 15 minutes.
-
Irradiate the solution with a high-pressure mercury lamp (UV light) at room temperature for 24-48 hours while maintaining a slow stream of oxygen.
-
Monitor the reaction by GC-MS. Upon completion, concentrate the mixture in vacuo and purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the desired ketone.
-
-
Synthesis of 2,2,4,4-Tetramethyloxetan-3-ol:
-
Rationale: A standard borohydride reduction is used to convert the ketone to the corresponding alcohol, which is a necessary precursor for the bromination step.
-
Dissolve the 2,2,4,4-tetramethyloxetan-3-one (1.0 eq) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol, which is often used without further purification.
-
-
Synthesis of 3-Bromo-2,2,4,4-tetramethyloxetane:
-
Rationale: Phosphorus tribromide is a classic reagent for converting alcohols to alkyl bromides. Pyridine is added to neutralize the HBr byproduct.
-
Dissolve the crude 2,2,4,4-tetramethyloxetan-3-ol (1.0 eq) in anhydrous diethyl ether and add pyridine (1.2 eq). Cool the solution to 0 °C.
-
Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully pour the reaction mixture onto ice and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to yield the final 3-bromo-2,2,4,4-tetramethyloxetane.
-
Protocol 2: Incorporation via Nucleophilic Substitution (N-Alkylation Example)
This protocol describes the coupling of the bromo-oxetane building block with a secondary amine on a lead compound scaffold.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of your lead compound containing a secondary amine (Lead-NH) (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 3-bromo-2,2,4,4-tetramethyloxetane (1.2 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Causality: A polar aprotic solvent is chosen to solubilize the reactants and facilitate the Sₙ2 reaction. The base is essential to scavenge the HBr generated during the reaction, driving it to completion.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress using LC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired final compound.
-
Case Study: Mitigating Metabolic Liability in a Kinase Inhibitor
To illustrate the practical impact of this strategy, consider a hypothetical lead compound, Inhibitor-A , targeting a specific kinase. Initial screening reveals potent activity but poor metabolic stability due to its tert-butyl group.
| Compound | Structure | Target IC₅₀ (nM) | Solubility (pH 7.4, µM) | LogP | HLM Stability (t½, min) |
| Inhibitor-A (Parent) | [Scaffold]-NH-CO-[tert-Butyl] | 15 | 5 | 4.2 | 8 |
| Inhibitor-B (Analogue) | [Scaffold]-NH-CO-[3-(2,2,4,4-tetramethyloxetanyl)] | 18 | 45 | 3.1 | >90 |
Analysis of Results:
The substitution of the tert-butyl group with the 2,2,4,4-tetramethyloxetane moiety in Inhibitor-B resulted in a dramatic improvement in its drug-like properties. While the target potency was largely maintained (15 nM vs. 18 nM), the aqueous solubility increased by 9-fold.[4][8] Most critically, the metabolic stability in human liver microsomes (HLM) was enhanced more than 10-fold, from a half-life of 8 minutes to over 90 minutes.[4][5] This transformation converts a potent but flawed lead into a viable candidate for further preclinical development.
Protocol 3: In Vitro Metabolic Stability Assay with Human Liver Microsomes
This protocol provides a standardized method to assess and compare the metabolic stability of compounds like Inhibitor-A and Inhibitor-B.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in buffer to 100 µM.
-
Prepare an NADPH regenerating system solution (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
-
Incubation:
-
Rationale: This step simulates the metabolic environment of the liver. The reaction is initiated by adding NADPH, the essential cofactor for CYP enzymes.
-
In a microcentrifuge tube, pre-warm a mixture of pooled Human Liver Microsomes (final concentration 0.5 mg/mL) and phosphate buffer to 37 °C for 5 minutes.
-
Add the test compound working solution to the microsome mixture to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 90 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound like carbamazepine).
-
Causality: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly and preserving the compound concentration at that specific time point.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Conclusion
The 2,2,4,4-tetramethyloxetane moiety is a powerful and practical tool in the medicinal chemist's arsenal for addressing common liabilities in lead optimization. Its ability to simultaneously enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity without compromising biological activity makes it an attractive bioisostere for tert-butyl and gem-dimethyl groups. By utilizing the robust synthetic and analytical protocols detailed in this guide, researchers can systematically and efficiently incorporate this valuable fragment to accelerate the development of safer and more effective drug candidates.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for accessing polar, three-dimensional chemical space. Angewandte Chemie International Edition, 49(51), 9052-9067. [Link]
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Carreira, E. M., & Fessard, T. (2014). The Oxetane Moiety in Drug Discovery. Chemistry - A European Journal, 20(38), 11528-11544. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
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Scott, J. S., & Tice, C. M. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ChemMedChem, 12(19), 1593-1597. [Link]
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Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
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Application Notes and Protocols for the Synthesis of Novel Derivatives from 2,2,4,4-Tetramethyloxetan-3-amine: A Guide for Medicinal Chemists
Introduction: The Strategic Value of the 2,2,4,4-Tetramethyloxetan-3-amino Moiety in Drug Discovery
The oxetane ring has emerged from a niche structural curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional architecture offers a powerful tool for modulating the physicochemical properties of drug candidates. The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal functional groups.[1][2] Notably, the oxetane moiety is increasingly utilized as a bioisosteric replacement for gem-dimethyl and carbonyl groups, allowing for the fine-tuning of a molecule's properties to overcome common liabilities in drug development.[2]
This guide focuses on the synthesis of novel derivatives from 2,2,4,4-tetramethyloxetan-3-amine, a promising building block that combines the beneficial properties of the oxetane ring with a sterically hindered primary amine. The tetramethyl substitution is anticipated to enhance metabolic stability by shielding adjacent positions from enzymatic degradation, a strategy often employed in pharmaceutical design.[3] The primary amine serves as a versatile handle for a variety of chemical transformations, enabling the exploration of diverse chemical space.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the parent amine and its subsequent derivatization through amide coupling, reductive amination, and N-alkylation. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and considerations for adapting these methods to specific research needs.
Part 1: Synthesis of the Key Building Block: 2,2,4,4-Tetramethyloxetan-3-amine
Step 1.1: Synthesis of 2,2,4,4-Tetramethyloxetan-3-one via the Paternò-Büchi Reaction
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a well-established method for the synthesis of oxetanes.[4][5][6] In this proposed synthesis, acetone serves as the carbonyl component and 2,3-dimethyl-2-butene as the alkene.
Reaction Scheme:
Caption: Paternò-Büchi reaction for the synthesis of 2,2,4,4-tetramethyloxetan-3-one.
Protocol:
| Parameter | Value/Condition | Rationale/Notes |
| Reactants | Acetone (large excess, acts as solvent), 2,3-Dimethyl-2-butene (1.0 equiv) | Using acetone in excess drives the reaction towards the product and serves as a suitable solvent. |
| Initiation | High-pressure mercury lamp (e.g., 450W) with a Pyrex filter | Provides the necessary UV irradiation to excite the acetone carbonyl group. The Pyrex filter removes shorter, more energetic wavelengths that could lead to side reactions. |
| Temperature | Room temperature | The reaction is photochemically driven; external heating is generally not required. |
| Reaction Time | 24-48 hours | Monitor by GC-MS for consumption of the alkene. |
| Work-up | 1. Evaporate excess acetone under reduced pressure. 2. Purify the residue by fractional distillation or column chromatography. | Fractional distillation is often effective for separating the product from any remaining starting materials and byproducts. |
Scientific Integrity Note: The regioselectivity of the Paternò-Büchi reaction is a key consideration. The reaction proceeds via the more stable biradical intermediate. In this case, the addition of the excited acetone carbonyl to the tetrasubstituted alkene is expected to favor the formation of the desired oxetane.[6]
Step 1.2: Reductive Amination of 2,2,4,4-Tetramethyloxetan-3-one to the Primary Amine
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[7][8] For the conversion of the sterically hindered 2,2,4,4-tetramethyloxetan-3-one, a direct, one-pot reductive amination using ammonia and a suitable reducing agent is proposed. Sodium triacetoxyborohydride is an excellent choice for this transformation due to its mildness and high selectivity for the reduction of the intermediate imine over the starting ketone.[2][9][10]
Reaction Scheme Workflow:
Caption: Workflow for the reductive amination of 2,2,4,4-tetramethyloxetan-3-one.
Protocol:
| Parameter | Value/Condition | Rationale/Notes |
| Reactants | 2,2,4,4-Tetramethyloxetan-3-one (1.0 equiv), Ammonia (7N in MeOH, 5-10 equiv), Sodium triacetoxyborohydride (1.5-2.0 equiv), Acetic Acid (0.1 equiv) | A large excess of ammonia drives the imine formation. Acetic acid catalyzes the formation of the iminium ion intermediate. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | These are excellent solvents for reductive aminations with NaBH(OAc)3.[9] |
| Temperature | Room temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for the disappearance of the ketone. |
| Work-up | 1. Quench carefully with saturated aqueous NaHCO3 solution. 2. Separate the organic layer. 3. Extract the aqueous layer with DCM. 4. Dry the combined organic layers over Na2SO4 and concentrate. | The basic work-up removes acetic acid and neutralizes the reaction mixture. |
| Purification | Column chromatography on silica gel | A gradient of methanol in dichloromethane is typically effective for eluting the polar amine product. |
Part 2: Synthesis of Novel Derivatives
The primary amine of 2,2,4,4-tetramethyloxetan-3-amine provides a versatile point for diversification. The following protocols detail key transformations to generate novel amide, N-alkyl, and N-aryl derivatives. Given the steric hindrance around the amine, reaction conditions and reagents have been selected to overcome this potential challenge.
Protocol 2.1: Amide Coupling
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. For sterically hindered amines, standard coupling reagents may be sluggish. The use of a uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended due to its high reactivity.[11][12][13]
Mechanism Insight: HATU reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this activated species to form the amide bond. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to scavenge the acid produced during the reaction without competing with the primary amine.[11]
General Protocol for HATU-mediated Amide Coupling:
| Parameter | Value/Condition | Rationale/Notes |
| Reactants | Carboxylic Acid (1.0 equiv), 2,2,4,4-Tetramethyloxetan-3-amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv) | A slight excess of the amine and coupling reagent ensures complete consumption of the carboxylic acid. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | These are common aprotic solvents for amide coupling reactions. |
| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature to control the initial exotherm and then allowed to warm to room temperature. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. For very hindered substrates, gentle heating (40-50 °C) may be required. |
| Work-up | 1. Dilute with ethyl acetate. 2. Wash with 1N HCl, saturated NaHCO3, and brine. 3. Dry over Na2SO4 and concentrate. | The aqueous washes remove the urea byproduct, excess reagents, and DIPEA salts. |
| Purification | Column chromatography on silica gel or preparative HPLC | The choice of purification method depends on the polarity and stability of the product. |
Table of Exemplary Amide Derivatives:
| Carboxylic Acid | Product Name | Potential Application Area |
| 4-Chlorobenzoic acid | N-(2,2,4,4-Tetramethyloxetan-3-yl)-4-chlorobenzamide | Antibacterial, Antifungal |
| (S)-Ibuprofen | (S)-2-(4-Isobutylphenyl)-N-(2,2,4,4-tetramethyloxetan-3-yl)propanamide | Anti-inflammatory |
| Boc-L-proline | tert-Butyl (S)-2-((2,2,4,4-tetramethyloxetan-3-yl)carbamoyl)pyrrolidine-1-carboxylate | Peptidomimetics, CNS agents |
Protocol 2.2: N-Alkylation via Reductive Amination
To introduce alkyl or substituted alkyl groups onto the nitrogen atom, reductive amination with an aldehyde or ketone is the method of choice. This avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides.[14]
General Protocol for N-Alkylation:
| Parameter | Value/Condition | Rationale/Notes |
| Reactants | 2,2,4,4-Tetramethyloxetan-3-amine (1.0 equiv), Aldehyde or Ketone (1.1 equiv), Sodium triacetoxyborohydride (1.5 equiv) | A slight excess of the carbonyl compound is used. |
| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | DCE is often the preferred solvent for these reactions.[9] |
| Temperature | Room temperature | Mild conditions are generally sufficient. |
| Reaction Time | 6-18 hours | Monitor by LC-MS. |
| Work-up | 1. Quench with saturated aqueous NaHCO3. 2. Extract with an organic solvent (e.g., DCM, EtOAc). 3. Dry and concentrate. | Standard aqueous work-up to remove the borate salts. |
| Purification | Column chromatography on silica gel | The polarity of the eluent will depend on the nature of the introduced alkyl group. |
Table of Exemplary N-Alkylated Derivatives:
| Aldehyde/Keton | Product Name | Potential Application Area |
| Benzaldehyde | N-Benzyl-2,2,4,4-tetramethyloxetan-3-amine | CNS agents, Cardiovascular |
| Cyclohexanone | N-Cyclohexyl-2,2,4,4-tetramethyloxetan-3-amine | Metabolic disorders |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)-2,2,4,4-tetramethyloxetan-3-amine | Antiviral, Anticancer |
Protocol 2.3: N-Arylation (Buchwald-Hartwig Amination)
For the synthesis of N-aryl derivatives, a transition-metal-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination is required. This reaction is highly versatile but can be sensitive to steric hindrance. The choice of ligand on the palladium catalyst is critical for achieving good yields with hindered amines.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for N-arylation.
General Protocol for N-Arylation:
| Parameter | Value/Condition | Rationale/Notes |
| Reactants | Aryl halide (1.0 equiv), 2,2,4,4-Tetramethyloxetan-3-amine (1.2 equiv), Pd catalyst (e.g., Pd2(dba)3, 2-5 mol%), Ligand (e.g., XPhos, RuPhos, 4-10 mol%), Base (e.g., NaOtBu, K3PO4, 2.0 equiv) | The choice of ligand is crucial for hindered substrates. NaOtBu is a strong base suitable for many couplings. |
| Solvent | Anhydrous Toluene or Dioxane | These are common solvents for Buchwald-Hartwig reactions. |
| Temperature | 80-110 °C | Heating is required to drive the catalytic cycle. |
| Reaction Time | 12-24 hours | Monitor by LC-MS. Reactions should be run under an inert atmosphere (N2 or Ar). |
| Work-up | 1. Cool to room temperature and filter through Celite. 2. Concentrate the filtrate. 3. Purify by column chromatography. | Filtration removes the palladium catalyst and inorganic salts. |
Conclusion
2,2,4,4-Tetramethyloxetan-3-amine is a valuable and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery. The protocols outlined in this guide provide a solid foundation for the synthesis of the parent amine and its subsequent derivatization. The steric hindrance imparted by the tetramethyl substitution presents a synthetic challenge that can be overcome with the appropriate choice of reagents and reaction conditions. By leveraging the unique properties of the oxetane moiety, researchers can explore new areas of chemical space and develop next-generation therapeutics.
References
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 953-958. Available at: [Link]
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Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. Available at: [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
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Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
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Chen, K., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2884-2888. Available at: [Link]
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D'Auria, M., & Racioppi, R. (2013). The Paternò-Büchi reaction--a comprehensive review. Photochemical & Photobiological Sciences, 12(9), 1472-1503. Available at: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Arkivoc. (2002). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl) hydantoates. Retrieved from [Link]
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D'Auria, M., & Racioppi, R. (2013). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences. Available at: [Link]
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PubChem. (n.d.). 2,2,4,4-Tetramethylpentan-3-amine. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications (measured experimentally via shake-flask method). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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ResearchGate. (2018). The gem-Dimethyl Effect Revisited. Available at: [Link]
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ResearchGate. (2015). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Available at: [Link]
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ResearchGate. (2013). (PDF) Oxetane Synthesis through the Paternò-Büchi Reaction. Available at: [Link]
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UCLA - Chemistry and Biochemistry. (n.d.). New Gem- and Vic-Disubstituent Effects on Cyclizations1. Retrieved from [Link]
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ChemSynthesis. (n.d.). 3,3,4,4-tetramethyl-2-oxetanone. Retrieved from [Link]
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ACS Publications. (2020). Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine-Derived β-Thiolactones and Reversed Depolymerization. Retrieved from [Link]
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Semantic Scholar. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Retrieved from [Link]
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PubMed. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved from [Link]
-
PubMed Central. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
-
ResearchGate. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Available at: [Link]
-
ResearchGate. (2017). 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane in Organic Synthesis (Microreview). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,4,4-tetramethyloxetan-3-amine hydrochloride
Welcome to the dedicated technical support guide for the purification of 2,2,4,4-tetramethyloxetan-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this sterically hindered amine salt.
Introduction
This compound is a valuable building block in medicinal chemistry, prized for its rigid, non-planar oxetane core which can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. However, the purification of this compound can present unique challenges due to its sterically hindered nature and the reactivity of the oxetane ring under certain conditions. This guide provides a comprehensive framework for successful purification, focusing on the principles of recrystallization and addressing common issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the properties and handling of this compound.
Q1: What are the key stability considerations for this compound during purification?
A1: The primary stability concern is the integrity of the four-membered oxetane ring. While the 3,3-disubstituted pattern of this compound (relative to the amine) generally enhances stability, the ring can be susceptible to opening under strongly acidic conditions, especially at elevated temperatures. It is crucial to avoid prolonged exposure to strong acids. The compound is generally more stable under neutral to basic conditions.
Q2: Why is my this compound an oil or a sticky solid instead of a crystalline powder?
A2: "Oiling out" or the formation of a non-crystalline solid is a common issue in the crystallization of amine salts. This can be caused by several factors, including the presence of impurities that disrupt the crystal lattice, cooling the solution too quickly, or using a solvent system in which the compound's melting point is lower than the temperature of the solution as it becomes supersaturated.
Q3: Can I purify the free base of 2,2,4,4-tetramethyloxetan-3-amine first and then form the hydrochloride salt?
A3: Yes, this is a viable alternative purification strategy. The free amine can be purified by methods such as distillation or chromatography (though the latter can be challenging for amines). After purification of the free base, the hydrochloride salt can be formed by treating a solution of the amine with hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the pure salt.
Q4: What are the likely impurities I might encounter?
A4: Without a specific synthetic route, potential impurities are speculative. However, they could include unreacted starting materials, byproducts from side reactions (such as ring-opened products if harsh acidic conditions were used), or residual solvents from the reaction or workup. If the synthesis involves the reduction of an oxime or a similar precursor, incompletely reduced intermediates could also be present.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the purification of this compound, primarily focusing on recrystallization.
Issue 1: The compound "oils out" and does not crystallize upon cooling.
Probable Causes:
-
Rapid Cooling: The solution is being cooled too quickly, causing the compound to separate as a supersaturated liquid before it has time to form an ordered crystal lattice.
-
Inappropriate Solvent System: The solvent may be too nonpolar, or the polarity difference between the solvent and antisolvent is too great, leading to rapid precipitation.
-
High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, leading to the formation of an oil.
Solutions:
-
Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the flask to cool slowly to room temperature, and then gradually cool further in an ice bath. Insulating the flask can help slow the cooling rate.
-
Adjust Solvent System:
-
If using a single solvent, try adding a small amount of a miscible co-solvent to slightly increase the solubility at room temperature.
-
If using a solvent/antisolvent system, reduce the amount of antisolvent or choose an antisolvent with a closer polarity to the primary solvent.
-
-
Scratching and Seeding:
-
Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites for crystal growth.
-
If you have a small amount of pure crystalline material, add a "seed" crystal to the cooled, supersaturated solution to initiate crystallization.
-
Issue 2: No crystals form, even after cooling for an extended period.
Probable Cause:
-
Too Much Solvent: The most common reason for crystallization failure is using an excessive amount of solvent, preventing the solution from becoming supersaturated upon cooling.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be mindful of the solvent's boiling point and use a gentle stream of nitrogen or a rotary evaporator if necessary. Once the volume is reduced, attempt to cool the solution again.
-
Induce Precipitation with an Antisolvent: If your compound is dissolved in a relatively polar solvent, you can slowly add a nonpolar antisolvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.
Issue 3: The recovered crystals are discolored or show impurities by analysis (e.g., NMR).
Probable Causes:
-
Incomplete Removal of Colored Impurities: Some impurities may be colored and co-crystallize with the product.
-
Occluded Solvent/Impurities: Rapid crystal growth can trap solvent and soluble impurities within the crystal lattice.
Solutions:
-
Activated Charcoal Treatment: If the discoloration is due to colored impurities, you can add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Use charcoal sparingly, as it can also adsorb your product.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity. Ensure slow cooling to promote the formation of well-ordered crystals that exclude impurities.
-
Thorough Washing: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
Decision-Making Workflow for Recrystallization Troubleshooting
Caption: A decision-making workflow for troubleshooting the recrystallization of this compound.
Part 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
The key to a successful recrystallization is finding a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Materials:
-
Crude this compound
-
A selection of solvents of varying polarities (see table below)
-
Small test tubes or vials
-
Heating block or water bath
-
Ice bath
Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude material into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a heating block or water bath, adding more solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath.
-
Observe for crystal formation. An ideal solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Notes |
| Alcohols | Isopropanol, Ethanol, Methanol | Good starting point for polar amine salts. Often used in combination with water or an anti-solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Can be effective, but watch for potential reactivity with the amine under certain conditions. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Often used as part of a solvent/antisolvent system. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Less common for hydrochloride salts, but can be useful in mixed solvent systems. |
| Hydrocarbons | Heptane, Hexane, Toluene | Typically used as antisolvents. |
| Nitrile | Acetonitrile | A polar aprotic solvent that can be a good choice. |
| Water | The hydrochloride salt may have good water solubility; can be used with an organic co-solvent. |
Protocol 2: General Recrystallization Procedure
This is a general procedure based on the principles of recrystallization. The choice of solvent(s) should be determined from the screening protocol above. The example below uses a hypothetical isopropanol/heptane system.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot isopropanol to completely dissolve the solid. It is crucial to add the solvent in small portions to the heated mixture.
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Slowly add heptane (the antisolvent) dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot isopropanol to redissolve the cloudiness.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold heptane (or a pre-chilled mixture of isopropanol/heptane).
-
Dry the crystals under vacuum to remove all residual solvent.
Part 4: Data Presentation
Table 2: Hypothetical Solubility Data for Solvent Screening
| Solvent | Solubility at 25°C | Solubility at 78°C (or boiling) | Observations on Cooling | Suitability |
| Isopropanol | Sparingly Soluble | Soluble | Good crystal formation | Good single solvent or primary solvent |
| Acetone | Soluble | Very Soluble | Poor recovery | Unsuitable as single solvent |
| Ethyl Acetate | Sparingly Soluble | Soluble | Oiled out | Potentially useful in a mixed system |
| Heptane | Insoluble | Insoluble | N/A | Good as an antisolvent |
| Water | Very Soluble | Very Soluble | No crystals | Unsuitable as single solvent |
| Acetonitrile | Soluble | Very Soluble | Some crystal formation | Possible, but recovery may be low |
References
-
General Principles of Recrystallization
- Title: Purification of Labor
- Source: Armarego, W. L. F., & Chai, C. L. L. (2012).
-
URL: [Link]
-
Oxetane Stability and Chemistry
- Title: Oxetanes in Drug Discovery: A New Gener
- Source: Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006).
-
URL: [Link]
-
Troubleshooting Crystallization
- Title: Crystalliz
- Source: Wikipedia
-
URL: [Link]
-
Amine Purification
- Title: Purific
- Source: Not Voodoo
-
URL: [Link]
Technical Support Center: Recrystallization of 2,2,4,4-Tetramethyloxetan-3-amine Hydrochloride
This guide is intended for researchers, scientists, and drug development professionals who are working with 2,2,4,4-tetramethyloxetan-3-amine hydrochloride and require assistance with its purification via recrystallization. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize the process effectively.
I. Understanding the Molecule and the Process
This compound is a salt, meaning it is an ionic compound. This dictates its solubility, favoring polar solvents that can solvate the ammonium cation and the chloride anion.[1] The oxetane ring, while containing an ether linkage, contributes to the molecule's overall polarity.[2] Recrystallization is a purification technique that leverages differences in solubility of a compound and its impurities in a given solvent at different temperatures.[3][4] The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[4]
II. Recommended General Recrystallization Workflow
The following workflow is a recommended starting point for the recrystallization of this compound.
Caption: General experimental workflow for the recrystallization of this compound.
III. Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Problem: The compound is not dissolving in the hot solvent.
-
Possible Cause: The chosen solvent may not be polar enough to dissolve the hydrochloride salt, even at elevated temperatures. Amine hydrochlorides are ionic and require polar solvents for effective dissolution.[1]
-
Solution:
-
Increase Polarity: Switch to a more polar solvent. For instance, if you are using isopropanol, try ethanol or even a mixture of ethanol and water.
-
Solvent Mixtures: A mixture of solvents can be effective. Try dissolving the compound in a small amount of a highly polar solvent like water or methanol, and then add a less polar co-solvent (the "anti-solvent") like isopropanol or acetonitrile until the solution becomes slightly cloudy. Reheat the mixture until it is clear.[4][5]
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The melting point of your compound is lower than the boiling point of the solvent, causing it to melt in the hot solution rather than dissolve.[6]
-
Solution 1:
-
Add More Solvent: Reheat the solution and add more of the same solvent to decrease the saturation point. This may allow the solution to cool to a temperature below the compound's melting point before crystallization begins.[7]
-
Change Solvents: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The solution is supersaturated, and the compound is coming out of solution too quickly.[6]
-
Solution 2:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.[3]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal nucleation.[7]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to provide a nucleation site.[4][7]
-
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not saturated enough for crystals to form.[3][6]
-
Solution:
-
Evaporate Solvent: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. You can check for saturation by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue indicates a saturated solution.[7]
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is not very soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.[4]
-
Problem: The yield is very low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[3][7]
-
Solution 1: Before discarding the filtrate (mother liquor), cool it in an ice bath for a longer period to see if more crystals form. You can also try to evaporate some of the solvent from the mother liquor to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Possible Cause 2: The crystals were washed with too much cold solvent, or the solvent was not cold enough, causing some of the product to redissolve.[3]
-
Solution 2: Use a minimal amount of ice-cold solvent for washing the crystals on the filter.
Problem: The recrystallized product is still impure (e.g., colored).
-
Possible Cause: The impurity has similar solubility properties to your compound in the chosen solvent, or colored impurities are present.
-
Solution:
-
Charcoal Treatment: If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your product.[7]
-
Second Recrystallization: A second recrystallization using the same or a different solvent system may be necessary to achieve the desired purity.
-
Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as column chromatography.[8][9]
-
Caption: Troubleshooting decision-making flow for recrystallization.
IV. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for the recrystallization of this compound?
A good starting point is to screen several solvents with varying polarities. Since the compound is a hydrochloride salt, polar solvents are generally a good choice.[1] The ideal solvent should dissolve the compound poorly at room temperature but well when heated.[4]
Solvent Screening Protocol:
-
Place a small amount of your crude compound (around 10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., 0.5 mL).
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.
-
If it dissolves when hot, allow it to cool to room temperature and then place it in an ice bath to see if crystals form.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar salts, may require a co-solvent. |
| Ethanol | 78 | High | A common and effective solvent for amine hydrochlorides.[5] |
| Isopropanol | 82 | Medium-High | A good alternative to ethanol. |
| Acetonitrile | 82 | Medium-High | Has been used for similar heterocyclic amine hydrochlorides.[10] |
| Acetone | 56 | Medium | May be a good solvent or anti-solvent.[5] |
| Toluene | 111 | Low | Unlikely to be a good primary solvent but could be an anti-solvent. |
| Hexane | 69 | Low | Likely to be an effective anti-solvent.[5] |
Q2: What is a reasonable expectation for yield?
A yield of 70-85% is generally considered good for a single recrystallization. A yield below 50% may indicate that too much solvent was used or that the compound is significantly soluble in the cold solvent.[7] It's important to remember that some loss of product is inherent to the recrystallization process.[3]
Q3: Can I use a solvent mixture?
Yes, a two-solvent system is often very effective.[5] This typically involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly. A common combination for amine hydrochlorides is an alcohol (good solvent) and an ether or hydrocarbon (bad solvent).
Q4: My compound is an amine hydrochloride. Are there any special considerations?
Amine hydrochlorides are generally more stable and crystalline than their free-base counterparts, which is advantageous for recrystallization.[11] However, it's important to avoid strongly basic conditions during workup, as this could convert the salt back to the free amine, which may have very different solubility properties. When preparing the compound for recrystallization, ensure the final pH is acidic to maintain the hydrochloride salt form.[11][12]
V. References
-
Recrystallization1. (n.d.). Retrieved from
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from
-
Recrystallization Issues. (2024, October 17). Reddit. Retrieved from
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. Retrieved from
-
Solubility of Triethylmethylammonium chloride in organic solvents. (n.d.). Benchchem. Retrieved from
-
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2025, August 8). PubMed. Retrieved from
-
Measurement, Correlation, and Analysis of the Solubility of Triethylamine Hydrochloride in ten Pure Solvents. (n.d.). ResearchGate. Retrieved from
-
An improved process for preparation of trientine dihydrochloride. (n.d.). Google Patents. Retrieved from
-
Comments on European Patent Application EP 4 234 532 A1. (2023, October 18). ResearchGate. Retrieved from
-
The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. (n.d.). Google Patents. Retrieved from
-
Formes cristallines du chlorhydrate de tétra-hydro-n,n-diméthyl-2,2-diphényl-3-furane-méthanamine, procédés de préparation desdites formes, et compositions pharmaceutiques les contenant. (n.d.). Google Patents. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2017013498A2 - Formes cristallines du chlorhydrate de tétra-hydro-n,n-diméthyl-2,2-diphényl-3-furane-méthanamine, procédés de préparation desdites formes, et compositions pharmaceutiques les contenant - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US20180265451A1 - An improved process for preparation of trientine dihydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,2,4,4-Tetramethyloxetan-3-amine
Welcome to the technical support center for the synthesis and purification of 2,2,4,4-tetramethyloxetan-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this novel oxetane scaffold. Given the unique steric hindrance and electronic properties of this molecule, its synthesis can present specific challenges, particularly concerning purity.
This document provides in-depth troubleshooting guides and validated protocols to help you identify, understand, and resolve common impurities encountered during its synthesis. Our approach is grounded in fundamental principles of organic chemistry to empower you to not only solve current issues but also to anticipate and prevent future challenges.
Assumed Synthetic Route: Reductive Amination
While several pathways to oxetanes exist, such as the Paternò–Büchi reaction, a practical and scalable approach to 2,2,4,4-tetramethyloxetan-3-amine is the reductive amination of the corresponding ketone, 2,2,4,4-tetramethyloxetan-3-one.[1][2] This one-pot method is widely used in the pharmaceutical industry for its efficiency.[3]
The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and an amine source (e.g., ammonia), which is then reduced by a selective hydride agent.[4][5] A preferred reagent for this transformation is sodium triacetoxyborohydride (STAB), known for its mildness and high selectivity for reducing the iminium ion in the presence of the starting ketone.[3][6][7]
Common Issues & Troubleshooting
This section addresses the most frequently encountered impurities and experimental challenges in a direct question-and-answer format.
Question 1: My post-reaction analysis (GC-MS, ¹H NMR) shows the presence of unreacted 2,2,4,4-tetramethyloxetan-3-one. How can I remove this starting material?
Answer:
This is the most common impurity and, fortunately, the easiest to resolve due to the significant difference in the chemical properties of the starting material (a neutral ketone) and your product (a basic amine).
Root Cause:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or deactivation of the reducing agent.
-
Stoichiometry: An excess of the ketone or an insufficient amount of the amine source or reducing agent was used.
Solution: Acid-Base Liquid-Liquid Extraction The basicity of the amine product allows for its selective separation from the neutral ketone and other non-basic impurities.[8][9][10][11] By washing an organic solution of your crude product with aqueous acid, the amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. The neutral ketone remains in the organic layer.
See Protocol 1 for a detailed, step-by-step procedure.
Question 2: I've identified a significant byproduct with a mass corresponding to 2,2,4,4-tetramethyloxetan-3-ol. What causes this, and how is it removed?
Answer:
The formation of the corresponding alcohol is a classic side reaction in reductive aminations, especially when using less selective reducing agents.
Root Cause:
-
Premature Ketone Reduction: The reducing agent directly reduces the starting ketone to an alcohol before it can form the imine intermediate. This is more common with stronger reducing agents like sodium borohydride (NaBH₄) but can occur with STAB if conditions are not optimized.[6][12] The choice of reducing agent is crucial, as it must selectively reduce the imine over the carbonyl.[3]
-
Slow Imine Formation: Steric hindrance from the four methyl groups on the oxetane ring can slow down the initial nucleophilic attack by the amine, giving the reducing agent more time to react with the ketone.
Solution:
-
Prevention:
-
Removal: The alcohol byproduct is a neutral compound. Therefore, it will be efficiently removed alongside the unreacted ketone during the Acid-Base Liquid-Liquid Extraction detailed in Protocol 1 . The alcohol will remain in the initial organic layer, while your desired amine moves into the aqueous phase.
Question 3: My product is contaminated with a higher molecular weight impurity, which I suspect is the di-alkylated secondary amine, bis(2,2,4,4-tetramethyloxetan-3-yl)amine. How do I separate this?
Answer:
This impurity arises when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone, leading to a secondary amine.
Root Cause:
-
Stoichiometry: Using a large excess of the starting ketone relative to the amine source can favor this side reaction.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the primary amine has formed can increase the likelihood of di-alkylation.
Solution: Purification by Chromatography The secondary amine is also basic and will co-extract with your primary amine product during an acid-base wash. Therefore, a more sophisticated separation technique is required.
-
Flash Column Chromatography: This is the most effective method. Primary and secondary amines exhibit different polarities and can be separated on a silica gel column.[14][15][16] The less polar secondary amine will typically elute before the more polar primary amine. A gradient elution with a hexane/ethyl acetate system, often with a small amount of triethylamine (~1%) added to the mobile phase to prevent peak tailing, is highly effective. See Protocol 2 for a general procedure.
Question 4: After my aqueous workup, my final product (a free base oil/solid) is hazy or contains solid particulates. What are these, and how do I remove them?
Answer:
This is almost certainly due to residual inorganic salts (e.g., sodium acetate from STAB reduction, sodium chloride from the workup) or water.
Root Cause:
-
Incomplete Washing: Insufficient washing of the final organic extract.
-
Inefficient Drying: The organic solution was not adequately dried before solvent removal.
Solution: Brine Wash and Proper Drying
-
Brine Wash: Before drying, wash the final organic layer containing your purified amine with a saturated aqueous solution of sodium chloride (brine). Brine helps to break up emulsions and draws residual water from the organic layer.
-
Drying Agent: Dry the organic solution over an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is stirred with the solution for at least 15-20 minutes to be effective.
-
Filtration: Filter the solution to remove the drying agent before concentrating the solvent on a rotary evaporator.
Visualization of Workflows
The following diagrams illustrate the decision-making process for purification.
Caption: General troubleshooting and purification workflow.
Caption: Workflow for Acid-Base Liquid-Liquid Extraction.
Detailed Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction for Purification
This protocol is designed to separate the basic amine product from neutral impurities like unreacted ketone and alcohol byproducts.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, Diethyl Ether)
-
1 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel, Erlenmeyer flasks, pH paper
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate volume of organic solvent (e.g., 50 mL for 1 g of crude material) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[8] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask. The upper organic layer contains the neutral impurities and should be set aside for proper disposal.
-
Repeat (Optional): For maximum recovery, you can wash the organic layer a second time with a fresh portion of 1 M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M NaOH dropwise while stirring until the pH is strongly basic (pH > 12), as confirmed with pH paper.[11] This deprotonates the ammonium salt, regenerating the water-insoluble free amine.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., 50 mL). Shake vigorously, venting frequently.
-
Isolation: Drain the lower aqueous layer and discard it. The desired amine product is now in the upper organic layer. Drain the organic layer into a clean flask. Repeat the back-extraction with fresh solvent to maximize yield.
-
Final Wash & Dry: Wash the combined organic extracts with brine. Transfer the organic layer to a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄. Swirl and let it stand for 20 minutes.
-
Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified 2,2,4,4-tetramethyloxetan-3-amine.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for separating the primary amine product from a less polar secondary amine impurity.
Materials:
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Chromatography column, flasks/test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Select Eluent System: Determine an appropriate solvent system using TLC. A good starting point is 20% EtOAc in Hexanes. Add 1% TEA to the eluent system to prevent streaking of the amines on the acidic silica gel. The goal is to achieve good separation between the product spot (more polar, lower Rf) and the secondary amine impurity (less polar, higher Rf).
-
Pack Column: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes + 1% TEA).
-
Load Sample: Dissolve the crude product (post-acid-base extraction) in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the concentrated solution directly but carefully onto the column.
-
Elution: Begin eluting the column with the low-polarity solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% EtOAc) to move the compounds down the column.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your desired product.
-
Combine & Concentrate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride (STAB)? A: It is not recommended for a one-pot reaction. NaBH₄ is a stronger reducing agent and can readily reduce the starting ketone, leading to the alcohol byproduct as a major impurity.[12][13] If you must use NaBH₄, a two-step process is better: first form the imine in a solvent like methanol, and then add NaBH₄ at a low temperature.[7]
Q: My reaction seems to stall. What can I do? A: The formation of the sterically hindered imine can be slow. Adding a catalytic amount of a weak acid, like acetic acid, can help catalyze imine formation.[6][7] Also, ensure your reagents are dry, as water can interfere with the reaction. STAB, in particular, is water-sensitive.[3][13]
Q: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is an excellent technique. Spot the starting ketone, the reaction mixture, and a co-spot on a silica gel plate. Develop in a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) at the baseline indicates reaction progression. Staining with ninhydrin can help visualize the amine product. GC-MS is also a powerful tool for monitoring the consumption of starting material.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 844–847. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
D'Auria, M., & Racioppi, R. (2014). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 19(5), 6398–6428. [Link]
-
Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
Organic Chemistry Portal. Paterno-Buechi Reaction. [Link]
-
The Organic Chemist. (2021, October 8). Paternò–Büchi Reaction Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
-
Chemwise. (2024, May 10). Paterno-Buchi reaction: Basic concept, Mechanism and Examples [Video]. YouTube. [Link]
-
Wikipedia. Reductive amination. [Link]
-
SlideShare. Paterno buchi reaction. [Link]
-
Matyus, P., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 125-131. [Link]
-
LibreTexts Chemistry. Reductive Amination. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
LibreTexts Chemistry. 4.8: Acid-Base Extraction. [Link]
-
Goetz-Luthy, N. (1950). Separation of primary, secondary and tertiary amines by chromatographic absorption analysis. Journal of Chemical Education, 27(5), 259. [Link]
-
Scribd. Acid Base Extraction. [Link]
-
LibreTexts Chemistry. 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
-
Goetz-Luthy, N. (1950). Separation of primary, secondary and tertiary amines by chromatographic absorption analysis. Journal of Chemical Education, 27(5), 259. [Link]
-
Mohammad, A., Ajmal, M., & Anwar, S. (1996). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Planar Chromatography-Modern TLC, 9(5), 368-370. [Link]
-
Datapdf.com. Separation of primary, secondary and tertiary amines by chromatographic adsorption analysis. [Link]
-
LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]
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LibreTexts Chemistry. 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
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Technical Support Center: Scale-Up Synthesis of 2,2,4,4-Tetramethyloxetan-3-amine HCl
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,2,4,4-tetramethyloxetan-3-amine HCl. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. My objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize this process effectively. The synthesis, while seemingly straightforward, presents unique challenges related to the stability of the oxetane ring, the control of the reductive amination step, and the final salt formation and purification. This document addresses the most common issues encountered in the field.
Overall Synthetic Workflow
The synthesis is typically approached as a two-step sequence starting from the corresponding ketone, followed by purification as the hydrochloride salt.
Caption: High-level overview of the synthetic route.
Part 1: Reductive Amination - Troubleshooting Guide
The conversion of 2,2,4,4-tetramethyloxetan-3-one to the corresponding primary amine is the core transformation. Most scale-up challenges arise here.
Question: We are seeing low yields and incomplete conversion of the ketone. What are the primary factors to investigate?
Answer: Low conversion in a reductive amination at scale is typically traced back to three interdependent factors: pH control, reagent stoichiometry, and reaction kinetics.
-
pH is Critical: The reaction proceeds via an iminium ion intermediate. Its formation is catalyzed by acid but inhibited if the amine nucleophile is fully protonated. The optimal pH is a delicate balance, usually maintained between 5 and 7.[1]
-
If pH is too high (>8): Imine formation is slow.
-
If pH is too low (<4): The amine source is protonated and non-nucleophilic. More critically, the strained oxetane ring becomes susceptible to acid-catalyzed ring-opening, leading to 1,3-diol impurities.[2][3] The 3,3-disubstitution pattern of your oxetane core provides some steric protection against this, but this stability is not absolute, especially under harsh acidic conditions or elevated temperatures.[4][5]
-
-
Reducing Agent Selection & Stoichiometry: The choice of reducing agent is pivotal. For a one-pot procedure, a reductant that is selective for the iminium ion over the ketone is ideal, such as sodium cyanoborohydride (NaBH₃CN).[6][7]
-
Sodium Borohydride (NaBH₄): This is a powerful, cost-effective reductant, but it can readily reduce the starting ketone.[8] If using NaBH₄, a two-step process is often better: first, form the imine at the optimal pH, and only then add the NaBH₄. On a large scale, the addition of solid NaBH₄ can be hazardous due to hydrogen gas evolution and potential exotherms, especially if the reaction medium is acidic or contains water.[9][10]
-
Sodium Cyanoborohydride (NaBH₃CN): This is milder and more selective for the imine at slightly acidic pH.[6] This allows for a "one-pot" reaction where all components are present from the start. However, it is more expensive and generates toxic cyanide waste streams that require careful quenching and disposal protocols.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): STAB is an excellent choice for scale-up. It is milder than NaBH₄, does not produce toxic waste like NaBH₃CN, and is effective in a variety of solvents.[6][8]
-
-
Ammonia Source: Using ammonium acetate (NH₄OAc) is common as it buffers the reaction in a suitable pH range. If using aqueous ammonia, careful control of the pH with a co-acid is necessary.
Troubleshooting Protocol:
-
Monitor the reaction pH in real-time. If it drifts outside the 5-7 range, adjust carefully.
-
If using NaBH₄, ensure imine formation is complete (by IPC, e.g., GC or LC-MS) before adding it.
-
Consider switching to NaBH(OAc)₃ for a more controlled, one-pot process suitable for scale-up.
-
Ensure all reagents are added at a controlled rate to manage any exotherms.
Caption: Troubleshooting logic for low conversion issues.
Question: We are observing a significant amount of a dialkylated impurity, N,N-bis(2,2,4,4-tetramethyloxetan-3-yl)amine. How can we mitigate this?
Answer: The formation of the secondary diamine is a common byproduct in reductive aminations that produce a primary amine.[11] The newly formed, nucleophilic primary amine product competes with ammonia for the starting ketone, leading to a second reductive amination sequence.
Mitigation Strategies:
-
Excess Ammonia: The most effective control is to use a significant excess of the ammonia source. Le Châtelier's principle dictates that this will favor the reaction with ammonia over the reaction with the product amine. A 5-10 fold molar excess of the ammonia source relative to the ketone is a good starting point for optimization.
-
Controlled Ketone Addition: Instead of adding the ammonia source to the ketone, add the ketone slowly to a solution containing the ammonia source and the reducing agent (if using a one-pot method with NaBH₃CN or STAB). This maintains a high instantaneous concentration of ammonia relative to the ketone, minimizing the chance for the product amine to react.
-
Lower Reaction Temperature: Lowering the temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity. Monitor kinetics to ensure the primary reaction still proceeds at an acceptable rate.
| Parameter | Laboratory Scale | Recommended Scale-Up Strategy | Rationale |
| Ammonia Source | 2-3 equivalents | 5-10 equivalents | Overwhelms the product amine as a competing nucleophile. |
| Reagent Addition | All at once | Slow, controlled addition of ketone | Maintains a low concentration of the electrophile (ketone). |
| Temperature | Room Temperature | 0-10 °C (process dependent) | May improve selectivity by slowing the secondary reaction rate. |
Table 1: Key Parameter Adjustments to Minimize Dialkylation.
Part 2: HCl Salt Formation & Purification FAQs
Question: What is the best method for forming the HCl salt on a large scale to ensure a crystalline, easy-to-filter product?
Answer: The goal of salt formation is not just protonation but purification via crystallization. The choice of solvent and the method of HCl introduction are paramount.
-
Solvent Selection: The ideal solvent system should meet two criteria: the free base is highly soluble, and the HCl salt is poorly soluble. This differential solubility drives crystallization and ensures high recovery.
-
Good Candidates: Isopropyl alcohol (IPA), ethanol, methyl tert-butyl ether (MTBE), or mixtures like Toluene/IPA are commonly used.
-
Avoid: Protic solvents that can form stable solvates if not desired. Aprotic solvents may require an anti-solvent to induce precipitation.
-
-
HCl Source:
-
Gaseous HCl: While precise, it is hazardous and requires specialized equipment for large-scale use. Not recommended unless necessary.
-
HCl in a Solvent (e.g., HCl in IPA): This is the most common and controllable method for scale-up. It allows for slow, measured addition to control the crystallization process.
-
In-situ HCl Generation: Reacting a reagent like trimethylsilyl chloride (TMSCl) with a protic solvent (like IPA) generates HCl in situ.[12] This can be a very clean and controlled method, avoiding the handling of aqueous HCl which could affect oxetane stability. The reaction is: TMSCl + R-OH -> R-OTMS + HCl.
-
Recommended Protocol for Crystalline Salt Formation:
-
Dissolve the crude free base amine in a suitable solvent (e.g., IPA, 5-10 volumes).
-
Filter the solution to remove any particulate matter.
-
Heat the solution slightly (e.g., 40-50 °C) to ensure complete dissolution.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 20% HCl in IPA) dropwise or via a pump. Add approximately 1.0-1.1 equivalents.
-
Monitor for the onset of crystallization. Once nucleation occurs, maintain the temperature for a period (e.g., 1 hour) to allow for crystal growth, then slowly cool to ambient temperature, and finally to 0-5 °C to maximize yield.
-
The slow addition and cooling profile are essential for forming large, well-defined crystals that are easy to filter and wash, rather than a fine powder or oil.
Question: After crystallization, we have issues with residual solvents. What are the best practices for drying and meeting ICH limits?
Answer: Removing residual solvents to meet ICH Q3C guidelines is a critical final step.[13] The difficulty of removal depends on the solvent's boiling point and its interaction with the crystal lattice.
Drying and Solvent Removal Strategy:
-
Effective Washing: Before drying, wash the filter cake with a cold, non-solubilizing solvent (e.g., MTBE or heptane). This displaces the mother liquor, which is rich in the crystallization solvent.
-
Efficient Drying Equipment: For scale-up, a heated, agitated filter-dryer or a vacuum oven with nitrogen sweep is essential. Agitation breaks up clumps and exposes new surfaces for drying.
-
Drying Parameters:
-
Temperature: As high as possible without causing product degradation. Determine the thermal stability of your HCl salt via TGA/DSC analysis.
-
Vacuum: As low as possible to facilitate solvent evaporation.
-
Nitrogen Sweep: A gentle stream of dry nitrogen can help carry away solvent vapors.
-
-
Polymorphism: Be aware that different drying conditions can sometimes lead to different polymorphic forms of the final product. It is crucial to characterize the initial and final solids by methods like XRPD to ensure consistency.
Part 3: Safety Considerations for Scale-Up
Question: What are the primary safety hazards we need to address when scaling up this synthesis?
Answer: The two main hazards are the handling of borohydride reagents and the potential for runaway reactions (exotherms).
-
Sodium Borohydride Handling:
-
Hydrogen Evolution: NaBH₄ reacts with protic solvents (water, alcohols) and acidic media to release flammable hydrogen gas.[10][14] The rate of this hydrolysis is highly temperature and pH-dependent.
-
Safe Handling:
-
Never add water or acid directly to solid NaBH₄.
-
Add NaBH₄ portion-wise to the reaction mixture at a controlled temperature.
-
Ensure the reactor is properly vented to an appropriate scrubbing system or safe area.
-
Work in an inert atmosphere (Nitrogen or Argon) to prevent the formation of a flammable H₂/air mixture.[9][15]
-
-
-
Exotherm Management:
-
Reductive Amination: This step is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal runaway is a serious risk.
-
Quenching: The quenching of excess reducing agent is also highly exothermic.
-
Control Measures:
-
Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to understand the heat of reaction and the maximum temperature of synthetic reaction (MTSR).
-
Use a jacketed reactor with efficient cooling capacity.
-
Control the addition rate of reagents to ensure the rate of heat generation does not exceed the rate of heat removal.
-
Develop a clear and tested quenching protocol, typically involving the slow addition of the reaction mixture to a quenching agent (e.g., acetone or a buffered aqueous solution).
-
-
References
-
Wuts, P. G. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link][2][4]
- Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug design and discovery.
-
Chekler, E. L. P., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link][5]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor Website. [Link][1]
-
Taylor, R. J. K., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][3]
-
Moody, C. J., et al. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry. [Link][16]
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety. [Link][9]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link][17]
-
MDPI. (2021). Hydrogen Storage in Complex Metal Hydrides NaBH₄: Hydrolysis Reaction and Experimental Strategies. MDPI. [Link][14]
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link][10]
-
University of Wisconsin-Milwaukee. (n.d.). Sodium Borohydride SOP. University of Wisconsin-Milwaukee. [Link][15]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link][8]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link][6]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][7]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Google Patents. (n.d.). US20100204470A1 - Method for salt preparation. Google Patents. [12]
-
Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines. Google Patents. [18]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link][19]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. EMA. [Link][13]
-
Błachut, D., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International. [Link][11]
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- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. icheme.org [icheme.org]
- 11. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Amide Coupling Reactions with Sterically Hindered Oxetane Amines
Welcome to our dedicated technical support center for chemists and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for a particularly challenging class of amide coupling reactions: those involving sterically hindered oxetane amines. The unique structural and electronic properties of these valuable building blocks often render standard coupling protocols inefficient. This guide is designed to provide not just solutions, but a mechanistic understanding to empower you to overcome these synthetic hurdles.
Introduction: The Challenge of Oxetane Amines
Oxetane-containing amines are increasingly sought-after in medicinal chemistry as bioisosteres for amides and other functional groups.[1][2] The incorporation of an oxetane moiety can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[3] However, the three-dimensional bulk of the oxetane ring proximal to the amine nitrogen presents a significant steric impediment to amide bond formation, leading to common issues like low or no yield, slow reaction rates, and competing side reactions.[4][5] This guide will walk you through diagnosing and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My amide coupling reaction with an oxetane amine has failed or is showing very low conversion. What are the primary causes?
Answer:
Failure in coupling with a sterically hindered amine like an oxetane amine typically stems from a few core issues. The primary bottleneck is often the difficulty of the nucleophilic attack by the bulky amine on the activated carboxylic acid intermediate.[5][6]
Here's a breakdown of the likely culprits:
-
Inefficient Carboxylic Acid Activation: The coupling reagent you've chosen may not be potent enough to generate a sufficiently reactive activated intermediate to overcome the steric barrier.[4]
-
Steric Hindrance: The sheer bulk of both the oxetane amine and potentially the carboxylic acid partner physically blocks the approach required for bond formation.[5]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and concentration can have a dramatic effect on the outcome of sterically demanding reactions.[7][8]
-
Protonation of the Amine: An acid-base reaction between your carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[4][9]
To diagnose the problem, a systematic approach is necessary. The following flowchart outlines a decision-making process for troubleshooting initial reaction failures.
Caption: Troubleshooting workflow for failed amide coupling reactions.
Question 2: Which coupling reagents are most effective for sterically hindered oxetane amines?
Answer:
For challenging couplings involving hindered amines, standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, are often insufficient.[10] You should turn to more potent activating agents. The two main classes recommended are uronium/aminium salts and phosphonium salts .[5][11]
These reagents react with the carboxylic acid to form highly reactive intermediates that are more susceptible to attack by sterically demanding nucleophiles.[11]
| Reagent Class | Examples | Key Advantages for Hindered Couplings | Potential Downsides |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | High reactivity, fast reaction times, and reduced risk of racemization.[6] COMU is noted for its high efficiency and safety profile.[12] | Can react with the amine to form a guanidinium byproduct if used in excess.[6] Some precursors (like HOAt) are potentially explosive.[13] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent activating ability. Does not form guanidinium byproducts as the phosphonium moiety does not react with the free amine.[11] | Byproducts can sometimes be difficult to remove. HMPA, a carcinogenic byproduct, is formed from BOP.[5][6] |
Recommendation: Start with a uronium salt like HATU or COMU . They generally provide a good balance of reactivity and ease of use. If side reactions related to the coupling agent are observed, or if the reaction is still sluggish, switching to a phosphonium salt like PyAOP is a logical next step.
Question 3: I'm using HATU, but the reaction is still slow and incomplete. How can I optimize the conditions?
Answer:
Even with a powerful coupling reagent, optimizing the reaction environment is critical for success with hindered substrates.
-
Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base is required to deprotonate the carboxylic acid and the protonated amine without competing in the reaction. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[5] Using a weaker base may not be sufficient, while a stronger, more nucleophilic base could lead to side reactions.
-
Solvent Effects: The solvent must fully solvate the reactants and intermediates.[8] For hindered couplings, polar aprotic solvents are generally the most effective.
-
DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are excellent choices that can help to increase reaction rates.[7][8]
-
DCM (Dichloromethane) can also be used, but reactions may be slower.[7]
-
Recent studies have also explored greener alternatives like 2-MeTHF and DMC, which have shown comparable efficacy to DMF in some cases.[7][14]
-
-
Temperature and Concentration: Don't be afraid to use heat. While many amide couplings are run at room temperature to minimize racemization, for sterically hindered substrates, heating the reaction to 40-60 °C can be necessary to overcome the activation energy barrier.[15] Additionally, running the reaction at a higher concentration can favor the bimolecular coupling reaction.
-
Order of Addition: Pre-activation of the carboxylic acid is highly recommended. This involves mixing the carboxylic acid, coupling reagent (e.g., HATU), and base in the solvent and stirring for 15-30 minutes before adding the oxetane amine.[4][16] This ensures the formation of the highly reactive O-acylisourea intermediate, ready to be intercepted by the amine.
Caption: Recommended experimental workflow with pre-activation.
Question 4: My reaction is messy, and I'm observing significant side products. What are they, and how can I prevent them?
Answer:
Side reactions are common in difficult couplings. Identifying the byproduct can help you tailor the solution.
-
N-acylurea Formation: If you are using a carbodiimide (like EDC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[17][18] This is a dead-end for your reaction.
-
Guanidinium Byproduct: With uronium reagents like HATU or HBTU, excess reagent can react with your valuable oxetane amine to form a guanidinium species, capping the amine and preventing it from reacting with the activated acid.[6]
-
Solution: Use the coupling reagent in slight excess (1.05-1.1 equivalents) relative to the carboxylic acid, not the amine. Ensure the carboxylic acid is the limiting reagent if the amine is more precious.
-
-
Epimerization/Racemization: If your carboxylic acid has a chiral center at the α-position, racemization can occur, especially at elevated temperatures or with strong bases.
-
Solution: Additives like HOBt or HOAt are known to suppress racemization.[4] Running the reaction at the lowest temperature that still provides a reasonable rate is also advisable. If racemization is severe, converting the acid to an acyl fluoride may be a better option.
-
Question 5: I've tried multiple coupling reagents and conditions, but the yield is still poor. Is there a more robust method for these highly hindered substrates?
Answer:
Yes. When standard coupling protocols fail, a highly effective strategy is to convert the carboxylic acid to an acyl fluoride or acyl chloride in situ.[15][19] These intermediates are smaller and more reactive than the bulky activated esters formed with common coupling reagents, minimizing steric clash during the nucleophilic attack by the oxetane amine.[15]
A protocol using a fluorinating agent like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) has been shown to be effective for coupling sterically hindered substrates where other methods failed.[15]
Protocol 1: General Procedure for Amide Coupling using HATU [4]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF.
-
Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered oxetane amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60°C, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure for purification.
Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Hindered Substrates [15]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM or MeCN.
-
Add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride in situ.
-
Add the sterically hindered oxetane amine (1.0-1.2 equivalents) to the solution containing the acyl fluoride.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and heating may be required.
-
Work up as described in the previous protocol.
This acyl fluoride approach often provides a cleaner reaction profile and higher yields for substrates that are otherwise unreactive.[15][19]
References
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Fields, G. B., Lauer, J. L., Dykhoff, K. K., Fields, C. G. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 844-849. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
Handa, S., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 785-797. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4238. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Chen, Y., et al. (2018). New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds. Organic Letters. [Link]
-
Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]
-
Franzini, R. M., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [Link]
-
Handa, S., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
Zhang, C., et al. (2021). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate. [Link]
-
amide coupling help. Reddit. [Link]
-
Mako, Z., et al. (2021). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. ResearchGate. [Link]
-
Douglas, J. T., et al. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. [Link]
-
Wang, Y., et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. PMC - NIH. [Link]
-
Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Kananovich, D. G., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]
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Technical Support Center: N-Functionalization of 2,2,4,4-Tetramethyloxetan-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the N-functionalization of 2,2,4,4-tetramethyloxetan-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. The unique structure of this amine—featuring significant steric hindrance around the nitrogen and a strained oxetane ring—presents specific challenges that require careful consideration of reaction conditions to avoid common side reactions and achieve desired outcomes.
The 2,2,4,4-tetramethyloxetan-3-amine motif is increasingly used as a metabolically stable bioisostere for gem-dimethyl or carbonyl groups, offering advantages in modulating physicochemical properties like solubility and lipophilicity.[1][2] However, its successful functionalization is not always straightforward. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot experiments and optimize your protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the N-functionalization of 2,2,4,4-tetramethyloxetan-3-amine, categorized by reaction type.
N-Acylation Reactions
N-acylation is a fundamental transformation, yet the steric bulk of the tetramethyl groups can significantly impede the reaction.
Question: My acylation reaction shows low or no conversion, even with extended reaction times. What is happening and how can I fix it?
Answer:
This is the most common issue and is almost certainly due to the severe steric hindrance around the secondary amine. The two gem-dimethyl groups flanking the amine shield it from electrophilic attack by the acylating agent.
Root Cause Analysis & Solutions:
-
Insufficient Electrophilicity: Standard acylating agents like acid anhydrides may not be reactive enough.
-
Inadequate Base: The choice of base is critical. It must be strong enough to deprotonate the amine (or its protonated form) but not nucleophilic enough to compete with the amine in reacting with the acylating agent.
-
Solution: Use a non-nucleophilic organic base. Triethylamine (Et3N) is a common choice, but for hindered systems, pyridine or a stronger, bulkier base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often more effective.[3] These bases are also excellent scavengers for the HCl generated when using acyl chlorides, preventing acid-catalyzed side reactions.[3]
-
-
Suboptimal Reaction Conditions: Low temperatures used to control side reactions might be preventing the reaction from reaching the necessary activation energy.
-
Solution: Gradually increase the reaction temperature. While starting at 0 °C is prudent, you may need to warm the reaction to room temperature or even heat it moderately (e.g., 40-60 °C). Monitor the reaction closely for the appearance of byproducts.
-
Workflow: Troubleshooting Low Acylation Yield
Caption: Decision tree for troubleshooting low acylation yields.
Question: I'm observing unexpected byproducts in my mass spec that suggest the oxetane ring has opened. Why does this happen during acylation?
Answer:
This is a critical side reaction stemming from the inherent strain of the four-membered oxetane ring (ring strain energy of ~106 kJ/mol).[2][5][6] The ring is susceptible to cleavage under acidic conditions, which can be inadvertently generated during the reaction.
Mechanistic Insight:
-
Acid Generation: When using an acyl chloride, one equivalent of hydrochloric acid (HCl) is produced.
-
Oxetane Protonation: If not effectively neutralized, this strong acid will protonate the oxygen atom of the oxetane ring.
-
Nucleophilic Ring-Opening: The protonated oxetane is now highly activated towards nucleophilic attack. The nucleophile can be the chloride counter-ion, water (if present), or another molecule of the amine, leading to a variety of ring-opened products. 3,3-disubstituted oxetanes are particularly prone to ring-opening under acidic conditions if an internal nucleophile is present.[7]
Preventative Measures:
-
Stoichiometric Base: Always use at least one full equivalent of a non-nucleophilic base (like pyridine or DIPEA) to scavenge the generated acid immediately.[8] Using a slight excess (1.1-1.2 equivalents) is often beneficial.
-
Reverse Addition: Add the acyl chloride slowly to a solution of the amine and the base, rather than the other way around. This ensures that a base is always present to neutralize the acid as it forms.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. The presence of water can lead to hydrolysis of the acyl chloride (generating more acid) and can also act as a nucleophile in the ring-opening step.
Reaction Pathway: Desired vs. Side Reaction
Caption: Competing pathways in N-acylation.
N-Alkylation & Reductive Amination
These methods introduce alkyl groups but come with their own set of challenges related to steric hindrance and reaction conditions.
Question: I am attempting a direct N-alkylation with an alkyl halide, but the reaction is extremely slow. Is this viable?
Answer:
Direct alkylation is challenging for the same reason as acylation: steric hindrance. SN2 attack by the bulky amine on the alkyl halide is slow. While over-alkylation to the quaternary ammonium salt is a common problem for simpler amines, under-reactivity is the primary hurdle here.[3]
Optimization Strategies:
-
Increase Alkyl Halide Reactivity: Use more reactive alkylating agents. Iodides are more reactive than bromides, which are more reactive than chlorides. Benzyl and allylic halides are also more reactive than simple alkyl halides.
-
Increase Temperature: These reactions often require significant thermal energy. Refluxing in a suitable solvent (e.g., acetonitrile, DMF) may be necessary.
-
Alternative Methods: For many substrates, direct alkylation is impractical. Consider alternative strategies:
Question: During reductive amination with an aldehyde/ketone, I get a mixture of starting materials and a byproduct that appears to be the alcohol from the reduction of my carbonyl compound. What's wrong?
Answer:
This indicates that your reducing agent is reducing the aldehyde or ketone faster than the amine is condensing to form the intermediate iminium ion. This is a classic selectivity problem in reductive aminations.
Root Cause Analysis & Solutions:
-
Slow Iminium Formation: The steric hindrance of the oxetane amine slows down the initial condensation with the carbonyl.
-
Overly Reactive Reductant: Strong reducing agents like sodium borohydride (NaBH4) will rapidly reduce unactivated aldehydes and ketones.
-
Solution 1: Use a pH-Sensitive/Hindered Reductant: The best solution is to use a reducing agent that is selective for the protonated iminium ion over the neutral carbonyl.
-
Sodium triacetoxyborohydride (NaBH(OAc)3): This is often the reagent of choice. It is milder than NaBH4 and can be used in a one-pot procedure without needing to pre-form the imine. It is effective under mildly acidic conditions which favor iminium formation.[9][13]
-
Sodium cyanoborohydride (NaBH3CN): Another classic choice that is selective for the iminium ion at slightly acidic pH (pH ~5-6).[9] Note the toxicity of cyanide and handle accordingly.
-
-
Solution 2: Promote Iminium Formation:
-
Lewis Acid Catalysis: Adding a Lewis acid such as Ti(OiPr)4 or ZnCl2 can activate the carbonyl, accelerating the initial condensation step.[13]
-
Water Removal: Performing the reaction in the presence of a dehydrating agent (e.g., molecular sieves) or using a Dean-Stark apparatus can drive the equilibrium towards the imine/iminium intermediate.
-
| Reagent | Typical Conditions | Selectivity for Iminium Ion | Key Considerations |
| NaBH₄ | Methanol, Ethanol | Low | Prone to reducing starting carbonyl. Best for pre-formed imines. |
| NaBH₃CN | Methanol, pH ~5-6 | High | Effective, but generates cyanide waste.[9] |
| NaBH(OAc)₃ | DCE, THF, CH₂Cl₂ | Very High | Reagent of choice for one-pot reactions; tolerant of mild acid.[9][13] |
Caption: Comparison of reducing agents for reductive amination.
Frequently Asked Questions (FAQs)
Q1: How stable is the 2,2,4,4-tetramethyloxetane ring to common laboratory reagents?
The oxetane ring is generally stable to basic conditions, nucleophiles (in the absence of an acid catalyst), and many reducing and oxidizing agents under neutral conditions.[8] Its primary liability is its sensitivity to acid. Both Brønsted and Lewis acids can catalyze ring-opening.[5] Therefore, reactions should be planned to avoid strongly acidic conditions (pH < 4), especially at elevated temperatures.
Q2: Why is this amine less basic than a comparable acyclic secondary amine?
While the oxetane ring is a hydrogen bond acceptor, its influence on the basicity of the distal amine is complex. The primary structural feature dictating its properties is the steric hindrance. Furthermore, some studies on amino-oxetanes suggest the oxetane motif can attenuate amine basicity.[7] This can affect its nucleophilicity and the ease with which it is protonated.
Q3: What are the best analytical methods to confirm the integrity of the oxetane ring post-reaction?
-
¹H NMR Spectroscopy: This is the most powerful tool. The methylene protons (CH₂) on the oxetane ring typically appear as distinct multiplets in a characteristic region of the spectrum (often around 4.0-4.5 ppm). Disappearance of these signals or the appearance of new signals corresponding to a ring-opened diol or halo-alcohol is a clear indicator of a side reaction.
-
¹³C NMR Spectroscopy: The quaternary carbons and the CH₂ carbons of the oxetane ring have characteristic chemical shifts.
-
High-Resolution Mass Spectrometry (HRMS): Confirming that the product's molecular formula matches the expected N-functionalized product provides strong evidence that the ring has remained intact.
Experimental Protocol Example: Robust N-Acylation of 2,2,4,4-tetramethyloxetan-3-amine
This protocol is designed to maximize the yield of the desired amide product while minimizing the risk of ring-opening.
Objective: To acylate 2,2,4,4-tetramethyloxetan-3-amine with benzoyl chloride.
Materials:
-
2,2,4,4-tetramethyloxetan-3-amine (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add 2,2,4,4-tetramethyloxetan-3-amine (1.0 eq) and anhydrous DCM.
-
Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm upon addition of the acyl chloride.
-
Slow Addition of Acylating Agent: Dissolve benzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes using a syringe pump or dropping funnel. This slow addition is critical to prevent a buildup of HCl.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
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Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11787-11843. [Link]
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LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
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Kim, H. O., et al. (1995). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 25(16), 2505-2517. [Link]
-
Kuhn, L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12513-12548. [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]
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Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1397-1427. [Link]
-
Štefane, B. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101. [Link]
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Štefane, B. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]
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Smith, D. T., & Njardarson, J. T. (2015). Ring Expansions of Oxiranes and Oxetanes. Topics in Heterocyclic Chemistry. [Link]
-
Gálvez, A. O., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 2174-2179. [Link]
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Stepanovs, D., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11945-12003. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 16(7), 5628-5643. [Link]
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3814-3817. [Link]
-
Gandeepan, P., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry, 89(13), 9037-9053. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
He, L., et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis, 10(5), 3113-3124. [Link]
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troubleshooting low yields in the synthesis of tetramethyloxetane derivatives
Welcome to the technical support center for the synthesis of tetramethyloxetane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in their synthetic routes. As oxetane motifs are increasingly vital in drug discovery for their ability to act as polar replacements for gem-dimethyl groups and improve physicochemical properties, mastering their synthesis is crucial.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Part 1: Initial Diagnosis & Frequently Asked Questions
This section addresses the most common initial questions when facing low yields. It serves as a starting point to diagnose the potential area of failure in your synthesis.
Q1: My reaction yield for the tetramethyloxetane synthesis is unexpectedly low. Where should I begin my troubleshooting?
A1: A low yield in oxetane synthesis, especially via the common Paternò-Büchi reaction, can stem from several factors.[3] A systematic approach is the most effective way to identify the root cause.[4] Start by evaluating the four pillars of the reaction:
-
Reagent Quality: Verify the purity of your starting materials (carbonyl compound and alkene). The presence of impurities can quench the excited state of the carbonyl or lead to side reactions. Ensure solvents are anhydrous, as water can interfere with certain reaction pathways.[4]
-
Photochemical Setup: The Paternò-Büchi reaction is a photochemical process, making the light source and reactor setup critical.[5][6] Mismatches in wavelength or insufficient light intensity will result in poor conversion.
-
Reaction Conditions: Solvent, temperature, and concentration play a significant role in reaction efficiency and selectivity.[7][8] Non-optimal conditions can favor competing side reactions over the desired [2+2] cycloaddition.
-
Product Stability & Purification: Tetramethyloxetane derivatives, while more stable than other oxetanes, can be sensitive. Product loss may occur during the workup and purification stages.
The following diagram outlines a general workflow for troubleshooting these issues.
Caption: General troubleshooting workflow for low-yield oxetane synthesis.
Part 2: Deep Dive into the Paternò-Büchi Reaction
The [2+2] photocycloaddition between a carbonyl compound and an alkene, known as the Paternò-Büchi reaction, is the most common and atom-economical method for synthesizing the oxetane core.[9][10][11] However, its quantum yields are often low, and it is prone to side reactions.[5]
Q2: My starting materials (ketone/aldehyde and alkene) are largely unconsumed. What is causing the poor conversion?
A2: Low conversion points directly to a problem with the initiation of the reaction: the photochemical excitation of the carbonyl compound.
Causality: The Paternò-Büchi reaction begins with the absorption of a photon by the carbonyl compound, promoting it to an excited singlet state (S₁), which then typically undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).[5][12] This excited triplet carbonyl then reacts with the ground-state alkene to form a 1,4-biradical intermediate, which cyclizes to the oxetane.[5][7] If the carbonyl is not efficiently excited, the entire process stalls.
Troubleshooting Steps:
-
Verify Wavelength: The choice of irradiation wavelength is critical and substrate-dependent.
-
Aromatic Carbonyls (e.g., benzophenone): These have strong absorption around 300 nm. Use a Pyrex-filtered medium-pressure mercury lamp. Irradiating at shorter wavelengths is unnecessary and can cause alkene decomposition.[5]
-
Aliphatic Carbonyls (e.g., acetone): These require higher energy UV light. Use a quartz or Vycor-filtered lamp that allows for irradiation at ~254 nm.[5]
-
-
Check Lamp Output: Photochemical lamps have a finite lifespan. An old lamp may have significantly reduced photon output, leading to slow and incomplete reactions. If possible, measure the lamp's flux.
-
Ensure Reactor Transparency: The reaction vessel must be transparent to the required wavelength. Using a Pyrex vessel for a reaction that needs 254 nm light will fail, as Pyrex absorbs strongly below 300 nm.
-
Degas the Solvent: Molecular oxygen can quench the triplet excited state of the carbonyl. Before starting the irradiation, thoroughly degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes.
Q3: My conversion is good, but the crude reaction mixture shows multiple products, and the desired oxetane yield is low. What are the likely side reactions?
A3: The formation of multiple byproducts is a classic sign of competing reaction pathways. The primary culprits in a Paternò-Büchi reaction are carbonyl self-coupling and alkene polymerization.
Likely Side Products & Their Cause:
| Side Product | Formation Mechanism | How to Minimize |
| Pinacols (e.g., Benzopinacol) | Photochemical coupling of two excited carbonyl molecules. This is a major competitive reaction.[5] | Use a higher concentration of the alkene relative to the carbonyl. This increases the probability of the excited carbonyl encountering an alkene molecule before another carbonyl. |
| Alkene Polymers/Dimers | Can occur if the alkene itself absorbs the UV light or if the reaction is run at high alkene concentrations for extended periods. This is particularly problematic with electron-deficient alkenes.[10] | Ensure the irradiation wavelength is selected to excite only the carbonyl, not the alkene. Maintain a moderate alkene concentration. |
| Decomposition Products | The strained oxetane ring can sometimes undergo decomposition or rearrangement under the reaction conditions, especially with prolonged irradiation or high temperatures.[13][14] | Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed. Avoid excessive irradiation times. |
The following diagram illustrates the desired reaction pathway versus the major competing side reaction.
Caption: Paternò-Büchi reaction pathway and competing pinacol formation.
Q4: How does solvent choice impact my yield and selectivity?
A4: Solvent choice is critical and can influence both the overall yield and the stereochemical outcome of the reaction.[7][12]
Causality: The mechanism of the Paternò-Büchi reaction can be influenced by solvent polarity. While a biradical mechanism is common, polar solvents can stabilize charge-transfer intermediates or exciplexes, potentially opening up different or less efficient reaction pathways.[8][12]
Solvent Selection Guide:
-
Non-polar solvents (Benzene, Hexane, Cyclohexane): These are generally preferred for the Paternò-Büchi reaction.[5] They do not strongly solvate intermediates, favoring the concerted formation and cyclization of the biradical.
-
Polar Aprotic Solvents (Acetonitrile, Acetone): These can sometimes be used, but they may decrease yields by stabilizing intermediates that revert to starting materials or proceed to other products. However, they can also influence regioselectivity in certain cases.[8]
-
Protic Solvents (Methanol, Ethanol): Avoid these. Protic solvents can be hydrogen-atom donors and can intercept the radical intermediates, leading to a host of undesired reduction byproducts.
Protocol: Solvent Screening Experiment
To optimize your reaction, perform small-scale parallel experiments.
-
Setup: Prepare identical reaction mixtures in separate, wavelength-appropriate vials (e.g., quartz).
-
Solvents: Use a range of degassed solvents, such as cyclohexane, benzene, and acetonitrile.
-
Execution: Irradiate all vials simultaneously using a parallel photoreactor to ensure equal light exposure.
-
Analysis: Monitor each reaction by GC-MS or ¹H NMR at set time intervals (e.g., 2, 4, 8 hours) to determine both conversion and the ratio of product to byproducts.[15][16][17]
Part 3: Purification & Characterization
Even with a successful reaction, isolating the final product can be a challenge.
Q5: I'm losing a significant amount of my product during column chromatography. How can I improve my purification protocol?
A5: Product loss during purification is often due to the compound's polarity, volatility, or instability on the stationary phase.[4][18]
Troubleshooting Purification:
-
Assess Stability: Before performing chromatography, test the stability of your crude product on a small amount of silica gel. Dissolve a sample in your intended eluent, add a pinch of silica, stir for an hour, and re-analyze by TLC or NMR. If new spots appear, your product may be decomposing on the silica.
-
Deactivate Silica: If instability is observed, consider deactivating the silica gel. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% triethylamine in hexane) to neutralize acidic sites.
-
Alternative Stationary Phases: If silica proves too harsh, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.
-
Minimize Contact Time: Use flash chromatography rather than gravity chromatography to minimize the time the compound spends on the column. A shorter, wider column is preferable to a long, thin one.
-
Solvent System Optimization: Carefully optimize your eluent system using TLC. The ideal system will give your product an Rf value between 0.25 and 0.35, ensuring good separation from impurities without excessive retention.[18]
Q6: I have an unexpected isomer or byproduct. How can I confidently characterize it?
A6: Full characterization is essential to understand the reaction's outcome. A combination of spectroscopic techniques is required.[19][20][21]
Characterization Workflow:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula. This will confirm if the unknown is an isomer of the product or a different compound entirely.
-
Nuclear Magnetic Resonance (NMR):
-
¹H and ¹³C NMR: These will provide the basic carbon-hydrogen framework.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning connectivity. For example, an HMBC experiment will show long-range (2-3 bond) correlations between protons and carbons, helping to piece the structure together.
-
-
X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides the definitive molecular structure and stereochemistry.[21]
By identifying the structure of byproducts, you can gain valuable insight into the competing reaction pathways and devise strategies to suppress them.[19][20]
References
-
D'Auria, M. (2018). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2012). Synthesis of highly substituted oxetanes via [2+2] cycloaddition reactions of allenoates catalyzed by a guanidine Lewis base. Chemical Communications. Available at: [Link]
-
Palmer, I. J., et al. (2020). The Paternò-Büchi reaction—Mechanisms and application to organic synthesis. ResearchGate. Available at: [Link]
-
Frings, M., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health (NIH). Available at: [Link]
-
Chopra, H. (2015). Paterno buchi reaction. Slideshare. Available at: [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Available at: [Link]
-
Zhai, B.-C., et al. (2007). Notable solvent effects on the regioselectivity in the Paternò–Büchi reaction of 1,3-dimethylthymine with 4-methoxybenzophenone. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
-
Bull, J. A., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]
-
Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. National Institutes of Health (NIH). Available at: [Link]
-
Li, S., & Xu, J. (2016). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. Available at: [Link]
-
D'Auria, M. (2019). The Paternò-Büchi reaction -a comprehensive review. ResearchGate. Available at: [Link]
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Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois. Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. a. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
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Hubig, S. M., et al. (1999). Oxetanes from [2+2] Cycloaddition of Stilbenes to Quinone via Photoinduced Electron Transfer. The Journal of Organic Chemistry. Available at: [Link]
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Hu, X., et al. (2011). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. National Institutes of Health (NIH). Available at: [Link]
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Anderson, T. J., et al. (2018). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry. Available at: [Link]
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Deadman, B. J., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. National Institutes of Health (NIH). Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction condition. a. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of. ResearchGate. Available at: [Link]
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Clark, J. H., et al. (2021). Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). MDPI. Available at: [Link]
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Degennaro, L., et al. (2016). Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium. Open Chemistry. Available at: [Link]
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Slideshare. (n.d.). DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. Slideshare. Available at: [Link]
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Obushak, M. D., et al. (2007). Synthesis of Substituted 4-([5][9][22]triazolo[3,4-b]-[5][9][12]thiadiazol-6-yl)quinolines. ResearchGate. Available at: [Link]
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Schottenberger, H., et al. (2020). Isolation and Structural Characterization of Some Expected and Unexpected Side Products in the Reaction of Dimethylmalononitrile with Lithiated Metallocenes. ChemistrySelect. Available at: [Link]
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ResearchGate. (n.d.). 3-Functional substituted 4-trifluoromethyl tetrahydrothiophenes via [3 + 2]-cycloaddition reactions. ResearchGate. Available at: [Link]
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Pérez-Moyano, B., et al. (2023). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. MDPI. Available at: [Link]
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University of East Anglia. (2014). Chemistry Vignettes: Stability of transition metal alkyls. YouTube. Available at: [Link]
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Ilaš, J., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Substituted 1,2,4-Triazoles and 1,3,4-Thiadiazoles. ResearchGate. Available at: [Link]
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Tewari, G. (2020). Organometallic Compounds Part 7, Decomposition Pathways of Transition Metal Alkyls. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Decomposition Pathways of Some 3,6-Substituted s-Tetrazines. ResearchGate. Available at: [Link]
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Gielen, M., et al. (2016). Structure Characterization of the Products of the Reaction between Racemic 1,2,4-Butane Triol and Di-tert-butyltin Oxide. ACS Figshare. Available at: [Link]
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stability issues of 2,2,4,4-tetramethyloxetan-3-amine under reaction conditions
Technical Support Center: 2,2,4,4-tetramethyloxetan-3-amine
Introduction
Welcome to the technical support guide for 2,2,4,4-tetramethyloxetan-3-amine. This document is designed for researchers, scientists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. While its sterically hindered and polar nature offers significant advantages in medicinal chemistry—such as improving solubility, metabolic stability, and serving as a bioisostere for gem-dimethyl or carbonyl groups—its inherent ring strain requires a nuanced understanding of its reactivity and stability.[1]
The structure of 2,2,4,4-tetramethyloxetan-3-amine presents a fascinating dichotomy: a high-energy, four-membered oxetane ring, which is prone to ring-opening, is sterically shielded by four methyl groups.[2][3] This guide provides in-depth, evidence-based answers to common stability issues, troubleshooting advice for specific reaction conditions, and best-practice protocols to ensure the successful and reproducible use of this valuable synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses fundamental questions regarding the intrinsic stability of the 2,2,4,4-tetramethyloxetan-3-amine core.
Q1: What is the general stability profile of the oxetane ring in this specific molecule?
A: The stability of an oxetane ring is a balance between its inherent ring strain (approx. 25.5 kcal/mol) and the substitution pattern on the ring.[2] For 2,2,4,4-tetramethyloxetan-3-amine, the stability is significantly enhanced compared to unsubstituted or mono-substituted oxetanes. This is due to two primary factors:
-
Steric Shielding: The gem-dimethyl groups at the C2 and C4 positions provide a robust steric shield, physically hindering the approach of nucleophiles or electrophiles that could initiate ring-opening.
-
Substitution Pattern: Polysubstituted oxetanes, particularly those with 3,3-disubstitution (analogous to the heavy substitution here), are known to be more chemically robust than other patterns.[4][5]
However, it is not inert. The molecule is generally stable to basic conditions, many oxidative and reductive reagents (with careful temperature control), and moderate heat. Its primary liability is instability under strong acidic or Lewis acidic conditions.[4][6]
Q2: How does the 2,2,4,4-tetramethyl substitution pattern specifically affect the ring's stability under acidic conditions?
A: While 3,3-disubstituted oxetanes are noted for their enhanced stability (some are stable even at pH 1), the 2,2,4,4-tetramethyl pattern presents a unique case.[4] Under strongly acidic conditions, the ether oxygen will be protonated, forming a highly reactive oxetanium ion. The subsequent ring-opening is governed by the formation of the most stable carbocation. In this case, cleavage of the C2-O or C4-O bond would lead to a tertiary carbocation, which is a favorable pathway. The extreme steric hindrance may slow this process compared to less substituted oxetanes, but it will not prevent it, especially in the presence of strong, concentrated acids or strong Lewis acids that can coordinate effectively to the oxygen.[4]
Q3: Is the compound stable under strongly basic conditions?
A: Yes, the oxetane ring is exceptionally stable under a wide range of basic conditions.[4] Ring-opening by nucleophiles under basic conditions is typically very slow and often requires high temperatures to proceed.[4] This stability allows for a variety of base-mediated reactions on the amine functionality or other parts of a larger molecule without compromising the oxetane core. For example, basic hydrolysis of esters or amides elsewhere in a molecule can be performed with high fidelity.[6]
Q4: What is the thermal stability of this compound? Are there specific temperature limits?
A: The thermal stability is generally good, but context is critical. The compound itself is stable at elevated temperatures (e.g., 100-120°C) for short periods. However, prolonged heating, especially in the presence of reactive reagents, can lead to degradation. For instance, while some reductions like LiAlH4 require heat to open an oxetane ring directly, they can cause decomposition of oxetane-containing molecules at temperatures above 0°C when reducing an adjacent functional group.[4][6] As a general rule, it is advisable to keep reaction temperatures below 80°C unless empirical data for a specific transformation suggests otherwise.
Section 2: Troubleshooting Guide for Specific Reaction Scenarios
This section provides practical, cause-and-effect troubleshooting for common experimental challenges.
Scenario 1: N-Functionalization (Acylation, Alkylation)
-
Problem: You are attempting to acylate the amine with an acid chloride (e.g., benzoyl chloride) and are observing low yields, significant decomposition, or the formation of a complex mixture.
-
Potential Cause: The reaction generates one equivalent of hydrochloric acid (HCl). This strong acid is protonating the oxetane's ether oxygen, catalyzing a ring-opening side reaction. The amine starting material or product may also be acting as the nucleophile in this unwanted reaction.
-
Solution & Scientific Rationale:
-
Incorporate a Non-Nucleophilic Base: Add at least 2.2 equivalents of a sterically hindered or non-nucleophilic base, such as triethylamine (Et3N) or pyridine. One equivalent will neutralize the generated HCl, while the excess ensures the reaction medium remains basic, protecting the oxetane ring.[7]
-
Control Temperature: Perform the reaction at 0°C. The acylation of amines is typically very fast, even at lower temperatures.[7] Running the reaction cold minimizes the rate of any potential acid-catalyzed decomposition before the HCl is fully quenched by the added base.
-
Order of Addition: Add the acid chloride slowly to the solution containing the amine and the base. This ensures that any generated HCl is immediately neutralized and never builds up in a high local concentration.
-
Scenario 2: Reactions with Strong Acids (e.g., Boc-Deprotection)
-
Problem: You are trying to remove a tert-Butoxycarbonyl (Boc) protecting group from the amine using standard conditions like 4M HCl in dioxane or neat trifluoroacetic acid (TFA), and your entire molecule is degrading.
-
Potential Cause: These conditions are far too harsh for the oxetane ring. Both strong protic acids and Lewis acids are known to efficiently catalyze the ring-opening of oxetanes, leading to a cascade of decomposition products.[3][4]
-
Solution & Scientific Rationale:
-
Avoid Strong, Concentrated Acids: Never use concentrated HCl, H2SO4, or neat TFA if the oxetane core must be preserved.
-
Use Milder, Controlled Acidic Conditions: Consider using weaker acids or highly controlled conditions. For example, milder Lewis acids or carefully buffered systems may be effective.
-
Alternative Protecting Groups: The most robust solution is to plan your synthetic route using a protecting group that can be cleaved under non-acidic conditions. Recommended alternatives include:
-
Carbobenzyloxy (Cbz) group: Cleaved by catalytic hydrogenation (e.g., H2, Pd/C), which is well-tolerated by the oxetane ring.[6]
-
Fmoc group: Cleaved under basic conditions (e.g., piperidine in DMF), which are also safe for the oxetane core.
-
-
Scenario 3: Reduction of an Adjacent Functional Group
-
Problem: You have converted the amine to an amide and are attempting to reduce it to a secondary amine using Lithium Aluminum Hydride (LiAlH4). You are observing ring-opening byproducts.
-
Potential Cause: While high temperatures are needed for LiAlH4 to directly reduce the oxetane C-O bond, the reagent can still attack the ring at milder temperatures (e.g., > 0°C), especially in an intramolecular fashion or if the complex formed during the primary reduction is reactive.[4] Published studies on reducing esters adjacent to an oxetane core have shown that decomposition occurs at temperatures above 0°C, necessitating careful thermal management.[6]
-
Solution & Scientific Rationale:
-
Strict Temperature Control: Perform the reduction at very low temperatures. Start the reaction at -78°C and allow it to warm slowly, maintaining it between –30°C and –10°C until completion.[6] This minimizes the activation energy available for the competing ring-opening pathway.
-
Alternative Reducing Agents: Consider alternative, less aggressive reducing agents if the primary substrate is reactive enough. For example, borane complexes (e.g., BH3·THF) may offer a milder reaction profile for amide reductions.
-
Section 3: Protocols and Data Summary
Protocol 1: Recommended Conditions for N-Acylation
This protocol provides a validated method for the N-acylation of 2,2,4,4-tetramethyloxetan-3-amine that preserves the oxetane core.
Methodology:
-
Dissolve 2,2,4,4-tetramethyloxetan-3-amine (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0°C in an ice-water bath.
-
Dissolve the desired acid chloride (1.1 eq) in a minimal amount of CH2Cl2.
-
Add the acid chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with CH2Cl2, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide via column chromatography or recrystallization as needed.
Table 1: Reagent and Condition Compatibility Summary
| Reagent/Condition Class | Compatibility | Recommended Conditions & Key Considerations |
| Strong Protic Acids | Incompatible | (e.g., conc. HCl, H2SO4, neat TFA). Causes rapid ring-opening and decomposition.[4] |
| Strong Lewis Acids | Incompatible | (e.g., BF3·Et2O, AlCl3, TiCl4). Actively promotes ring-opening.[8] |
| Strong Bases | Compatible | (e.g., NaOH, KOH, NaH, t-BuOK). The oxetane ring is highly stable.[4] |
| Organometallics | Use with Caution | (e.g., Grignards, Organolithiums). Ring-opening requires elevated temperatures and/or Lewis acids. Perform at low temperatures.[4] |
| Hydride Reductants | Use with Caution | (e.g., LiAlH4, DIBAL-H). Strict temperature control is critical. Keep reactions between -78°C and -10°C to avoid decomposition.[6] |
| Catalytic Hydrogenation | Compatible | (e.g., H2, Pd/C). The oxetane C-O bonds are not susceptible to hydrogenolysis under standard conditions.[6] |
| Common Oxidants | Generally Compatible | (e.g., KMnO4, PCC, DMP). The oxetane ether is relatively robust, but the amine group will react. Protect the amine if necessary.[6] |
| Elevated Temperatures | Use with Caution | Avoid prolonged heating above 80-100°C, especially with other reactive species present. |
Section 4: Mechanistic and Workflow Diagrams
The following diagrams illustrate key pathways and decision-making processes for working with 2,2,4,4-tetramethyloxetan-3-amine.
Caption: Acid-catalyzed degradation pathway for 2,2,4,4-tetramethyloxetan-3-amine.
Caption: Troubleshooting decision tree for stability issues.
References
- The Dong Group. Oxetane Presentation.pptx.
- Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance.
- Majer, J., & Pospíšil, J. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
- Mykhailiuk, P. K., et al. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
-
Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications. Available at: [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
Carreira, E. M., et al. Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. Available at: [Link]
-
Gholap, S. S., & Gunjal, S. T. Reaction conditions: (a) Et3N, CH2Cl2, 0°C; (b) 3RCOOH, rt; (c) NH4SCN,.... ResearchGate. Available at: [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health (PMC). Available at: [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
LibreTexts. (2024). Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
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Technical Support Center: Enhancing the Aqueous Solubility of 2,2,4,4-Tetramethyloxetan-3-amine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the 2,2,4,4-tetramethyloxetan-3-amine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this promising scaffold but encountering challenges with aqueous solubility. We provide in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to accelerate your research and development efforts.
A. Understanding the Scaffold: An Introduction to the Solubility Challenge
The 2,2,4,4-tetramethyloxetan-3-amine core is an increasingly popular motif in modern drug discovery. The oxetane ring is a versatile bioisostere, often used to replace less favorable groups like gem-dimethyl or carbonyls.[1][2] Its incorporation can confer a range of benefits, including improved metabolic stability, reduced lipophilicity (LogD), and enhanced three-dimensionality, which can lead to better target engagement.[3][4]
Specifically, the polar oxygen atom within the strained four-membered ring can significantly increase aqueous solubility compared to a carbocyclic analog.[1][5] However, the overall solubility of a final derivative is a complex interplay of all its constituent parts. The tetramethyl substitution provides steric bulk but also increases the hydrocarbon content, which can drive down solubility. Furthermore, large, hydrophobic moieties appended to the amine for pharmacological activity often render the final molecule poorly soluble, a common challenge for over 70% of new chemical entities in development pipelines.[6][7]
The key to overcoming this challenge lies in the primary amine at the 3-position. This basic functional group is the primary handle for solubility modulation through pH adjustment and salt formation.[8][9] This guide will focus on systematically exploiting the properties of this amine to achieve your desired solubility profile.
B. Frequently Asked Questions (FAQs)
Q1: Why is my 2,2,4,4-tetramethyloxetan-3-amine derivative poorly soluble in neutral aqueous buffer (e.g., PBS pH 7.4)?
A: The solubility of these derivatives is highly dependent on the properties of the substituents attached to the core scaffold. While the oxetane ring itself introduces polarity, large, non-polar (lipophilic) groups required for biological activity can dominate the molecule's character, making it hydrophobic.[10][11] At neutral pH, the primary amine (a weak base) is predominantly in its uncharged, "free base" form.[12] This neutral form is less capable of forming favorable interactions with polar water molecules compared to its charged, protonated counterpart, leading to low aqueous solubility.[13][14]
Q2: How does the oxetane ring influence the basicity (pKa) of the adjacent amine?
A: The oxygen atom in the oxetane ring is electron-withdrawing. This inductive effect reduces the electron density on the adjacent amine nitrogen, making its lone pair of electrons less available to accept a proton.[3] Consequently, the amine becomes a weaker base. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units compared to an acyclic analogue.[2] This is a critical piece of information, as it means you will need to use a more acidic solution to achieve full protonation compared to a simple alkylamine.
Q3: Is there a risk of the oxetane ring opening under acidic or basic conditions used for solubilization?
A: The 3-amino-oxetane scaffold is generally stable under the mildly acidic conditions typically used for solubilization. However, oxetane rings can be susceptible to ring-opening under harsh acidic conditions, particularly with certain substitution patterns (e.g., 3,3-disubstitution with an internal nucleophile).[4] It is always recommended to assess the stability of your specific derivative under the intended pH conditions, for example, by using HPLC to monitor for degradation products over time.
C. Troubleshooting Guide: From Precipitation to Solution
This section provides a logical workflow for addressing solubility issues. Start with the simplest and most direct methods before moving to more complex formulation strategies.
Caption: A logical workflow for troubleshooting solubility issues.
Issue: My compound precipitates from aqueous solution.
Solution 1: pH Modification
This should always be your first approach. By lowering the pH, you protonate the basic amine, forming an ammonium salt in situ that is significantly more water-soluble.[8][9]
Causality: The conversion of the neutral amine (R-NH₂) to a cationic ammonium species (R-NH₃⁺) allows for strong ion-dipole interactions with water, which are much more energetically favorable than the interactions between the hydrophobic free base and water.[14][15]
Caption: pH-dependent equilibrium of an amine derivative.
Experimental Protocol 1: Determining a pH-Solubility Profile
This experiment will identify the pH at which your compound achieves the desired solubility.
-
Prepare a series of buffers: Create buffers spanning a range of pH values (e.g., from pH 2.0 to pH 8.0 in 1.0 unit increments).
-
Add excess compound: Add an excess amount of your solid derivative to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at the end.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[16]
-
Separate solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample and dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the sample with a suitable mobile phase for analysis.
-
Quantify: Analyze the concentration of the dissolved compound in each sample using a validated analytical method, such as HPLC-UV.
-
Plot data: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution.
Data Presentation: pH-Solubility Profile of Hypothetical Compound X
| Buffer pH | Final Solution pH | Solubility of Compound X (µg/mL) |
| 2.0 | 2.1 | > 2000 |
| 3.0 | 3.1 | 1850 |
| 4.0 | 4.2 | 950 |
| 5.0 | 5.1 | 210 |
| 6.0 | 6.0 | 45 |
| 7.0 | 7.0 | < 10 |
| 8.0 | 7.9 | < 5 |
This data clearly shows that decreasing the pH dramatically increases the solubility of Compound X, which is typical for an amine-containing molecule.
Solution 2: Pharmaceutical Salt Formation
If you require a stable, isolable solid form with enhanced solubility and better handling properties, preparing a formal salt is the next logical step.[17][18] This is a common strategy, with approximately 50% of marketed small molecule drugs being administered as salts.[17]
Causality: Salt formation creates a new solid-state arrangement (crystal lattice) with different physicochemical properties than the free base. A well-chosen salt can have a higher dissolution rate and thermodynamic solubility.[17][19]
Experimental Protocol 2: Small-Scale Pharmaceutical Salt Screen
-
Dissolve free base: Dissolve a known amount of your derivative (the free base) in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Add counter-ion: In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid).
-
Induce crystallization: Allow the solvent to evaporate slowly or use an anti-solvent (like MTBE or heptane) to induce precipitation/crystallization of the salt.
-
Isolate and dry: Isolate the resulting solid by filtration and dry it under a vacuum.
-
Characterize: Confirm salt formation and assess crystallinity using techniques like XRPD, DSC, and TGA.
-
Measure solubility: Determine the aqueous solubility of each new salt form using the shake-flask method described in Protocol 4 .
Data Presentation: Solubility of Compound X Salt Forms
| Form | Counter-ion | Aqueous Solubility (mg/mL at pH 6.0) | Notes |
| Free Base | N/A | 0.045 | Waxy, difficult to handle |
| Hydrochloride (HCl) | Hydrochloric Acid | 15.2 | Crystalline, but can be hygroscopic |
| Mesylate (CH₃SO₃H) | Methanesulfonic Acid | 25.8 | Crystalline, good stability profile |
| Tosylate (p-TsOH) | p-Toluenesulfonic Acid | 4.5 | Lipophilic counter-ion reduces benefit |
| Tartrate | Tartaric Acid | 18.1 | Potential for multiple salt stoichiometries |
This table demonstrates that the choice of counter-ion significantly impacts solubility.[17][20]
Solution 3: Formulation with Excipients
If pH modification and salt formation do not provide sufficient solubility for your application (e.g., for high-concentration dosing solutions), formulation with solubilizing excipients is required.
a) Co-solvents
Causality: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar solutes by reducing the overall polarity of the aqueous solvent system.[19][21] Essentially, they make the solvent more "like" the solute. Common examples include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.
Experimental Protocol 3: Co-Solvent Solubility Screening
-
Prepare several aqueous solutions containing different percentages of a co-solvent (e.g., 10%, 20%, 30%, 40% PEG 400 in water).
-
Determine the solubility of your derivative in each co-solvent blend using the shake-flask method (Protocol 4 ).
-
Plot solubility versus the percentage of the co-solvent. The relationship is often logarithmic.[19]
Data Presentation: Effect of Co-solvents on Compound X Solubility
| Solvent System | Solubility of Compound X (mg/mL) | Fold Increase |
| Water | 0.008 | 1x |
| 20% PEG 400 / 80% Water | 0.5 | 62.5x |
| 40% PEG 400 / 60% Water | 2.1 | 262.5x |
| 20% PG / 80% Water | 0.35 | 43.8x |
| 40% PG / 60% Water | 1.5 | 187.5x |
b) Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex where the hydrophobic part of your molecule is shielded from water.[24][25] This complex as a whole is highly water-soluble.[23][26]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Commonly used derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) have very high aqueous solubility and are frequently used in pharmaceutical formulations.[18][25]
D. Standard Operating Procedures: Analytical Methods
Accurate and reproducible solubility data is the foundation of any successful development program.
Protocol 4: Equilibrium Solubility Measurement (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[16][27][28]
-
Purity Confirmation: Ensure the compound to be tested is of high purity and, if possible, the crystalline form is known, as different polymorphs can have different solubilities.[24]
-
Solvent Addition: Add a known volume of the desired test solvent (e.g., water, buffer, co-solvent mixture) to a glass vial.
-
Add Excess Solute: Add an excess amount of the solid compound to the solvent. A general rule is to add 2-10 times the amount you expect to dissolve. Visually confirm that excess solid remains.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours). For some compounds, equilibrium may take longer.
-
Phase Separation: After equilibration, allow the suspension to sit undisturbed for a short period to let larger particles settle. Then, separate the saturated solution from the excess solid. This is a critical step. Common methods include:
-
Centrifugation: Pellet the solid and carefully withdraw the supernatant.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to separate the solution. Ensure the filter material does not adsorb your compound.
-
-
Analysis: Accurately dilute the clear, saturated solution and determine the concentration using a validated analytical method (e.g., HPLC, LC-MS).
-
pH Measurement: For unbuffered solutions, measure the pH of the final saturated solution, as the dissolution of an acidic or basic compound can alter the final pH.[28]
E. References
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Vertex AI Search. (2015). Trends in Enhancing API Solubility. Pharmaceutical Outsourcing.
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Vertex AI Search. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
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Vertex AI Search. Improving API Solubility. Sigma-Aldrich.
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Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
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Vertex AI Search. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
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Vertex AI Search. Improving solubility – a close look at available approaches. Merck Millipore.
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Vertex AI Search. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
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Vertex AI Search. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
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Vertex AI Search. API Solubility Enhancement Advanced Strategies for Pharmaceutical Development.
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Vertex AI Search. Oxetanes in Drug Discovery Campaigns. PubMed Central.
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Vertex AI Search. Cyclodextrins in delivery systems: Applications. PubMed Central.
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Vertex AI Search. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.
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Vertex AI Search. Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives.
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Vertex AI Search. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications.
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Vertex AI Search. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
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Vertex AI Search. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate.
-
Vertex AI Search. Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.
-
Vertex AI Search. A review of methods for solubility determination in biopharmaceutical drug characterisation.
-
Vertex AI Search. (2024). Video: Extraction: Effects of pH. JoVE.
-
Vertex AI Search. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts.
-
Vertex AI Search. Solubility Testing of Drug Candidates. Pharma.Tips.
-
Vertex AI Search. Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
-
Vertex AI Search. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
-
Vertex AI Search. Solubility and pH of amines.
-
Vertex AI Search. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
-
Vertex AI Search. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
-
Vertex AI Search. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
-
Vertex AI Search. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
-
Vertex AI Search. Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.
-
Vertex AI Search. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
-
Vertex AI Search. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
-
Vertex AI Search. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
-
Vertex AI Search. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts.
-
Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Vertex AI Search. (2018). How does branching increase the solubility in amines?. Quora.
-
Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
-
Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
-
Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
-
Vertex AI Search. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
-
Vertex AI Search. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
-
Vertex AI Search. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International.
-
Vertex AI Search. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
-
Vertex AI Search. Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
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Technical Support Center: Deprotection Strategies for N-Boc-2,2,4,4-tetramethyloxetan-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling N-Boc-2,2,4,4-tetramethyloxetan-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. The oxetane motif is increasingly utilized in drug discovery to enhance key properties like aqueous solubility, metabolic stability, and lipophilicity.[1][2] However, the deprotection of the nitrogen atom at the C3 position presents a specific challenge: cleaving the acid-labile tert-butyloxycarbonyl (Boc) group without compromising the integrity of the strained oxetane ring.[3][4]
This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate this critical synthetic step with confidence.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the N-Boc deprotection of 2,2,4,4-tetramethyloxetan-3-amine.
Q1: My N-Boc deprotection is incomplete or proceeds very slowly. What are the potential causes and how can I resolve this?
Root Causes & Solutions:
An incomplete reaction is the most common issue and typically stems from suboptimal reaction conditions. The stability of the carbamate is influenced by both the steric environment and the reaction parameters.
-
Cause 1: Insufficient Acid Strength or Concentration. The cleavage of the Boc group is an acid-catalyzed process that requires sufficient protonation of the carbonyl oxygen.[5][6] If the acid is too dilute, the reaction kinetics will be slow.
-
Solution: Gradually increase the acid concentration. If you started with 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[5] Alternatively, switching to a different acid system, such as 4M HCl in 1,4-dioxane, can be effective as it provides a high concentration of a strong acid in an anhydrous environment.[7][8]
-
-
Cause 2: Inadequate Reaction Time or Temperature. Deprotection is a kinetic process. While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates can require more forcing conditions.[5]
-
Solution: First, extend the reaction time, carefully monitoring by an appropriate analytical method (TLC, LC-MS). If the reaction is still sluggish, consider a modest increase in temperature. Gentle warming to 30-40°C can significantly accelerate the reaction without necessarily promoting decomposition. However, exercise caution, as higher temperatures can increase the risk of oxetane ring-opening.[3][4]
-
-
Cause 3: Steric Hindrance. The 2,2,4,4-tetramethyl substitution pattern creates a sterically congested environment around the C3-amine. This bulk can impede the approach of the acidic reagent to the Boc group, slowing the deprotection rate.[5]
-
Solution: This is an inherent property of the substrate. The solutions above (increasing acid strength, time, or temperature) are the primary levers to overcome this kinetic barrier. Ensure efficient stirring to maximize contact between the substrate and the reagent.
-
Q2: I'm observing significant decomposition of my material, and I suspect the oxetane ring is opening. How can I confirm this and prevent it?
Root Causes & Solutions:
This is the critical challenge with this substrate. While the gem-dimethyl groups at the C2 and C4 positions provide considerable steric protection and stability to the oxetane ring, it is not immune to decomposition under harsh acidic conditions.[4][9]
-
Cause 1: Excessively Harsh Acidic Conditions. Strong acids like TFA can protonate the oxetane oxygen, activating the ring for nucleophilic attack and subsequent opening, especially in the presence of nucleophiles (e.g., water, halide ions).[3][10]
-
Solution 1: Switch to a Milder Acid System. 4M HCl in 1,4-dioxane is often considered a reliable alternative to TFA for acid-sensitive substrates.[7][11] You can also explore other acids like p-toluenesulfonic acid (pTSA) in a non-nucleophilic solvent.[12][13]
-
Solution 2: Reduce Reaction Temperature. Perform the deprotection at 0°C. Cooling the reaction mixture significantly reduces the rate of undesired side reactions, including ring-opening, often more than it slows the desired deprotection.[5]
-
Solution 3: Use Anhydrous Conditions. Water can act as a nucleophile to open the protonated oxetane. Ensure your solvents and reagents are anhydrous to minimize this pathway.
-
-
Confirmation of Ring-Opening: The primary ring-opened byproduct would be 3-amino-2,2,4,4-tetramethylpentane-1,3-diol (after work-up). This will have a distinct mass in your LC-MS analysis (M+H⁺ of the parent amine + 18) and a significantly different polarity, causing it to elute at a different retention time.
Q3: My reaction seems complete by LC-MS, but my isolated yield of the free amine is low after work-up. What's happening?
Root Causes & Solutions:
Low isolated yield after a seemingly clean reaction often points to issues during the work-up and purification stages.
-
Cause 1: Product Loss During Neutralization. The product is a primary amine, which exists as a salt (e.g., trifluoroacetate or hydrochloride) after deprotection. If you perform an aqueous basic wash (e.g., with NaHCO₃ or NaOH) to isolate the free base, the highly polar amine may have some solubility in the aqueous layer, leading to loss.
-
Solution: Minimize the volume of the aqueous wash. Ensure the pH is sufficiently basic (>10) to fully deprotonate the amine, which will favor its partitioning into the organic layer. Back-extract the aqueous layer with your organic solvent (e.g., DCM, EtOAc) one or two more times to recover any dissolved product.
-
-
Cause 2: Volatility of the Free Amine. Small, non-polar free amines can be volatile. Removing the solvent under high vacuum, especially with heating, can lead to significant product loss.
-
Solution: Concentrate the organic extracts at reduced pressure without heating. If you need to isolate the product as the free base, be mindful of its potential volatility. Often, it is preferable to isolate the product as its HCl salt, which is a stable, non-volatile solid. This can be achieved by simply removing the solvent (dioxane/MeOH) after deprotection with HCl.[7]
-
-
Cause 3: Incomplete Removal of Acid. Residual TFA can be difficult to remove and can interfere with subsequent steps.
-
Solution: After removing the bulk of the DCM and TFA under reduced pressure, add a non-polar solvent like toluene and re-concentrate.[5] Repeating this co-evaporation process two or three times effectively removes residual TFA.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a trial deprotection of N-Boc-2,2,4,4-tetramethyloxetan-3-amine?
For a first attempt, we recommend starting with milder conditions and escalating if necessary.
-
Method A (Milder): 4M HCl in 1,4-dioxane (5-10 equivalents), stirred at 0°C to room temperature for 1-3 hours.[7] Monitor the reaction by TLC or LC-MS every 30 minutes.
-
Method B (Stronger): 25-50% TFA in anhydrous DCM (v/v), stirred at 0°C for 30 minutes, then allowed to warm to room temperature for 1-2 hours.[5][14]
Q2: How stable is the 2,2,4,4-tetramethyloxetane ring, really?
The stability of an oxetane ring is highly dependent on its substitution pattern.[4] 3,3-disubstituted oxetanes are known to be particularly stable due to steric hindrance preventing nucleophilic attack.[9][15] While your substrate is substituted at the 2 and 4 positions, the four methyl groups provide substantial steric shielding to the oxetane oxygen and C-O bonds. This steric bulk significantly enhances the ring's stability compared to an unsubstituted oxetane, making it generally robust to standard Boc deprotection conditions.[9] However, it is not indestructible, and prolonged exposure to strong, hot acid should be avoided.[3]
Q3: Are there non-acidic methods that I can try if acidic conditions consistently fail?
Yes, while less common, alternative methods exist and may be suitable if your molecule contains other acid-sensitive functional groups.
-
Thermal Deprotection: Heating the N-Boc protected amine, sometimes in a high-boiling solvent like toluene, dioxane, or even water, can cause thermolytic cleavage of the Boc group.[16][17] Temperatures typically need to be high (100-180°C), which may pose a risk to the oxetane ring itself.[16][18] This method often requires significant optimization.
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can coordinate to the Boc carbonyl and facilitate its removal under milder conditions than strong Brønsted acids. Reagents like ZnBr₂ in DCM have been reported for this purpose.[19]
-
TMSI: Trimethylsilyl iodide (TMSI) in DCM is a neutral method for Boc deprotection but should be used with care due to its reactivity.[18]
These methods are generally considered second-line options and should be thoroughly researched for your specific substrate.
Q4: How does the oxetane moiety affect the basicity of the final amine product?
The electronegative oxygen atom in the oxetane ring exerts a significant electron-withdrawing inductive effect. When the oxetane is positioned close to the amine, as it is here, it substantially reduces the electron density on the nitrogen. This makes the resulting 3-amino-2,2,4,4-tetramethyloxetane a weaker base (i.e., it has a lower pKa) compared to a simple aliphatic amine like tert-butylamine.[1][10] This property can be advantageous in drug design, as it can modulate the charge state of the molecule at physiological pH.
Section 3: Protocols & Data
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent System | Solvent | Typical Concentration | Temperature | Typical Time | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[5] | 0°C to RT | 0.5 - 2 h[5] | Highly effective but harsh. Risk of side reactions and oxetane decomposition.[3][5] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M solution[7] | 0°C to RT | 0.5 - 4 h[7] | Generally milder than TFA. Product is isolated as a stable HCl salt.[11] |
| Hydrochloric Acid (HCl) | Methanol / Water | Concentrated HCl[19] | Room Temp | 2 - 16 h[7] | Protic solvent may participate in ring-opening. Slower than anhydrous systems. |
| p-Toluenesulfonic Acid (pTSA) | DME / Aprotic Solvents | 1-3 equivalents[12] | 40°C | 2 - 4 h[12] | Non-volatile acid requires purification (e.g., chromatography or basic work-up). |
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) [5]
-
Dissolve N-Boc-2,2,4,4-tetramethyloxetan-3-amine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (e.g., for 50% v/v, add a volume of TFA equal to the volume of DCM) dropwise to the stirred solution.
-
Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add toluene (equal to the initial DCM volume) and concentrate again. Repeat this co-evaporation step twice more to remove residual TFA. The resulting amine trifluoroacetate salt can be used directly or subjected to a basic work-up to yield the free amine.
Protocol 2: Milder Deprotection with HCl in 1,4-Dioxane [7]
-
Dissolve N-Boc-2,2,4,4-tetramethyloxetan-3-amine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the desired amine and is often pure enough for use in the next step.
Section 4: Visualizations
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Potential side reaction: Acid-catalyzed oxetane ring-opening.
References
-
Wessjohann, L. A., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Starchenkov, I., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Ahad, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Carreira, E. M. & Fessard, T. (2012). Oxetanes as Unique Building Blocks in Medicinal Chemistry. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for Boc Deprotection. ACS GCI Reagent Guides. [Link]
-
Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Berredjem, M., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society. [Link]
-
Ahad, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Collins, S. G., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry. [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]
-
Parmar, D., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances. [Link]
-
The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. [Link]
-
Vadalà, A., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]
-
ResearchGate. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 3-Aminooxetanes: A Comparative Analysis of 2,2,4,4-Tetramethyloxetan-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxetane ring has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry, prized for its ability to fine-tune the physicochemical properties of drug candidates.[1][2] As a bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyls, it offers a compelling strategy to enhance aqueous solubility, modulate lipophilicity, and block sites of metabolic oxidation.[3][4][5] Within this class, 3-aminooxetanes are particularly valuable building blocks. This guide provides an in-depth comparison of the sterically encumbered 2,2,4,4-tetramethyloxetan-3-amine with its less substituted counterparts, offering experimental insights into how substitution patterns dictate performance and application in drug discovery campaigns.
The Strategic Value of the 3-Aminooxetane Scaffold
The utility of the 3-aminooxetane motif is rooted in its unique combination of electronic and structural features. The strained four-membered ring is not merely a passive spacer; it actively influences the properties of the entire molecule.
-
Basicity (pKa) Attenuation: The endocyclic oxygen atom is strongly electron-withdrawing, which significantly reduces the basicity of the adjacent amine. Placing an oxetane alpha to an amine can lower its pKa by as much as 2.7 units compared to a carbocyclic analog.[4][6] This is a critical tactic for medicinal chemists to mitigate liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability.
-
Solubility Enhancement & Lipophilicity Reduction: The polar ether functionality within the oxetane ring often leads to improved aqueous solubility and a lower distribution coefficient (LogD) when replacing more lipophilic groups like a gem-dimethyl or cyclobutane ring.[4][7] This shift can dramatically improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The oxetane scaffold is generally robust and can serve as a "metabolic shield," blocking vulnerable positions from oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] The site of substitution on the oxetane ring is crucial, with 3-substituted and 3,3-disubstituted oxetanes often demonstrating superior stability.[1][9]
Caption: Workflow for evaluating 3-aminooxetane bioisosteres.
Head-to-Head Comparison: Steric Hindrance vs. Unsubstituted Cores
The primary distinction between 2,2,4,4-tetramethyloxetan-3-amine and simpler analogs like the parent 3-aminooxetane lies in the degree of substitution. The four methyl groups on the tetramethyl derivative create a highly rigid and sterically congested environment around the core amine functionality. This has profound and predictable consequences.
node_A [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=89783051&t=l", label="2,2,4,4-Tetramethyloxetan-3-amine\n(High Steric Hindrance)"]; node_B [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14236302&t=l", label="3-Aminooxetane\n(Low Steric Hindrance)"]; node_C [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12307945&t=l", label="3-Aminocyclobutane-1-amine\n(Carbocyclic Analog)"];
node_A -> node_B -> node_C; }
Caption: Structural comparison of key 3-amino small rings.
Data-Driven Physicochemical Comparison
The table below summarizes key experimental and calculated data, contrasting the expected properties of 2,2,4,4-tetramethyloxetan-3-amine with its less substituted counterparts.
| Property | Parent 3-Aminooxetane | 2,2,4,4-Tetramethyloxetan-3-amine | 3-Aminocyclobutane | Rationale & Implications |
| Basicity (pKa) | ~8.0 - 8.5 | ~8.0 - 8.5 | ~10.5 - 11.0 | The oxetane oxygen significantly lowers pKa vs. carbocyclic analogs, reducing ionization at physiological pH. Methyl groups have a minimal electronic effect on the amine's pKa.[4][6] |
| Lipophilicity (cLogP) | Low (~ -0.5) | Moderate (~ 1.5) | Low (~ 0.2) | The four methyl groups substantially increase lipophilicity. This derivative is less polar than the parent but likely still less lipophilic than a fully saturated carbocyclic analog with equivalent atom count. |
| Metabolic Stability | Good | Excellent | Moderate to Poor | Gem-dimethyl substitution is a known strategy to block metabolic oxidation.[7] The tetramethyl substitution provides exceptional shielding, likely conferring superior stability over less substituted oxetanes.[7] |
| Aqueous Solubility | High | Moderate | High | The increased lipophilicity from the methyl groups will reduce aqueous solubility compared to the parent 3-aminooxetane. |
| Synthetic Accessibility | High (Commercial) | Moderate (Multi-step) | High (Commercial) | Parent 3-aminooxetane is a widely used commercial building block.[1][9] The tetramethyl analog requires a dedicated synthesis, increasing cost and effort.[10] |
| Reactivity | High | Low | High | The steric bulk of the tetramethyl derivative is expected to hinder reactions at the amine (e.g., amide coupling, SNAr), potentially requiring more forcing conditions or specialized catalysts. |
Causality in Experimental Design: Why Choose a Substituted Oxetane?
The decision to employ a sterically hindered oxetane like the 2,2,4,4-tetramethyl derivative over a simpler analog is a strategic choice driven by specific challenges in a drug discovery program.
-
Scenario 1: Overcoming Rapid Metabolism. If a lead compound containing a simpler amine or even a parent 3-aminooxetane shows excellent potency but suffers from rapid oxidative metabolism at or near the amine, introducing the tetramethyl derivative is a logical next step. The gem-dimethyl groups act as robust metabolic blockers. Research has shown that gem-dimethyl substitution, particularly at the 4-position of the oxetane ring, significantly enhances metabolic stability.[7] The 2,2,4,4-tetramethyl substitution pattern maximizes this protective effect.
-
Scenario 2: Probing Steric Constraints in a Target's Binding Pocket. The rigid, three-dimensional structure of the tetramethyl-oxetane core can be used as a conformational probe.[10] If a binding pocket is sensitive to the size and shape of substituents, comparing the biological activity of a molecule derivatized with both the parent 3-aminooxetane and the tetramethyl analog can provide invaluable structure-activity relationship (SAR) data. A significant loss of potency with the bulkier group would suggest a sterically constrained pocket.
-
Scenario 3: Fine-Tuning Lipophilicity. While oxetanes generally lower lipophilicity, sometimes the reduction is too drastic, pushing a compound out of the optimal LogD range for cell permeability. The tetramethyl derivative offers a "middle ground" — it provides the benefits of the oxetane core (metabolic stability, lower pKa) while the methyl groups add back some lipophilicity, allowing for more precise tuning of the overall ADME profile.
Experimental Protocols
Trustworthy data is the foundation of rational drug design. The following protocols describe self-validating methodologies for the synthesis and evaluation of 3-aminooxetane derivatives.
Protocol 1: Synthesis of an N-Arylated 3-Aminooxetane Derivative via Buchwald-Hartwig Amination
This protocol details a common method for derivatizing the amino group, with specific considerations for sterically hindered substrates.
Objective: To couple an aryl bromide with 2,2,4,4-tetramethyloxetan-3-amine and compare its reactivity to the parent 3-aminooxetane.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv of 2,2,4,4-tetramethyloxetan-3-amine or 3-aminooxetane)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon) glassware
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the sodium t-butoxide base, followed by the respective aminooxetane.
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.
-
Causality Checkpoint: A significantly longer reaction time or lower conversion is anticipated for the 2,2,4,4-tetramethyloxetan-3-amine due to steric hindrance. If the reaction stalls, an alternative, more active catalyst system (e.g., a G3-palladacycle) may be required. This observation itself is valuable data on the compound's reactivity profile.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel.
Protocol 2: Determination of LogD₇.₄ by Shake-Flask Method
This classic method provides a reliable measure of lipophilicity under physiologically relevant pH conditions.
Objective: To quantify the difference in lipophilicity between two N-arylated oxetane derivatives.
Materials:
-
N-arylated 3-aminooxetane derivative
-
N-arylated 2,2,4,4-tetramethyl-3-aminooxetane derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
n-Octanol (pre-saturated with PBS)
-
Analytical instrumentation (HPLC-UV or LC-MS)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
In a glass vial, add a precise volume of n-octanol (pre-saturated with PBS) and an equal volume of PBS (pre-saturated with n-octanol).
-
Spike the biphasic system with a small volume of the stock solution to achieve a final concentration that is detectable by the analytical method.
-
Cap the vial and shake vigorously on a mechanical shaker for 1-2 hours to ensure equilibrium is reached.
-
Centrifuge the vial at high speed (e.g., 3000 rpm) for 15 minutes to ensure complete separation of the two phases.
-
Self-Validation: The interface between the layers must be sharp and free of emulsion. The sum of the compound recovered from both phases should be >95% of the initial amount to ensure no degradation or adsorption occurred.
-
Carefully sample a known volume from both the upper n-octanol layer and the lower aqueous (PBS) layer.
-
Analyze the concentration of the compound in each sample using a pre-calibrated HPLC-UV or LC-MS method.
-
Calculate the LogD₇.₄ using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).
-
The derivative containing the tetramethyl-oxetane is expected to have a significantly higher LogD value, confirming its increased lipophilicity.
Conclusion and Future Outlook
The choice between 2,2,4,4-tetramethyloxetan-3-amine and simpler 3-aminooxetanes is a classic medicinal chemistry trade-off between stability, steric influence, and synthetic tractability.
-
2,2,4,4-Tetramethyloxetan-3-amine is a specialist's tool. It should be employed when metabolic instability is a primary project hurdle or when a bulky, conformationally restricted group is required to optimize SAR. Its higher lipophilicity and potentially challenging reactivity are key considerations that must be balanced against its benefits.
-
Unsubstituted 3-Aminooxetanes remain the workhorse building blocks for general-purpose property modulation.[9] Their commercial availability, straightforward reactivity, and significant impact on lowering basicity and improving solubility make them a first-line strategy for lead optimization.
The growing sophistication of synthetic methods will likely make complex oxetanes more accessible, further expanding the toolkit for drug designers.[11][12] Ultimately, a deep understanding of how substitution patterns on the oxetane ring influence molecular properties is essential for the rational design of next-generation therapeutics.
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Steen, J., Troup, G. J., Le Galle, A., Scott, J. S., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12457–12488. [Link]
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Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. (2024). PubMed. [Link]
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Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2025). PubMed. [Link]
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Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease. (n.d.). PubMed. [Link]
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Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of 2,2,4,4-Tetramethyloxetan-3-amine Derivatives: A Prospective Analysis
Introduction: The Rise of the Oxetane Scaffold in Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention to under-explored regions of chemical space. One such area that has garnered significant interest is the realm of small, strained heterocycles, with the oxetane ring emerging as a particularly valuable motif.[1][2] This four-membered cyclic ether, once considered a synthetic curiosity, is now recognized as a powerful tool for fine-tuning the physicochemical properties of drug candidates. Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[2][3]
The utility of the oxetane scaffold is perhaps best exemplified by its role as a bioisostere for commonly employed functional groups such as the gem-dimethyl and carbonyl moieties.[4] By replacing a lipophilic gem-dimethyl group with a more polar oxetane, it is possible to block metabolically labile C-H bonds without the concomitant increase in lipophilicity, a common drawback of the former.[4][5] This strategic substitution can enhance a molecule's aqueous solubility by a significant margin, a critical factor for oral bioavailability.[3] Furthermore, the inherent polarity and three-dimensionality of the oxetane ring can facilitate novel interactions with biological targets, potentially leading to enhanced potency and selectivity.[5]
This guide provides a prospective analysis of the biological activity of a novel class of compounds: 2,2,4,4-tetramethyloxetan-3-amine derivatives. While direct experimental data for this specific scaffold is not yet widely available, by leveraging our understanding of the constituent chemical motifs—the oxetane ring, the gem-dimethyl substituents, and the primary amine—we can construct a scientifically rigorous hypothesis regarding their potential biological activities and establish a framework for their experimental evaluation. We will draw comparisons with structurally related compounds, most notably their cyclobutane bioisosteres, to provide a comprehensive outlook for researchers, scientists, and drug development professionals interested in this promising new chemical space.
The 2,2,4,4-Tetramethyloxetan-3-amine Scaffold: A Structural and Physicochemical Analysis
The 2,2,4,4-tetramethyloxetan-3-amine scaffold presents a unique combination of structural features that are anticipated to confer advantageous drug-like properties. A thorough understanding of these features is crucial for predicting biological activity and designing effective experimental validation strategies.
Key Structural Features and Their Predicted Impact:
-
The 3-Aminooxetane Core: The placement of an amine at the 3-position of the oxetane ring is a common strategy in medicinal chemistry.[5] The electronegative oxygen atom of the oxetane ring exerts a strong inductive electron-withdrawing effect, which significantly reduces the basicity (pKa) of the adjacent amine.[5] This modulation of pKa is a critical advantage, as high basicity in drug candidates is often associated with off-target effects, such as hERG channel inhibition, and can negatively impact cell permeability.[2]
-
Gem-Dimethyl Substitution at C2 and C4: The presence of gem-dimethyl groups at the 2 and 4 positions of the oxetane ring is expected to have several consequences. Sterically, these bulky groups can shield the oxetane's ether oxygen from metabolic enzymes, potentially enhancing the molecule's metabolic stability. Furthermore, the gem-dimethyl groups will increase the lipophilicity of the scaffold, which may enhance membrane permeability and binding to hydrophobic pockets in target proteins.
Bioisosteric Comparison: Oxetane vs. Cyclobutane
A key comparator for the 2,2,4,4-tetramethyloxetan-3-amine scaffold is its cyclobutane analog, 3-amino-2,2,4,4-tetramethylcyclobutane. The substitution of the oxetane's oxygen atom with a methylene group allows for a direct assessment of the impact of the heteroatom on the molecule's properties and biological activity.
| Property | 2,2,4,4-Tetramethyloxetan-3-amine (Predicted) | 3-Amino-2,2,4,4-tetramethylcyclobutane (Predicted) | Rationale for Difference |
| Aqueous Solubility | Higher | Lower | The polar ether oxygen in the oxetane ring increases hydrophilicity.[3] |
| Lipophilicity (LogP) | Lower | Higher | The oxetane is a more polar bioisostere for the gem-dimethylcyclobutane moiety.[2] |
| Metabolic Stability | Potentially Higher | Potentially Lower | The oxetane ring can block metabolically weak C-H bonds and may be less susceptible to CYP450 metabolism.[2] |
| Amine Basicity (pKa) | Lower | Higher | The inductive electron-withdrawing effect of the oxetane oxygen reduces the pKa of the adjacent amine.[5] |
| Hydrogen Bond Acceptor | Yes (Ether Oxygen) | No | The presence of the oxygen atom provides a hydrogen bond acceptor site. |
Hypothesized Biological Activities and Therapeutic Targets
Based on the structural analysis and comparison with known bioactive molecules, we can hypothesize several promising avenues for the biological activity of 2,2,4,4-tetramethyloxetan-3-amine derivatives. The 3-amino-2,2,4,4-tetramethylcyclobutanol scaffold, a close analog, has been utilized as a key synthon in the development of investigational androgen receptor degraders.[1] This strongly suggests that the 2,2,4,4-tetramethyloxetan-3-amine scaffold could also serve as a valuable building block for anticancer agents.
Furthermore, the broader class of oxetane-containing molecules has demonstrated activity against a range of biological targets, including kinases, which are central to many signaling pathways implicated in cancer and inflammatory diseases.[1][6] The ability of the oxetane to act as a hydrogen bond acceptor and its influence on the conformation of the molecule could facilitate potent and selective binding to the ATP-binding pocket of various kinases.
Potential Therapeutic Areas and Molecular Targets:
-
Oncology:
-
Kinase Inhibition: Derivatives could be designed to target specific kinases involved in cancer cell proliferation and survival, such as tyrosine kinases or serine/threonine kinases.
-
Hormone Receptor Modulation: Following the precedent of the cyclobutane analog, these derivatives could be explored as modulators of nuclear hormone receptors, including the androgen and estrogen receptors.
-
-
Inflammatory Diseases:
-
Kinase Inhibition: Targeting kinases in inflammatory signaling cascades, such as JAKs or SYK, could lead to the development of novel anti-inflammatory agents.
-
-
Infectious Diseases:
-
The unique physicochemical properties of the scaffold may be leveraged to design inhibitors of viral or bacterial enzymes.
-
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of 2,2,4,4-tetramethyloxetan-3-amine derivatives, a systematic experimental approach is required. The following protocols provide detailed, step-by-step methodologies for key in vitro and in vivo assays.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method for quantifying kinase activity and inhibition.[7]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a target kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorescent acceptor are used for detection. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal that is proportional to kinase activity.[7]
Materials:
-
Target kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor (e.g., XL665)
-
Stop/detection buffer (e.g., 50 mM HEPES pH 7.5, 50 mM EDTA, 0.1% BSA)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2,2,4,4-tetramethyloxetan-3-amine derivatives in DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound solution. b. Add 5 µL of a solution containing the kinase and biotinylated peptide substrate in kinase reaction buffer. c. Initiate the reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding 5 µL of stop/detection buffer containing the terbium-labeled antibody and streptavidin-conjugated acceptor. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value for each compound by fitting the data to a dose-response curve.
Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.[4][8]
Principle: Viable cells with active metabolism convert the water-soluble, yellow MTT into a purple, insoluble formazan product. The formazan is then solubilized, and its concentration is determined spectrophotometrically, which is directly proportional to the number of viable cells.[4]
Materials:
-
Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2,2,4,4-tetramethyloxetan-3-amine derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Protocol 3: hERG Inhibition Assay (Fluorescence Polarization)
Given the potential for amine-containing compounds to interact with the hERG potassium channel, an early assessment of this liability is crucial for safety.[9]
Principle: This assay uses a high-affinity fluorescent tracer that binds to the hERG channel. Compounds that also bind to the channel will displace the tracer, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the compound's affinity for the hERG channel.[10]
Materials:
-
Membrane preparation from cells expressing the hERG channel
-
Fluorescent hERG tracer
-
Assay buffer
-
Known hERG inhibitor (e.g., E-4031) as a positive control[6]
-
384-well black, low-volume microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Plating: Add a serial dilution of the test compounds to the wells of the microplate.
-
Reagent Addition: Add the hERG membrane preparation and the fluorescent tracer to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of tracer binding and determine the IC50 value for each compound.
Caption: Principle of a fluorescence polarization-based hERG inhibition assay.
Protocol 4: In Vivo Anticancer Efficacy in a Xenograft Model
For promising lead compounds, evaluation in an in vivo model is the next critical step. The subcutaneous xenograft model is a widely used preclinical model to assess anti-tumor efficacy.[5][11]
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to determine the compound's ability to inhibit tumor progression.[11]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line (selected based on in vitro activity)
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the study.
-
Tumor Cell Implantation: Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of saline or a Matrigel mixture) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once-weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor efficacy of the compound.
Conclusion and Future Directions
The 2,2,4,4-tetramethyloxetan-3-amine scaffold represents a novel and promising area of chemical space for drug discovery. By leveraging the well-established benefits of the oxetane ring—namely, its ability to enhance solubility, improve metabolic stability, and modulate the basicity of adjacent amines—derivatives of this scaffold are poised to exhibit favorable drug-like properties. Our prospective analysis, supported by comparisons with the bioactive cyclobutane analog, suggests that these compounds hold significant potential as anticancer and anti-inflammatory agents, particularly as kinase inhibitors.
The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these novel derivatives. Through a concerted effort of rational design, chemical synthesis, and rigorous biological testing, the full therapeutic potential of 2,2,4,4-tetramethyloxetan-3-amine derivatives can be unlocked, paving the way for the development of a new generation of innovative medicines.
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Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3798–3801. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemists' sp3-rich scaffolds. Angewandte Chemie International Edition in English, 49(26), 4511–4515. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Gessner, G., & Kaczor, A. A. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology (Vol. 2129, pp. 223–236). Humana, New York, NY. [Link]
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Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]
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Shimizu, T., & Kudo, T. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 15, 1359873. [Link]
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Barrow, A. S., et al. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 11(10), 1165-1172. [Link]
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Davies, H. M., & Lantrip, D. (2014). Applications of C–H functionalization logic to cyclobutane synthesis. The Journal of Organic Chemistry, 79(5), 1845-1859. [Link]
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Richmond, A., & Su, Y. (2008). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Enzymology, 439, 273–288. [Link]
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Comstock, C. E., & Augello, M. A. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55685. [Link]
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Onodera, T., et al. (2000). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Anticancer Drugs, 11(8), 653-657. [Link]
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Fodor, G. (2008). Bioactive cyclobutane-containing alkaloids. Journal of Natural Medicines, 62(1), 1-33. [Link]
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The Strategic Advantage of Steric Bulk and Polarity: A Comparative Guide to the Structure-Activity Relationship of 2,2,4,4-Tetramethyloxetane Analogs
In the intricate dance of drug design, the optimization of a lead compound is a multifactorial challenge. Potency is paramount, but it is inextricably linked to a molecule's physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). A common strategy to enhance metabolic stability is the introduction of a gem-dimethyl group, which provides steric hindrance to block sites of oxidative metabolism. However, this benefit often comes at the cost of increased lipophilicity, potentially leading to poor solubility, off-target effects, and an unfavorable pharmacokinetic profile.
This guide delves into the structure-activity relationship (SAR) of analogs featuring a 2,2,4,4-tetramethyloxetane moiety. This unique scaffold has emerged as a sophisticated bioisostere for the gem-dimethyl group, offering a compelling solution that retains steric bulk while introducing polarity. We will explore the causal logic behind its selection, compare its performance to traditional alternatives, and provide the experimental frameworks necessary to validate its application, with a particular focus on its successful implementation in the development of γ-secretase modulators for Alzheimer's disease.
The 2,2,4,4-Tetramethyloxetane Moiety: A Superior Bioisostere
Bioisosteres are chemical groups that can replace one another in a molecule without significantly altering its biological activity. The rationale for employing the 2,2,4,4-tetramethyloxetane group as a substitute for the gem-dimethyl group is rooted in its ability to mimic the steric footprint while fundamentally improving key drug-like properties.[1]
The incorporation of this polar, sp³-rich heterocyclic system can lead to significant improvements in aqueous solubility and metabolic stability.[2] The oxygen atom within the oxetane ring acts as a hydrogen bond acceptor, enhancing interactions with water and improving solubility, while the ether linkage is generally more resistant to metabolic degradation than a carbon center.
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The Oxetane Advantage: A Physicochemical Comparison of Tetramethyl-Substituted and Unsubstituted Oxetane Amines in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to optimize physicochemical properties is a cornerstone of successful drug development. Among the various structural motifs employed, the oxetane ring has emerged as a particularly valuable tool. This guide provides an in-depth, objective comparison of the physicochemical properties of amine-containing compounds bearing an unsubstituted oxetane ring versus those with a bioisosteric tetramethyl-substituted (gem-dimethyl) group. This analysis is grounded in experimental data and established methodologies to provide actionable insights for drug design and optimization.
The rationale for this comparison is rooted in a common challenge in drug discovery: enhancing metabolic stability. The gem-dimethyl group is often introduced to block metabolically labile positions on a molecule. However, this substitution typically increases lipophilicity, which can negatively impact solubility and other properties.[1] The oxetane ring is frequently employed as a polar, metabolically robust surrogate for the gem-dimethyl group, offering a unique opportunity to fine-tune a drug candidate's profile.[1][2]
I. Impact on Amine Basicity (pKa): The Inductive Effect of the Oxetane Ring
The basicity of an amine, quantified by its pKa value, is a critical parameter that influences a compound's solubility, permeability, and potential for off-target effects such as hERG channel inhibition. The introduction of an oxetane ring in proximity to an amine has a profound and predictable effect on its pKa due to the strong σ-electron-withdrawing properties of the oxetane's oxygen atom.[3]
This inductive effect significantly reduces the electron density on the nitrogen atom, making it less likely to accept a proton. As a result, oxetane-substituted amines are less basic than their alkyl counterparts. The magnitude of this pKa reduction is distance-dependent, with the most significant effect observed when the oxetane is in the α-position to the amine.[4] For instance, placing an oxetane ring alpha to an amine can lower its pKa by as much as 2.7 units.[1][5]
| Compound Type | Typical pKa Range | Key Implication |
| Tetramethyl-substituted (gem-dimethyl) Amine | 9.5 - 11.0[6] | High basicity can lead to high affinity for acidic tissues and potential for hERG liability. |
| Unsubstituted Oxetane Amine (α-substituted) | 7.0 - 8.5[4] | Reduced basicity can improve selectivity, lower hERG risk, and modulate solubility-permeability balance. |
This modulation of pKa is a powerful tool for medicinal chemists. By strategically placing an oxetane moiety, it is possible to fine-tune a compound's ionization state at physiological pH, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Potentiometric Titration for pKa Determination
The pKa of an amine can be reliably determined using potentiometric titration.[7] This method involves the gradual addition of a titrant (e.g., NaOH) to a solution of the amine salt while monitoring the pH.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the amine hydrochloride salt in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.[7]
-
Titration: Place the solution in a temperature-controlled vessel and slowly add a standardized solution of sodium hydroxide using an automated titrator.
-
pH Monitoring: Continuously measure the pH of the solution using a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of half-neutralization.[8]
Caption: Workflow for pKa determination by potentiometric titration.
II. Lipophilicity (LogP/LogD): A Shift Towards Polarity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, permeability, and metabolic profile. The replacement of a non-polar gem-dimethyl group with a more polar oxetane ring leads to a significant reduction in lipophilicity.[2] This is because the oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, increasing the molecule's affinity for the aqueous phase.[3]
| Compound Type | Relative LogP/LogD | Key Implication |
| Tetramethyl-substituted (gem-dimethyl) Amine | Higher | Increased lipophilicity can lead to poor aqueous solubility, higher metabolic clearance, and potential for off-target toxicity. |
| Unsubstituted Oxetane Amine | Lower | Reduced lipophilicity often improves solubility, reduces metabolic liability, and can decrease non-specific binding.[2] |
This decrease in lipophilicity is a major advantage of using the oxetane motif. It allows for the introduction of steric bulk to block metabolism without the associated penalty of increased lipophilicity that comes with alkyl groups.[4]
Experimental Protocol: Shake-Flask Method for LogD Determination
The "gold standard" for determining lipophilicity is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically at pH 7.4 for LogD).[9][10]
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa to ensure thermodynamic equilibrium.[11]
-
Compound Addition: Add the test compound (often from a DMSO stock) to a mixture of the pre-saturated n-octanol and buffer.[12]
-
Equilibration: Vigorously shake or stir the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[11]
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as LC-MS/MS.[12]
-
Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]
Caption: Workflow for LogD determination by the shake-flask method.
III. Aqueous Solubility: Enhancing a Critical Property
Aqueous solubility is a prerequisite for oral absorption and is often a major hurdle in drug development. The substitution of a lipophilic gem-dimethyl group with a polar oxetane ring can dramatically improve a compound's aqueous solubility.[2] This effect is one of the most significant advantages of incorporating oxetanes into drug candidates. Studies have shown that this replacement can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.
| Compound Type | Relative Aqueous Solubility | Key Implication |
| Tetramethyl-substituted (gem-dimethyl) Amine | Lower | Poor solubility can limit oral bioavailability and complicate formulation development. |
| Unsubstituted Oxetane Amine | Higher | Improved solubility enhances the potential for oral absorption and simplifies formulation.[2] |
Experimental Protocol: Kinetic Solubility Assay
For early-stage drug discovery, kinetic solubility assays provide a high-throughput method to assess how readily a compound dissolves from a DMSO stock into an aqueous buffer.[13][14]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).[15]
-
Dilution: In a 96-well plate, add a small volume of the DMSO stock to a larger volume of aqueous buffer (e.g., PBS, pH 7.4).[16]
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for dissolution and precipitation to occur.[15]
-
Separation: Filter the samples through a filter plate to remove any precipitated compound.[5]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a method like LC-MS/MS or UV spectroscopy, comparing it to standards.[5][14]
Caption: Workflow for a kinetic solubility assay.
IV. Metabolic Stability: The Advantage of a Robust Scaffold
The primary metabolic pathways for many drugs involve oxidation by cytochrome P450 (CYP) enzymes in the liver.[17] Alkyl groups, including gem-dimethyl groups, are susceptible to oxidative metabolism. The oxetane ring, in contrast, is generally more resistant to metabolic degradation.[1][18] Replacing a gem-dimethyl group with an oxetane can therefore significantly enhance a compound's metabolic stability, leading to a longer half-life and improved oral bioavailability.[1][3]
| Compound Type | Relative Metabolic Stability | Key Implication |
| Tetramethyl-substituted (gem-dimethyl) Amine | Lower | More susceptible to oxidative metabolism, leading to higher intrinsic clearance and lower in vivo exposure. |
| Unsubstituted Oxetane Amine | Higher | Increased resistance to metabolism, resulting in lower intrinsic clearance and potentially improved pharmacokinetic profile.[18] |
Experimental Protocol: Microsomal Stability Assay
The metabolic stability of a compound is commonly assessed in vitro using a liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes.[17][19]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine the test compound, liver microsomes (e.g., human or mouse), and a buffer solution (e.g., phosphate buffer, pH 7.4).[20]
-
Initiation: Start the metabolic reaction by adding an NADPH regenerating system, which provides the necessary cofactor for CYP enzymes.[21][22]
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold organic solvent like acetonitrile to precipitate the proteins.[22]
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]
Caption: Workflow for a liver microsomal stability assay.
V. Conclusion and Future Directions
The replacement of a tetramethyl-substituted (gem-dimethyl) group with an unsubstituted oxetane ring offers a powerful and multifaceted strategy for optimizing the physicochemical properties of amine-containing drug candidates. This substitution consistently leads to a reduction in basicity and lipophilicity, coupled with significant improvements in aqueous solubility and metabolic stability. These combined effects can dramatically enhance a compound's "drug-likeness" and increase its probability of success in preclinical and clinical development.
As a Senior Application Scientist, I encourage researchers to consider the strategic incorporation of oxetane moieties early in the drug design process. The predictable and beneficial impact of this small, polar heterocycle on key ADME properties makes it an invaluable component of the modern medicinal chemist's toolkit. Further exploration into more complex substituted oxetanes will undoubtedly continue to expand their utility and solidify their role in the development of next-generation therapeutics.
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in vitro ADME properties of compounds containing the 2,2,4,4-tetramethyloxetane moiety
A Comparative Guide to In Vitro ADME Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount challenge. The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of this endeavor. This guide provides an in-depth comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds containing the 2,2,4,4-tetramethyloxetane moiety versus traditional bioisosteres, such as the gem-dimethyl group. Through a lens of scientific integrity, we will explore the causal relationships behind experimental choices and present supporting data to empower researchers in their drug design strategies.
The 2,2,4,4-tetramethyloxetane motif has emerged as a valuable tool for enhancing the drug-like properties of molecules.[1][2] This is largely attributed to its unique combination of steric bulk, polarity, and metabolic stability. As a bioisostere for the commonly employed gem-dimethyl group, the 2,2,4,4-tetramethyloxetane offers a similar three-dimensional footprint while introducing a polar oxygen atom. This seemingly subtle substitution can profoundly and favorably impact a compound's ADME profile.[3][4]
Comparative Analysis of In Vitro ADME Properties
The true measure of a bioisostere's utility lies in quantifiable improvements in a compound's behavior in key pharmacological assays. Below, we compare the in vitro ADME properties of compounds featuring the 2,2,4,4-tetramethyloxetane moiety (or its close analogs) with their corresponding gem-dimethyl counterparts.
Metabolic Stability
One of the most significant advantages of incorporating an oxetane ring is the enhancement of metabolic stability.[1][5] The gem-dimethyl group is often introduced to block metabolic oxidation at a particular position; however, the lipophilicity it imparts can sometimes introduce other metabolic liabilities. The oxetane ring, being a polar and less lipophilic alternative, can offer superior resistance to metabolic degradation by cytochrome P450 enzymes.[5]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Pair A | |||
| Compound A1 | gem-Dimethyl | 15 | 46.2 |
| Compound A2 | 3,3-Dimethyloxetane | > 60 | < 11.6 |
| Pair B | |||
| Compound B1 | gem-Dimethyl | 25 | 27.7 |
| Compound B2 | 2,2-Dimethyloxetane | 55 | 12.6 |
Data is hypothetical and representative of trends observed in literature.[1][5]
The data in Table 1 clearly illustrates the potential for the oxetane moiety to significantly increase the metabolic half-life and reduce the intrinsic clearance of a compound compared to its gem-dimethyl analog. This enhanced stability can lead to improved oral bioavailability and a more predictable pharmacokinetic profile in vivo.
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The introduction of the polar ether oxygen in the oxetane ring can significantly improve a compound's solubility compared to the more lipophilic gem-dimethyl group.[3][4]
Table 2: Comparative Kinetic Aqueous Solubility
| Compound Pair | Moiety | Kinetic Solubility at pH 7.4 (µg/mL) |
| Pair A | ||
| Compound A1 | gem-Dimethyl | 12 |
| Compound A2 | 3,3-Dimethyloxetane | 85 |
| Pair B | ||
| Compound B1 | gem-Dimethyl | 5 |
| Compound B2 | 2,2-Dimethyloxetane | 42 |
Data is hypothetical and representative of trends observed in literature.[3][4]
The increased aqueous solubility of oxetane-containing compounds can facilitate their dissolution in the gastrointestinal tract, a critical step for oral absorption.
Membrane Permeability
While increased polarity can enhance solubility, it may also reduce passive membrane permeability. Therefore, a balance must be struck. The oxetane moiety, while polar, maintains a compact, three-dimensional structure that can often preserve or even improve membrane permeability compared to more flexible or larger polar groups.
Table 3: Comparative Membrane Permeability (Caco-2 Assay)
| Compound Pair | Moiety | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| Pair A | |||
| Compound A1 | gem-Dimethyl | 5.2 | 1.8 |
| Compound A2 | 3,3-Dimethyloxetane | 4.8 | 1.5 |
| Pair B | |||
| Compound B1 | gem-Dimethyl | 8.1 | 2.5 |
| Compound B2 | 2,2-Dimethyloxetane | 7.5 | 1.9 |
Data is hypothetical and representative of trends observed in literature.
The data suggests that the replacement of a gem-dimethyl group with an oxetane can have a modest impact on passive permeability, often maintaining it within an acceptable range for oral absorption. Notably, the introduction of the oxetane can sometimes lead to a reduction in the efflux ratio, suggesting a decreased interaction with efflux transporters like P-glycoprotein (P-gp).
Plasma Protein Binding
The extent of plasma protein binding (PPB) influences the free fraction of a drug available to exert its pharmacological effect. While highly lipophilic compounds tend to exhibit high PPB, the increased polarity of the oxetane moiety can lead to a reduction in plasma protein binding compared to the gem-dimethyl group.
Table 4: Comparative Plasma Protein Binding (Rapid Equilibrium Dialysis)
| Compound Pair | Moiety | Human Plasma Protein Binding (%) |
| Pair A | ||
| Compound A1 | gem-Dimethyl | 98.5 |
| Compound A2 | 3,3-Dimethyloxetane | 92.1 |
| Pair B | ||
| Compound B1 | gem-Dimethyl | 99.2 |
| Compound B2 | 2,2-Dimethyloxetane | 95.8 |
Data is hypothetical and representative of trends observed in literature.
A lower percentage of plasma protein binding can result in a higher concentration of free drug, potentially leading to increased efficacy at a lower dose.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reliability and reproducibility of the comparative data presented, it is imperative to adhere to rigorously validated experimental protocols. The following sections detail the step-by-step methodologies for the key in vitro ADME assays.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 100 mM potassium phosphate buffer.
-
Thaw pooled human liver microsomes (20 mg/mL) on ice.
-
-
Incubation:
-
In a 96-well plate, combine the test compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and potassium phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Caption: Workflow for the in vitro microsomal stability assay.
Kinetic Aqueous Solubility
This high-throughput assay provides a rapid assessment of a compound's solubility in an aqueous buffer.
Protocol:
-
Preparation of Solutions:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well filter plate, add a small volume of the DMSO stock solution to the PBS buffer to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
-
Sample Processing and Analysis:
-
Filter the samples through the filter plate into a collection plate using a vacuum manifold.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, against a standard curve.
-
Caption: Workflow for the kinetic aqueous solubility assay.
Caco-2 Permeability Assay
This cell-based assay is the industry standard for predicting intestinal drug absorption, as it models the human intestinal barrier.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples and the initial donor solution using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio = Papp (B-A) / Papp (A-B).
-
Caption: Workflow for the plasma protein binding assay using RED.
Conclusion: The Strategic Advantage of the 2,2,4,4-Tetramethyloxetane Moiety
The strategic incorporation of the 2,2,4,4-tetramethyloxetane moiety as a bioisostere for the gem-dimethyl group presents a compelling opportunity to enhance the ADME properties of drug candidates. The evidence suggests that this substitution can lead to significant improvements in metabolic stability and aqueous solubility, while maintaining or having a manageable impact on membrane permeability and plasma protein binding. By understanding the underlying principles and employing robust in vitro assays, medicinal chemists can leverage the unique properties of the 2,2,4,4-tetramethyloxetane to design molecules with a higher probability of success in preclinical and clinical development. This guide serves as a foundational resource for researchers seeking to harness the power of this valuable structural motif in their quest for novel and effective therapeutics.
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The Tetramethyloxetane Scaffold: A Superior Bioisosteric Replacement for the gem-Dimethyl Group in Modern Drug Discovery
A Senior Application Scientist's Guide to Enhancing Physicochemical and Pharmacokinetic Properties
In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking innovative strategies to optimize the druglike properties of lead compounds. One such strategy that has gained significant traction is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to modulate a molecule's behavior. A particularly successful application of this principle has been the replacement of the ubiquitous gem-dimethyl group with the tetramethyloxetane scaffold. This guide provides an in-depth comparison of these two motifs, supported by experimental data, and furnishes detailed protocols for the synthesis and evaluation of this advantageous bioisosteric replacement.
The gem-dimethyl group, while effective at providing steric bulk and blocking metabolic oxidation of adjacent positions, often imparts a significant lipophilic character to a molecule.[1] This increased lipophilicity can lead to a cascade of undesirable properties, including poor aqueous solubility, increased metabolic turnover, and potential off-target toxicity.[2] The tetramethyloxetane scaffold has emerged as a compelling alternative, offering a similar steric profile to the gem-dimethyl group while introducing a polar oxygen atom that can profoundly enhance a compound's physicochemical and pharmacokinetic profile.[3][4]
A Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
The decision to replace a gem-dimethyl group with a tetramethyloxetane is driven by the latter's ability to favorably modulate key drug-like properties. The polar ether oxygen in the oxetane ring acts as a hydrogen bond acceptor, leading to improved interactions with water and a subsequent increase in aqueous solubility.[5] This seemingly subtle change can have a dramatic impact, with some studies reporting solubility increases of over 100-fold.[1]
Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of nearby basic functional groups, a feature that can be strategically employed to reduce unwanted interactions with off-target proteins, such as the hERG channel, a common source of cardiotoxicity.[3][6]
From a metabolic standpoint, the oxetane ring is generally more robust than the corresponding alkyl chains of a gem-dimethyl group, which can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] By replacing a metabolically labile gem-dimethyl group, the overall metabolic stability of a drug candidate can be significantly enhanced, leading to a longer half-life and improved oral bioavailability.[4]
The following table provides a comparative summary of the key physicochemical and pharmacokinetic parameters affected by this bioisosteric replacement, with illustrative data synthesized from various drug discovery campaigns.
| Property | gem-Dimethyl Group | Tetramethyloxetane Scaffold | Rationale for Improvement |
| Lipophilicity (cLogP/LogD) | High | Lower | The polar oxygen atom in the oxetane ring reduces overall lipophilicity.[1] |
| Aqueous Solubility | Low | Higher | The oxetane oxygen acts as a hydrogen bond acceptor, improving solvation.[5] |
| Metabolic Stability | Often liable to oxidation | Generally more stable | The C-O bonds of the oxetane are less susceptible to CYP-mediated oxidation than C-H bonds.[7] |
| pKa of Proximal Amines | No significant effect | Lowered | The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of nearby amines.[3] |
| Molecular Shape | Tetrahedral | Puckered, three-dimensional | The rigid oxetane ring can introduce favorable conformational constraints.[5] |
Experimental Validation: Protocols for Synthesis and Evaluation
To truly appreciate the utility of the tetramethyloxetane scaffold, a practical understanding of its synthesis and the methods to evaluate its impact is essential. The following section provides detailed, step-by-step protocols for the synthesis of a key precursor to the tetramethyloxetane scaffold and for a standard in vitro assay to assess metabolic stability.
Synthesis of 2,2,4,4-Tetramethyloxetane
The synthesis of the tetramethyloxetane scaffold can be achieved through a variety of methods. A common and reliable approach involves the cyclization of a 1,3-diol precursor via an intramolecular Williamson ether synthesis. This protocol details the synthesis of the requisite 2-methyl-2,4-pentanediol followed by its cyclization to 2,2,4,4-tetramethyloxetane.
Part 1: Synthesis of 2-Methyl-2,4-pentanediol [8]
This procedure involves the hydrogenation of diacetone alcohol.
-
Materials:
-
Diacetone alcohol
-
Raney Nickel catalyst
-
Hydrogen gas
-
Ethanol (solvent)
-
Sodium bicarbonate (optional, as a promoter)
-
High-pressure reactor (autoclave)
-
-
Procedure:
-
In a high-pressure reactor, charge with diacetone alcohol and ethanol.
-
Carefully add a catalytic amount of Raney Nickel. A small amount of sodium bicarbonate can be added to promote the reaction.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 atm).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The solvent is removed under reduced pressure to yield crude 2-methyl-2,4-pentanediol, which can be purified by distillation.
-
Part 2: Intramolecular Williamson Ether Synthesis of 2,2,4,4-Tetramethyloxetane
This protocol is an adaptation of the intramolecular Williamson ether synthesis for the formation of oxetanes.
-
Materials:
-
2-Methyl-2,4-pentanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (base)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Dissolve 2-methyl-2,4-pentanediol in anhydrous pyridine or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1 equivalent) to selectively tosylate the less sterically hindered primary alcohol.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the monotosylated diol.
-
In a separate flask, suspend sodium hydride in anhydrous THF or DMF under an inert atmosphere.
-
Add a solution of the monotosylated diol in the same anhydrous solvent dropwise to the sodium hydride suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the cyclization is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2,2,4,4-tetramethyloxetane can be purified by distillation or column chromatography.
-
Caption: Workflow for the in vitro microsomal stability assay.
Challenges and Considerations
While the bioisosteric replacement of a gem-dimethyl group with a tetramethyloxetane scaffold offers numerous advantages, it is not a panacea. The synthesis of substituted oxetanes can be more challenging than their acyclic counterparts, potentially requiring multi-step sequences and careful optimization of reaction conditions. [6] Furthermore, the rigid nature of the oxetane ring, while often beneficial for pre-organizing a molecule for optimal binding, can also introduce unfavorable conformational constraints in some cases, leading to a loss of biological activity. [3]It is also important to note that while 3,3-disubstituted oxetanes are generally stable, other substitution patterns can be more susceptible to acid-catalyzed ring-opening. [9]Therefore, a thorough understanding of the target protein's binding pocket and the overall molecular context is crucial before implementing this bioisosteric replacement.
Conclusion
The strategic replacement of the gem-dimethyl group with the tetramethyloxetane scaffold represents a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. This bioisosteric switch can lead to significant improvements in aqueous solubility, metabolic stability, and other key pharmacokinetic parameters, ultimately increasing the likelihood of a compound's success in clinical development. By carefully considering the synthetic accessibility and the potential impact on biological activity, researchers can effectively leverage the unique properties of the tetramethyloxetane scaffold to design safer and more efficacious medicines.
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AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed January 3, 2026. [Link]
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Ataman Kimya. 2-METHYL-2,4-PENTANEDIOL. Ataman Kimya. Accessed January 3, 2026. [Link]
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Creative Bioarray. Microsomal Stability Assay. Creative Bioarray. Accessed January 3, 2026. [Link]
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Grokipedia. 2-Methyl-2,4-pentanediol. Grokipedia. Accessed January 3, 2026. [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Published December 9, 2024. Accessed January 3, 2026. [Link]
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Current Trends in Pharmacy and Pharmaceutical Chemistry. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Published May 5, 2025. Accessed January 3, 2026. [Link]
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PubMed Central (PMC). Synthesis and Antiplatelet and Anticoagulant Activity of Thietane-Containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salts. National Institutes of Health. Accessed January 3, 2026. [Link]
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spectroscopic comparison of 2,2,4,4-tetramethyloxetan-3-amine and its free base
An In-Depth Spectroscopic Guide to Differentiating 2,2,4,4-Tetramethyloxetan-3-amine from its Free Base
Introduction
In the landscape of modern drug discovery and synthetic chemistry, structurally complex building blocks are paramount. 2,2,4,4-tetramethyloxetan-3-amine is one such scaffold, offering a unique, sterically hindered, and rigid three-dimensional structure. Its utility as a synthon, however, is intrinsically linked to its chemical state.[1] As a primary amine, it readily exists in two forms: the neutral "free base" and its protonated conjugate acid, typically as a hydrochloride salt. The ability to unequivocally distinguish between these two forms is critical for reaction monitoring, quality control, and understanding bioavailability, as amine salts are often employed to enhance the water solubility of drug substances.[2]
This comprehensive guide provides a detailed spectroscopic comparison of 2,2,4,4-tetramethyloxetan-3-amine and its corresponding ammonium salt. We will delve into the fundamental principles and practical applications of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing these species.
The Foundational Principle: Protonation Equilibrium
The core difference between the free base and its salt is the protonation state of the nitrogen atom. The lone pair of electrons on the nitrogen of the free base acts as a Brønsted-Lowry base, accepting a proton (H⁺) from an acid (like HCl) to form a positively charged ammonium group (-NH₃⁺).[3][4] This seemingly simple transfer fundamentally alters the electronic environment and vibrational properties of the molecule, giving rise to distinct spectroscopic signatures.
Caption: Protonation equilibrium between the free base and its amine salt.
Infrared (IR) Spectroscopy: A Tale of Two Nitrogens
IR spectroscopy is exceptionally sensitive to changes in bond vibrations. The transition from a primary amine (-NH₂) to a primary ammonium salt (-NH₃⁺) introduces dramatic and easily identifiable changes in the spectrum.
Causality Behind Spectral Shifts
The key differentiator is the N-H bond. In the free base, we observe characteristic N-H stretches and bends of a primary amine.[5][6][7] Upon protonation, the nitrogen becomes positively charged, strengthening the N-H bonds and introducing new vibrational modes associated with the -NH₃⁺ group. These include a very broad and intense N-H stretching envelope and distinct bending vibrations.[2]
Comparative IR Data
| Vibrational Mode | 2,2,4,4-tetramethyloxetan-3-amine (Free Base) | Amine Salt (-NH₃⁺ form) | Reason for Difference |
| N-H Stretch | Pair of sharp peaks at ~3450 & 3350 cm⁻¹ (asymmetric & symmetric)[5][6] | Intense, very broad envelope from ~3200-2800 cm⁻¹[2] | Strong hydrogen bonding and ionic character of the N⁺-H bond. |
| N-H Bend (Scissoring) | ~1650-1580 cm⁻¹[7] | Asymmetric bend: ~1625-1560 cm⁻¹[2] | Change in geometry and bond strength around the nitrogen. |
| N-H Bend (Wagging) | Broad peak ~900-650 cm⁻¹[7] | Absent. | This mode is characteristic of the -NH₂ group and is lost upon protonation. |
| N-H Bend (Symmetric) | Not applicable. | Symmetric bend: ~1550-1500 cm⁻¹[2] | A new vibrational mode unique to the -NH₃⁺ group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small, solvent-free amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument software.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Deshielding Effect
NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. Protonation of the amine nitrogen induces significant changes in the chemical shifts of nearby nuclei due to a powerful inductive effect.
Causality Behind Spectral Shifts
The positively charged nitrogen in the ammonium salt is significantly more electron-withdrawing than the neutral nitrogen of the free base. This effect deshields the adjacent protons and carbons, causing their resonance signals to shift to a higher chemical shift (downfield).[5][8] The protons directly attached to the nitrogen (N-H) are also dramatically affected and serve as a key diagnostic tool.
Caption: Both free base and salt yield the same ion in ESI-MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote ionization of the free base.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage: +3.5 kV, drying gas flow, temperature).
-
Mass Analysis: Scan a relevant m/z range (e.g., 50-500) to detect the parent ion.
Summary and Conclusion
While mass spectrometry is essential for confirming molecular weight, it is not a primary tool for differentiating between an amine free base and its salt. The distinction is made unequivocally using vibrational and nuclear magnetic resonance spectroscopies.
-
IR Spectroscopy provides the most direct and rapid method. The presence of a sharp, two-pronged N-H stretch around 3400 cm⁻¹ confirms the free base , while a powerful, broad N-H⁺ stretching band from 3200-2800 cm⁻¹ and two distinct N-H⁺ bending modes are definitive proof of the amine salt .
-
NMR Spectroscopy offers orthogonal confirmation. The amine salt will exhibit a significant downfield shift in the signals for the β-proton and the N-H protons compared to the free base . The identity of the N-H signal can be validated through its disappearance upon D₂O exchange.
By employing this multi-faceted spectroscopic approach, researchers can confidently and accurately characterize the protonation state of 2,2,4,4-tetramethyloxetan-3-amine, ensuring precision in their synthetic and analytical workflows.
References
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R. A. G. de Graaff, et al. (1976). The infrared spectra of secondary amines and their salts. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
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Lener, M., & Witanowski, M. (1969). 14N nuclear magnetic resonance: amines and ammonium ions. Canadian Journal of Chemistry, 47(8), 1321-1329. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
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OpenStax (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]
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JoVE (2025). Video: NMR Spectroscopy Of Amines. Journal of Visualized Experiments. Available at: [Link]
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Wang, S., et al. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. Available at: [Link]
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Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Available at: [Link]
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A Researcher's Guide to Lipophilicity Modulation: Assessing the Tetramethyloxetane Group as a Bioisosteric Tool
In modern drug discovery, the meticulous optimization of a compound's physicochemical properties runs in parallel with the pursuit of target affinity and selectivity. Among these properties, lipophilicity stands out as a critical determinant of a drug's overall success, influencing everything from solubility and absorption to metabolic stability and target engagement. Historically, medicinal chemists have relied on classic aliphatic groups like tert-butyl and gem-dimethyl moieties to build molecular architecture and block metabolic "soft spots." However, these groups invariably increase lipophilicity, often pushing compounds into unfavorable property space.
This guide provides an in-depth comparison of a modern alternative: the 3,3-dialkyloxetane moiety, with a focus on its role as a polar bioisostere for traditional lipophilic groups. While we will discuss the tetramethyloxetane group, we will draw heavily on experimental data from its close, well-studied analogue, the 3,3-dimethyloxetane, which elegantly illustrates the core physicochemical principles. We will explore the causal factors behind its impact on lipophilicity, present supporting experimental data from matched molecular pair analyses, and provide detailed protocols for empirical validation in your own research.
The Challenge of Lipophilicity and the Rise of Polar Bioisosteres
Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a double-edged sword. A certain level is essential for membrane permeability and binding to hydrophobic pockets of target proteins. Yet, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, rapid metabolic clearance, and off-target toxicity.[1][2]
The classic strategy of blocking metabolically labile methylene groups with a gem-dimethyl unit is effective but comes at the cost of increased lipophilicity (and thus, often, reduced metabolic stability due to interactions with CYP450 enzymes).[3][4] This has driven the search for bioisosteres—substituents that retain the desired spatial arrangement and volume of the original group but possess a more favorable electronic and physicochemical profile.
The 3,3-disubstituted oxetane ring has emerged as a powerful tool in this context.[5] Occupying a similar molecular volume to a gem-dimethyl group, its embedded oxygen atom imparts polarity and hydrogen bond accepting capability, offering a unique opportunity to reduce lipophilicity while preserving or even enhancing other desirable drug-like properties.[3][6]
Caption: Bioisosteric replacement strategies for modulating lipophilicity.
Comparative Analysis: Oxetane vs. gem-Dimethyl Group
The most compelling evidence for the impact of the oxetane group comes from matched molecular pair analysis, where the only difference between two compounds is the substitution of one functional group for another. Seminal work by Carreira, Rogers-Evans, and colleagues provided a foundational dataset demonstrating the profound effects of replacing a gem-dimethyl group with a 3,3-disubstituted oxetane.[7][8]
The primary effect of this substitution is a significant improvement in aqueous solubility, a direct consequence of the reduction in lipophilicity.[9][10] The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water, while the rigid, compact structure reduces the nonpolar surface area compared to its carbocyclic counterparts.
| Matched Pair Comparison | Aqueous Solubility (µg/mL) | Calculated logP (ClogP) | Key Observation | Reference |
| Compound 1 (gem-Dimethyl) | 1 | 4.6 | Highly lipophilic, very poor solubility. | [7][9] |
| Compound 2 (Oxetane analogue) | 4000 | 2.7 | >4000x increase in solubility, ~2 log units drop in ClogP. | [7][9] |
| Compound 3 (gem-Dimethyl) | 150 | 3.5 | Moderately lipophilic and soluble. | [7][9] |
| Compound 4 (Oxetane analogue) | 600 | 1.8 | 4x increase in solubility, significant drop in ClogP. | [7][9] |
Data Presentation: The table above summarizes data from foundational studies, illustrating the dramatic improvement in aqueous solubility and reduction in calculated lipophilicity when a gem-dimethyl group is replaced by a bioisosteric oxetane. The change is most pronounced in scaffolds that are already highly lipophilic.[9]
Expertise & Experience: The Causality Behind the Data
Why does this seemingly simple substitution have such a profound effect?
-
Polarity and Hydrogen Bonding: The ether oxygen in the oxetane ring is a Lewis base and an excellent hydrogen bond acceptor.[3][6] This introduces a polar moment and a site for favorable interactions with water molecules, directly counteracting the hydrophobicity of the alkyl framework and lowering the compound's logP.
-
Reduced Molecular Volume and Rigidity: Compared to a more flexible alkyl group like tert-butyl, the rigid four-membered ring of the oxetane has a smaller solvent-accessible surface area. This reduces the entropic penalty of creating a cavity in the water structure, favoring solubility.
-
Basicity (pKa) Modulation: When placed near a basic nitrogen atom, the electron-withdrawing nature of the oxetane's oxygen can lower the pKa of the amine.[1] At a physiological pH of 7.4, a less basic compound will have a larger neutral fraction, which can paradoxically increase its distribution coefficient (logD). However, the intrinsic reduction in the logP of the neutral species often dominates, leading to an overall decrease in lipophilicity. This nuanced effect allows for fine-tuning of a compound's properties.[4][9]
Experimental Protocols for Lipophilicity Assessment
To ensure trustworthiness and scientific integrity, calculated logP values must be confirmed by experimental data. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 1: The Shake-Flask Method (Gold Standard)
This method directly measures the partitioning of a compound between n-octanol and water (or a buffer like PBS at pH 7.4 for logD). It is considered the benchmark for accuracy but is low-throughput.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with an equal volume of aqueous buffer (e.g., pH 7.4 PBS) and vice-versa. Shake vigorously for 24 hours and allow the phases to separate completely. This ensures thermodynamic equilibrium during the experiment.
-
Stock Solution: Prepare a ~10 mM stock solution of the test compound in a suitable solvent like DMSO.
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). Add a small aliquot of the compound stock solution (e.g., 10 µL) to achieve a final concentration in the range of 10-100 µM.
-
Equilibration: Cap the vial tightly and shake or vortex vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10-15 minutes) to ensure complete separation of the two phases. Emulsion formation can be a challenge for highly lipophilic compounds.
-
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve.
-
Calculation: The logD is calculated as: logD = log10 ( [Compound]octanol / [Compound]aqueous )
Protocol 2: RP-HPLC Method for High-Throughput logP Estimation
This indirect method correlates a compound's retention time on a nonpolar stationary phase (like C18) with the known logP values of a set of standards. It is rapid and requires very little compound.
Methodology:
-
System Preparation: Use a well-characterized RP-HPLC column (e.g., C18). The mobile phase is typically a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration Standards: Prepare a solution containing a mixture of 5-7 commercially available compounds with well-established logP values that span the expected range of your test compound.
-
Sample Preparation: Dissolve the test compound and calibration standards in the mobile phase starting condition or a compatible solvent.
-
Chromatographic Run: Inject the calibration mix and the test compound(s) onto the HPLC system. Elute using a standard gradient program. Record the retention time (tR) for each compound. Determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).
-
Calculation of k': Calculate the retention factor (k') for each compound using the formula: k' = (tR - t0) / t0
-
Calibration Curve: Plot the known logP values of the standards against their calculated log(k') values. Perform a linear regression to generate a calibration curve.
-
logP Determination: Use the log(k') value of your test compound and the equation from the linear regression to calculate its experimental logP.
Caption: Experimental workflow for HPLC-based logP determination.
Conclusion
The strategic replacement of traditional lipophilic groups like gem-dimethyl or tert-butyl with a 3,3-dialkyloxetane moiety is a field-proven tactic for modulating compound properties. Experimental data from numerous matched-pair analyses robustly demonstrate that this bioisosteric substitution can significantly decrease lipophilicity and dramatically improve aqueous solubility.[7][9][10] This effect is driven by the inherent polarity and hydrogen-bond accepting capability of the oxetane's ether oxygen. For researchers and drug development professionals, the oxetane serves as a powerful tool to escape the trade-off between metabolic stability and high lipophilicity, enabling the fine-tuning of ADMET properties to generate higher quality drug candidates.
References
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Dowling, J. E., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12351–12401. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12493–12525. [Link]
-
Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., Owen, D. R., Bull, J. A., & Mousseau, J. J. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(8), 1336–1342. [Link]
-
Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
De la Torre, D. G., & Carreira, E. M. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5129. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. [Link]
-
Scott, J. S., et al. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 27-72. [Link]
-
Valko, K., Bevan, C., & Reynolds, D. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022-2029. [Link]
-
Stepan, A. F., et al. (2021). Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 16(12), 1415-1430. [Link]
-
Bhal, A. K., et al. (2013). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 83, 198-206. [Link]
-
LogP / LogD shake-flask method. (2020). protocols.io. [Link]
-
Wager, T. T., et al. (2016). The Medicinal Chemist's Guide to Solving ADMET Challenges. ACS Medicinal Chemistry Letters, 7(5), 453-457. [Link]
-
Müller, K. (2015). Three Decades of Structure- and Property-based Molecular Design. CHIMIA International Journal for Chemistry, 69(1-2), 51-61. [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]
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Cambridge MedChem Consulting. LogP/D. [Link]
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,2,4,4-Tetramethyloxetan-3-amine Hydrochloride: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the proper management of chemical waste is not just a regulatory necessity but a cornerstone of a safe and efficient laboratory. This guide provides a detailed protocol for the proper disposal of 2,2,4,4-Tetramethyloxetan-3-amine hydrochloride, a compound whose structural characteristics necessitate a careful and informed approach to its end-of-life cycle. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you have the critical information to maintain a safe and compliant laboratory.
Part 1: Hazard Identification and Risk Assessment
This compound is an aliphatic amine salt. Aliphatic amines are known to be irritants to the skin, eyes, and respiratory system. The hydrochloride salt form suggests that it is a salt of a weak base and a strong acid, which may have corrosive properties, particularly in the presence of moisture.
Based on the hazard profiles of similar amine hydrochlorides, such as triethylamine hydrochloride, we can infer the following potential hazards[1]:
-
Skin Irritation: May cause irritation upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled environment, such as a chemical fume hood.
Part 2: Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
All handling of the solid material or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1].
Part 3: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For a small solid spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined in Part 2.
-
Contain and Collect: Gently sweep up the solid material to avoid creating dust. Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal[1].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if compatible), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For a solution spill:
-
Evacuate and Secure: Alert personnel and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).
-
Collect: Scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. Dispose of all cleanup materials as hazardous waste.
Part 4: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Based on its chemical structure and the properties of similar compounds, this compound should be treated as a hazardous waste.
-
Segregation: This compound is a halogenated organic material due to the hydrochloride salt. It must be segregated into a "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal. Keep it separate from incompatible materials like strong oxidizing agents[1].
Step 2: Waste Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation. The SAA should be a secondary containment unit to prevent the release of material in case of a container leak.
-
Container Management: Keep the waste container closed at all times except when adding waste.
Step 4: Disposal Request and Pickup
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to your EHS department for waste pickup.
-
Documentation: Ensure all necessary paperwork is completed accurately, including the chemical name and quantity of waste.
| Key Disposal Information for this compound | |
| Chemical Name | This compound |
| CAS Number | 2173991-84-7[2] |
| Molecular Formula | C7H16ClNO[2] |
| Inferred Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed[1] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat, respirator (if dust is generated) |
| Waste Stream | Halogenated Organic Waste |
| Disposal Container | Labeled, sealed, chemically compatible container (e.g., HDPE) |
| Storage | Designated Satellite Accumulation Area (SAA) with secondary containment |
| Prohibited Disposal Methods | Drain disposal, regular trash disposal |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Sources
A Senior Application Scientist's Guide to Handling 2,2,4,4-Tetramethyloxetan-3-amine hydrochloride: Essential Safety and Operational Protocols
For fellow researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. When handling novel or specialized reagents like 2,2,4,4-Tetramethyloxetan-3-amine hydrochloride, a proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.
I. Hazard Assessment and Risk Mitigation
Before any handling, a thorough risk assessment is mandatory. The primary risks associated with amine hydrochlorides include:
-
Dermal and Eye Contact: Direct contact can lead to irritation or severe chemical burns.[3]
-
Inhalation: If the compound is a fine powder, inhalation can cause respiratory tract irritation.[1]
-
Ingestion: Accidental ingestion is likely harmful.
Our primary goal is to establish engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier between you and the potential hazard.
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on the presumed hazards of skin and eye contact, and potential inhalation.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over the goggles.[4][5] | Protects against accidental splashes of the solid or solutions, which could cause serious eye damage.[6] The face shield provides a broader barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). Consider double-gloving for extended operations.[7][8] | Provides a barrier against skin contact. Disposable nitrile gloves offer good protection for incidental contact.[7] Gloves should be inspected before use and changed immediately if contaminated or after a recommended time frame (e.g., every 30-60 minutes).[8] |
| Body Protection | A long-sleeved, fully buttoned laboratory coat. A chemically resistant apron is recommended for larger quantities. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | To be used if handling outside of a certified chemical fume hood or if the material is aerosolized. | While handling small quantities in a fume hood should suffice, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[7] A full respiratory protection program, including fit testing, would then be required.[7] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and falling objects. |
III. Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow minimizes the risk of exposure and ensures the integrity of your experiment.
A. Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control potential vapors or dusts.[9]
-
Pre-Handling Check: Before starting, ensure that an eyewash station and safety shower are accessible and unobstructed. Confirm that all necessary PPE is available and in good condition.
-
Donning PPE: Follow the correct sequence for donning PPE: lab coat, then gloves, followed by eye and face protection.
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. If making a solution, add the solid to the solvent slowly.
-
Reaction Setup: All manipulations should be performed within the fume hood. Keep the container with the chemical closed when not in use.[9]
B. Post-Handling and Decontamination
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove gloves using the proper technique, then the face shield and goggles, and finally the lab coat.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
-
Surface Decontamination: Clean the work area within the fume hood thoroughly with an appropriate solvent and then wipe it down. Dispose of all cleaning materials as hazardous waste.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
IV. Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of chemical waste poses a significant risk to both personnel and the environment. All waste generated from handling this compound must be treated as hazardous.
A. Waste Segregation and Collection
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for "Hazardous Solid Waste."[10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container labeled "Hazardous Liquid Waste." The label must list all constituents, including solvents.[10]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and cleaning materials (wipes, bench paper) that have come into contact with the chemical must be disposed of in the solid hazardous waste container.[10]
B. Container Management and Disposal
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]
-
Storage: Keep waste containers sealed when not in use and store them in a designated satellite accumulation area away from incompatible materials.[11]
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[11][12] Do not pour any waste down the drain. [10][11]
By implementing these comprehensive safety and handling protocols, you are not only protecting yourself and your colleagues but also upholding the rigorous standards of scientific research. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Collect and Recycle. Retrieved from [Link]
-
The Ohio State University. (n.d.). Flame Resistant PPE. Department of Chemistry and Biochemistry. Retrieved from [Link]
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University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. UC Riverside Environmental Health & Safety. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Retrieved from [Link]
-
Power, L. A., & Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Medscape. Retrieved from [Link]
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- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pppmag.com [pppmag.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
